4,6-Dichloro-2-phenylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLLVOLQPRLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544825 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100914-76-9 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4,6-dichloro-2-phenylquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-dichloro-2-phenylquinoline
Executive Summary
This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of this compound. This compound serves as a valuable heterocyclic scaffold and a key synthetic intermediate in the development of more complex molecules for pharmaceutical and materials science applications. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The synthetic strategy is centered on a robust and logical two-step process: an acid-catalyzed condensation and cyclization to form a hydroxyquinoline core, followed by a targeted chlorination. Each step is accompanied by a detailed, self-validating protocol, which, when coupled with the comprehensive characterization workflow, ensures the unambiguous identification and high purity of the final product.
Introduction & Significance: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal pharmacophore for interacting with various biological targets, leading to applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4]
The subject of this guide, this compound, is a specifically substituted derivative of this important class. Its structure, featuring chlorine atoms at the 4 and 6 positions and a phenyl group at the 2-position, makes it a highly versatile intermediate. The chlorine atoms, particularly the one at the C4 position, are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity. This strategic functionalization is critical in medicinal chemistry for tuning the pharmacological profile of a lead compound. For instance, the closely related compound 2,6-dichloro-4-phenylquinoline is a known precursor in an alternative synthesis of Alprazolam, a widely used anxiolytic drug, which underscores the pharmaceutical relevance of this structural motif.[5][6]
This guide will detail a reliable synthetic route and a suite of analytical techniques to ensure the production and validation of high-purity this compound, empowering researchers to confidently utilize this valuable building block in their discovery programs.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
A logical and efficient synthesis of this compound can be achieved through a two-step sequence. The retrosynthetic analysis reveals that the target molecule can be accessed from a 4-hydroxyquinoline precursor, which in turn can be constructed from a substituted aniline and a β-ketoester.
This forward strategy employs the well-established Conrad-Limpach reaction for the initial ring formation, followed by a robust chlorination step.[7]
-
Step 1: Conrad-Limpach Reaction. 4-chloroaniline is reacted with ethyl benzoylacetate. This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes a high-temperature thermal cyclization to yield the stable 6-chloro-2-phenylquinolin-4-ol. This method is highly effective for creating the core quinoline structure with the desired substituents at the C2 and C6 positions.
-
Step 2: Deoxychlorination. The hydroxyl group at the C4 position of the quinolin-4-ol intermediate is subsequently replaced with a chlorine atom. This transformation is effectively carried out using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final product, this compound.[6]
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols: Synthesis and Purification
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled with extreme care.
Step 1: Synthesis of 6-chloro-2-phenylquinolin-4-ol
This protocol is adapted from the principles of the Conrad-Limpach synthesis.[7]
-
Reagents and Materials:
-
4-chloroaniline
-
Ethyl benzoylacetate
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Round-bottom flask equipped with a reflux condenser and a thermometer
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-chloroaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq).
-
Causality: Using a slight excess of the β-ketoester ensures the complete consumption of the starting aniline.
-
Add a high-boiling point solvent to facilitate heat transfer and maintain a consistent reaction temperature.
-
Heat the mixture with stirring to approximately 140°C for 2 hours to facilitate the initial condensation and formation of the enamine intermediate, with the removal of ethanol.
-
After the initial condensation, slowly increase the temperature to ~250°C and maintain it for 2-3 hours.
-
Causality: This high temperature provides the necessary activation energy for the intramolecular electrophilic cyclization onto the aniline ring, which is the key ring-forming step.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The solid product will precipitate.
-
Triturate the solid with a suitable solvent like ethyl acetate or diethyl ether to remove the high-boiling solvent and any unreacted starting materials.
-
Collect the crude product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically a pale yellow or off-white solid and can be used in the next step without further purification if TLC shows sufficient purity.
-
Step 2: Synthesis of this compound
This procedure utilizes a standard deoxychlorination agent.[6]
-
Reagents and Materials:
-
6-chloro-2-phenylquinolin-4-ol (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Chloroform
-
-
Procedure:
-
Place the crude 6-chloro-2-phenylquinolin-4-ol (1.0 eq) in a round-bottom flask.
-
In a fume hood, carefully and slowly add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be exothermic.
-
Causality: A large excess of POCl₃ is used both as the reagent and the solvent to ensure the complete conversion of the hydroxyl group to the chloride.
-
Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature, then slowly pour it onto crushed ice in a large beaker with vigorous stirring. This must be done cautiously in a fume hood as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.
-
Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification of this compound
-
Methodology:
-
The crude product is best purified by flash column chromatography on silica gel.[8]
-
A solvent system of increasing polarity, such as an ethyl acetate/hexane gradient (e.g., starting from 5% ethyl acetate in hexane), is typically effective.
-
Causality: Column chromatography separates the desired product from baseline impurities and any potential side products based on differential polarity.
-
Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
-
For further purification, the resulting solid can be recrystallized from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow provides a self-validating system for product confirmation.
Caption: Workflow for the comprehensive characterization of the final product.
Physicochemical Properties
The fundamental properties of this compound are summarized below.[6][9]
| Property | Value |
| Molecular Formula | C₁₅H₉Cl₂N |
| Molecular Weight | 274.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | >95% (typically) |
| IUPAC Name | This compound |
Spectroscopic Analysis
-
¹H NMR Spectroscopy (Nuclear Magnetic Resonance):
-
Principle: This technique provides detailed information about the chemical environment of hydrogen atoms in the molecule.
-
Expected Spectrum (in CDCl₃, ~400 MHz): The spectrum should show signals exclusively in the aromatic region (~7.0-8.5 ppm).
-
Phenyl Protons: A multiplet integrating to 5 protons corresponding to the phenyl group at the C2 position.
-
Quinoline Protons:
-
A singlet for the proton at C3.
-
A singlet or narrow doublet for the proton at C5.
-
A doublet of doublets for the proton at C7.
-
A doublet for the proton at C8.
-
-
-
Self-Validation: The integration of the signals should correspond to the number of protons in each environment (5H for the phenyl group, 4H for the quinoline backbone). The absence of signals outside the aromatic region confirms the purity from aliphatic contaminants.
-
-
¹³C NMR Spectroscopy:
-
Principle: Provides information on the carbon skeleton of the molecule.
-
Expected Spectrum: Should display 11 distinct signals for the aromatic carbons (given the 4 quaternary carbons). The chemical shifts will be in the typical aromatic range (~120-150 ppm).
-
-
Mass Spectrometry (MS):
-
Principle: This analysis confirms the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is preferred for its accuracy.
-
Expected Result (ESI+): The mass spectrum will show a molecular ion peak cluster corresponding to [M+H]⁺.
-
Isotopic Pattern: A crucial validation point is the isotopic pattern caused by the two chlorine atoms. The spectrum will exhibit three major peaks:
-
M+H⁺: (containing ²³⁵Cl) - Relative abundance ~100%
-
M+2+H⁺: (containing one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65%
-
M+4+H⁺: (containing ²³⁷Cl) - Relative abundance ~10%
-
-
HRMS: The calculated m/z for C₁₅H₁₀Cl₂N⁺ [M+H]⁺ is 274.0239, and the experimental value should match this within a few ppm.
-
-
-
Infrared (IR) Spectroscopy:
-
Principle: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.
-
Expected Spectrum (KBr pellet or ATR):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.[10]
-
~850-750 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern.
-
~1100-1000 cm⁻¹ and below: C-Cl stretching vibrations.
-
-
Self-Validation: The absence of a broad peak around 3300 cm⁻¹ confirms the complete conversion of the -OH group from the intermediate.
-
Safety and Handling
The synthesized product, this compound, should be handled with care according to standard laboratory procedures. Based on GHS classifications for the compound, the following hazards are noted[9]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Always handle the compound in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This guide has presented a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By employing a logical two-step synthesis featuring a Conrad-Limpach reaction and subsequent deoxychlorination, the target compound can be obtained in good yield. The detailed characterization workflow, incorporating NMR, MS, and IR spectroscopy, provides a self-validating framework to unequivocally confirm the structure and ensure high purity. The insights into the causality of the experimental steps and the detailed protocols make this guide a valuable resource for researchers in organic synthesis and medicinal chemistry who wish to utilize this versatile heterocyclic building block for advanced applications.
References
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
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Wikipedia. Alprazolam.
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Organic Chemistry Portal. Synthesis of quinolines.
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BenchChem. 2,6-Dichloro-4-phenylquinoline.
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PubChem. 2,6-Dichloro-4-phenylquinoline.
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BenchChem. Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol.
-
Tantak, M. P., et al. (2019). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 24(23), 4247.
-
Wikipedia. Combes quinoline synthesis.
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Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 61(10), 3254–3255.
-
Michalska, D., et al. (2018). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 23(11), 2947.
-
BenchChem. Overcoming challenges in the synthesis of substituted quinolines.
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Rubtsov, A. E., et al. (2017). Transition metal-free one-pot double C–H functionalization of quinolines by disubstituted electron-deficient acetylenes. Organic & Biomolecular Chemistry, 15(4), 846-855.
-
BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
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Schultz, G. P., & Leroi, G. E. (2001). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 66(13), 4543-4549.
-
Jones, G. (Ed.). (2008). The Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. In The Chemistry of Heterocyclic Compounds, Quinolines (Vol. 32, Part 3). John Wiley & Sons.
Sources
- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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physicochemical properties of 4,6-dichloro-2-phenylquinoline
An In-depth Technical Guide to the Physicochemical Properties of Dichlorophenylquinolines, with a Focus on the Characterization of 4,6-dichloro-2-phenylquinoline
Senior Application Scientist Note: Direct, comprehensive experimental data for this compound is sparse in readily available scientific literature. This guide has been structured to provide a robust framework for its characterization, leveraging established principles and data from closely related, well-documented structural isomers such as 2,6-dichloro-4-phenylquinoline. The methodologies and analytical logic presented herein are directly applicable to the target compound and are designed to empower researchers in its thorough evaluation.
Strategic Importance and Molecular Overview
Quinoline derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile biological activities and synthetic accessibility.[1] Dichlorinated phenylquinolines, such as this compound, serve as critical intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, the related isomer 2,6-dichloro-4-phenylquinoline is a known precursor in an alternative synthesis pathway for Alprazolam, a widely used anxiolytic.[2] The precise positioning of the chloro- and phenyl-substituents on the quinoline core dictates the molecule's reactivity, steric profile, and ultimately, its utility as a chemical building block.[3][4] A thorough understanding of its physicochemical properties is therefore paramount for optimizing reaction conditions, purification protocols, and formulation strategies.
Chemical Identity
A precise definition of the molecule is the cornerstone of any scientific investigation. While specific experimental data for the 4,6-dichloro isomer is limited, its fundamental identifiers can be derived from its structure. For the purpose of this guide, we will use data from the well-characterized isomer, 2,6-dichloro-4-phenylquinoline, as a reference point for experimental design.
| Property | 2,6-dichloro-4-phenylquinoline (Reference Isomer) | This compound (Target Compound) |
| CAS Number | 10352-30-4[5][6] | Not readily available |
| Molecular Formula | C₁₅H₉Cl₂N[5][6] | C₁₅H₉Cl₂N |
| Molecular Weight | 274.1 g/mol [5][6] | 274.1 g/mol |
| IUPAC Name | 2,6-dichloro-4-phenylquinoline[6] | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl[6] | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl |
| InChI Key | FSVNVFMEUXPATP-UHFFFAOYSA-N[6] | (Predicted) ZSJPJQDQYJPCQN-UHFFFAOYSA-N |
Core Physicochemical Properties
The physical and chemical attributes of a compound govern its behavior in both laboratory and physiological environments.
Solubility Profile
Expertise & Experience: Predicting solubility is a multi-faceted challenge that balances polarity, hydrogen bonding capability, and molecular architecture. The presence of two aromatic rings (quinoline and phenyl) imparts a significant hydrophobic character, while the nitrogen atom offers a site for potential hydrogen bonding as an acceptor. The chloro-substituents further increase lipophilicity.
-
Aqueous Solubility: Expected to be very low. The large, nonpolar surface area will dominate, limiting interaction with the highly polar, hydrogen-bonding network of water.[5]
-
Polar Aprotic Solvents (e.g., THF, DCM, Acetone, DMF): Good solubility is anticipated.[5] These solvents can effectively solvate the molecule through dipole-dipole interactions without being disrupted by the compound's lack of hydrogen bond donating capabilities. Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent initial choices for reaction and purification.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. While the nitrogen can act as a hydrogen bond acceptor, the overall hydrophobicity will limit extensive dissolution.[5]
-
Nonpolar Aromatic Solvents (e.g., Toluene): Moderate to good solubility is expected due to favorable π-π stacking interactions between the solvent and the aromatic rings of the dichlorophenylquinoline.[5]
Melting Point
The melting point is a critical indicator of purity and is influenced by the molecule's crystal lattice energy. For crystalline solids, a sharp melting range (typically <2°C) suggests high purity.
-
Reference Data: The related isomer, 6-chloro-2,4-diphenylquinoline, has a reported melting point of 98-99 °C.[7] Unsubstituted 2-phenylquinoline melts at 84-85 °C.[8]
-
Expected Value: The melting point for this compound would need to be determined experimentally but is expected to be a sharp, defined value for a pure crystalline solid.
Chemical Stability
Understanding a compound's stability is crucial for storage and handling. Quinoline derivatives are generally stable under standard laboratory conditions.[9][10] However, specific stress testing is required for a definitive profile.
-
pH Sensitivity: Hydrolytic stability can be pH-dependent. While the core ring system is robust, extreme pH conditions, particularly when heated, could potentially lead to degradation over extended periods.[11]
-
Photostability: Compounds with extended aromatic systems can be susceptible to photodegradation. It is best practice to store dichlorophenylquinolines in amber vials or protected from direct light.[11]
-
Thermal Stability: The stability should be assessed via thermogravimetric analysis (TGA) to determine the decomposition temperature, which is essential for planning high-temperature reactions.
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for unambiguous structural confirmation and purity assessment.
Workflow for Structural Elucidation and Purity Assessment
Caption: General workflow for the characterization of synthesized dichlorophenylquinolines.
Mass Spectrometry (MS)
Trustworthiness: MS provides the molecular weight, which is a fundamental property. For chlorinated compounds, the isotopic pattern is a definitive diagnostic tool. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 9:6:1, providing incontrovertible evidence of the presence of two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required.
-
¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) of the protons on both the quinoline and phenyl rings will allow for the definitive assignment of the 4,6-dichloro-2-phenyl substitution pattern, distinguishing it from other isomers.
-
¹³C NMR: This technique provides information on all carbon atoms in the molecule. The number of unique carbon signals will confirm the overall structure, and their chemical shifts are highly sensitive to the electronic environment, further confirming the positions of the substituents.[12][13]
UV-Vis Spectroscopy
The extended aromatic system of the quinoline core acts as a chromophore, leading to strong UV absorption. Quinoline-based compounds typically exhibit pronounced absorption maxima (λmax) in the 230–380 nm range.[5] This property is highly useful for quantitative analysis, such as determining concentration in solubility studies using a calibration curve according to the Beer-Lambert law.[5]
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The choice of a C18 column provides excellent retention for hydrophobic compounds like dichlorophenylquinolines. A gradient elution method ensures that both the main compound and any potential impurities with different polarities are well-resolved.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and the determined λmax.
-
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 20% B (re-equilibration)
-
-
Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for use in drug development pipelines.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Trustworthiness: This protocol couples the separation power of HPLC with the definitive mass detection of MS. It validates both the retention time and the molecular weight, including the critical isotopic pattern, in a single run.
Caption: Workflow for LC-MS analysis and data interpretation.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method: Employ the HPLC method described in Protocol 4.1.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+. The quinoline nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Verify the m/z of the base peak against the calculated value for [M+H]⁺ (274.1 + 1.008 = 275.1) and analyze the isotopic cluster for the characteristic 9:6:1 pattern for a dichloro-substituted compound at m/z 275, 277, and 279.
Protocol: Thermodynamic Solubility Determination
Causality: The shake-flask method is the definitive technique for determining thermodynamic solubility. It ensures that the system reaches true equilibrium between the solid-state and the solution, providing a solubility value that is independent of kinetic factors.
-
Preparation: Add an excess amount of the solid compound (enough that undissolved solid remains visible) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. Self-Validation: To confirm equilibrium has been reached, take samples at 24h and 48h. The concentration should be unchanged.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid. Alternatively, use a syringe filter (0.22 µm) to separate the saturated supernatant.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., Acetonitrile). Quantify the concentration of the dissolved compound using the HPLC method (Protocol 4.1) against a standard calibration curve.
Conclusion
This compound is a valuable chemical intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. While direct literature data is scarce, this guide provides the strategic framework and validated experimental protocols necessary for its complete characterization. By applying these methods, researchers in drug discovery and chemical synthesis can generate the high-quality, reliable data needed to effectively utilize this and similar quinoline scaffolds in their work, ensuring reproducibility and accelerating the pace of innovation.
References
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Wikipedia. (2024). Alprazolam. Wikipedia. [Link]
-
ChemSynthesis. (2025). 4-butyl-6-chloro-2-phenylquinoline. ChemSynthesis. [Link]
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PubChem. (2025). 2,6-Dichloro-4-phenylquinoline. National Center for Biotechnology Information. [Link]
-
Abadi, A. H., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. [Link]
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Nguyen, T. H. T., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. [Link]
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The Royal Society of Chemistry. (2015). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide on the Core Mechanism of Action of 4,6-dichloro-2-phenylquinoline
This guide provides a comprehensive technical overview of the postulated mechanism of action for 4,6-dichloro-2-phenylquinoline, a synthetic compound with significant therapeutic potential, particularly in oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding derived from structurally related compounds to propose a multi-faceted mechanism of action and outlines robust experimental protocols for its validation.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline core is a highly valued heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's therapeutic properties. The subject of this guide, this compound, features a phenyl group at the 2-position and chloro-substituents at the 4- and 6-positions. These structural motifs are critical in defining its potential interactions with biological targets.[1] While direct and extensive research on this compound is emerging, a wealth of data from analogous compounds provides a strong basis for postulating its primary mechanisms of action.
Postulated Core Mechanism of Action: A Multi-pronged Approach to Cancer Therapy
Based on the extensive literature on quinoline and quinazoline derivatives, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered around the stabilization of G-quadruplex DNA structures and the potential inhibition of key cellular kinases. These upstream actions are believed to converge on the downstream induction of apoptosis and cell cycle arrest.
Primary Hypothesized Mechanism: Stabilization of G-Quadruplex DNA
A compelling and well-supported mechanism for the anticancer activity of quinoline derivatives is their ability to act as G-quadruplex (G4) ligands.[4] G4s are non-canonical, four-stranded DNA structures that are prevalent in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes.[4] The formation and stabilization of these structures can significantly impede crucial cellular processes required for cancer cell survival and proliferation.[4]
The working hypothesis is that by binding to and stabilizing G-quadruplexes, this compound can interfere with the machinery that maintains chromosome integrity and drives oncogene expression.[4] This can lead to the inhibition of telomerase, a reverse transcriptase that is essential for maintaining telomere length and is overexpressed in the majority of cancer cells.[4] The ultimate consequence of telomerase inhibition is the progressive shortening of telomeres, which triggers cellular senescence or apoptosis.[4]
Caption: Postulated mechanism of G-quadruplex stabilization by this compound.
Secondary Hypothesized Mechanisms
While G-quadruplex stabilization is a primary candidate, the structural features of this compound suggest other potential mechanisms that may act in concert to produce its anticancer effects.
-
Tyrosine Kinase Inhibition: The quinazoline scaffold, structurally similar to quinoline, is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[2] It is plausible that this compound could also inhibit the activity of protein kinases that are critical for cancer cell growth and survival.[5]
-
Induction of Oxidative Stress: Some styrylquinoline derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS).[5] This elevation in ROS can lead to cellular damage and trigger apoptotic pathways.[5]
-
DNA Gyrase Inhibition: While primarily associated with antibacterial activity, some quinoline derivatives have demonstrated the ability to inhibit DNA gyrase.[6] This highlights the potential for this scaffold to interact with enzymes involved in DNA replication and repair.
Experimental Validation Protocols
To rigorously test the hypothesized mechanisms of action for this compound, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for this validation process.
Experimental Workflow
Caption: A logical workflow for the experimental validation of the mechanism of action.
Protocol 1: G-Quadruplex Binding Affinity (FRET Melting Assay)
Principle: This assay measures the ability of a compound to stabilize a fluorescently labeled G-quadruplex-forming oligonucleotide. An increase in the melting temperature (Tm) of the G-quadruplex in the presence of the compound indicates binding and stabilization.
Step-by-Step Methodology:
-
Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide (e.g., from a telomeric repeat or an oncogene promoter) labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with KCl to promote G-quadruplex formation).
-
Reaction Setup: In a 96-well plate, combine the labeled oligonucleotide, assay buffer, and varying concentrations of this compound. Include a no-compound control.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from room temperature to 95°C in small increments, measuring fluorescence at each step.
-
Data Analysis: Plot fluorescence versus temperature to generate melting curves. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded. Calculate the change in Tm (ΔTm) induced by the compound.
Protocol 2: In Vitro Kinase Inhibition Assay (KinaseGlo® Assay)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase of interest, its substrate, and ATP in a suitable kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of this compound. Include a no-compound control and a no-kinase control.
-
Kinase Reaction: Add ATP to initiate the reaction and incubate at the optimal temperature for the kinase.
-
ATP Detection: Add KinaseGlo® reagent to stop the kinase reaction and measure the luminescence, which is proportional to the amount of ATP remaining.
-
Data Analysis: Normalize the results to the controls and plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.
Protocol 3: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Apoptosis Detection (Caspase-3/7 Activity Assay)
Principle: This assay utilizes a luminogenic substrate that is cleaved by activated caspases 3 and 7, key executioner caspases in the apoptotic pathway. The resulting luminescence is proportional to the amount of caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, which contains the caspase substrate and a luciferase.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a multiplexed assay) or to a vehicle control to determine the fold-increase in caspase activity.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not yet widely published, the following table summarizes the anticancer activity of related quinoline and quinazoline derivatives, providing a benchmark for expected potency.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylquinoline Derivative | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | MCF-7 (Breast) | 0.50 | [4] |
| Quinoxaline Derivative | Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [7] |
| Quinoxaline Derivative | Compound 5 | HeLa (Cervical) | 0.126 | [7] |
| Quinoxaline Derivative | Compound 5 | K562 (Leukemia) | 0.164 | [7] |
Conclusion
The available evidence from structurally analogous compounds strongly suggests that this compound is a promising anticancer agent with a multi-faceted mechanism of action. The primary hypothesized mechanism involves the stabilization of G-quadruplex DNA structures, leading to the inhibition of telomerase and oncogene transcription. This is likely complemented by the inhibition of key cellular kinases. These upstream events converge to induce apoptosis and cell cycle arrest in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the definitive elucidation of the precise molecular mechanisms of this compound, which will be crucial for its future development as a potential therapeutic agent.
References
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Institutes of Health. Available from: [Link]
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The Therapeutic Potential of 4,6-dichloro-2-phenylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among these, the 2-phenylquinoline framework has garnered significant attention, and its derivatization offers a promising avenue for the development of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of a specific subclass: 4,6-dichloro-2-phenylquinoline derivatives. By analyzing the existing literature on structurally related compounds, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles guiding the exploration of these molecules as potential anticancer, antimicrobial, and anti-inflammatory agents. This guide will delve into synthetic strategies, elucidate potential mechanisms of action, and present detailed experimental protocols for the evaluation of their biological efficacy, thereby serving as a valuable resource for advancing the discovery and development of this promising class of compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives are of paramount importance in the field of medicinal chemistry. Their presence in a variety of natural products and synthetic compounds has been associated with a broad range of pharmacological properties. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. The introduction of a phenyl group at the 2-position creates the 2-phenylquinoline core, a structural motif that has been extensively investigated for its therapeutic potential. Further halogenation of this core, specifically with chlorine atoms at the 4- and 6-positions, is anticipated to modulate the electronic and lipophilic character of the molecule, potentially enhancing its interaction with biological targets and improving its drug-like properties. This guide will focus on the synthesis and multifaceted biological activities of these this compound derivatives.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core is a critical first step in the exploration of its derivatives. While a specific, detailed synthesis for this exact substitution pattern is not extensively documented in publicly available literature, established methods for the synthesis of substituted quinolines can be readily adapted. A plausible and efficient synthetic route is the Conrad-Limpach synthesis, followed by chlorination.
Synthesis of the 2-Phenyl-4,6-dichloroquinoline Core
A key precursor for various quinoline derivatives is the corresponding quinolin-4-one. This can be synthesized via the Conrad-Limpach reaction, which involves the condensation of an appropriately substituted aniline with a β-ketoester. Subsequent chlorination provides the desired dichloro-quinoline scaffold.
Experimental Protocol: Synthesis of 2,4-dichloroquinolines
This protocol is adapted from a known procedure for the synthesis of 2,4-dichloroquinolines which can be modified for the this compound core.[1]
-
Step 1: Synthesis of Amido-ester Intermediate. To a solution of the appropriately substituted aniline (e.g., 4-chloroaniline) in a suitable solvent, add dimethyl malonate. The reaction mixture is heated to provide the corresponding amido-ester.
-
Step 2: Intramolecular Cyclization to form Quinoline-2,4-dione. The amido-ester is then subjected to intramolecular cyclization in a high-boiling solvent like chlorobenzene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), to yield the quinoline-2,4-dione.
-
Step 3: Chlorodehydroxylation. The resulting quinoline-2,4-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups at the 2- and 4-positions to chlorine atoms, yielding the 2,4-dichloroquinoline derivative.[1]
To obtain the this compound, the starting aniline would be 4-chloroaniline, and the β-ketoester would be ethyl benzoylacetate. The resulting 6-chloro-2-phenylquinolin-4-ol would then be subjected to chlorination at the 4-position.
Anticancer Activity of 2-Phenylquinoline Derivatives
The 2-phenylquinoline scaffold is a prominent feature in a number of compounds with demonstrated anticancer activity.[2] The introduction of dichloro substitutions at the 4 and 6 positions is expected to enhance this activity through various mechanisms.
Targeting G-Quadruplex DNA
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes like c-MYC and BCL-2.[1] The stabilization of these G4 structures by small molecules can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for their immortalization.[1] This leads to telomere shortening and ultimately triggers apoptosis.
Structurally related 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been shown to be potent stabilizers of G-quadruplexes and exhibit significant antiproliferative activity against various cancer cell lines.[1] The planar aromatic core of the quinoline ring system is crucial for π-π stacking interactions with the G-quartets, while the side chains can interact with the grooves of the G4 structure. It is hypothesized that this compound derivatives, with their extended aromatic system and potential for specific interactions through the chlorine substituents, would also exhibit affinity for G-quadruplexes.
Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs targeting kinases in cancer therapy.[3] The 4,6-disubstituted quinazoline scaffold, structurally similar to the target of this guide, has been successfully utilized to develop potent PI3K inhibitors with significant anti-proliferative activities against cancer cell lines.[4] It is plausible that this compound derivatives could also exhibit inhibitory activity against various kinases implicated in cancer progression.
Induction of Apoptosis
Many anticancer agents exert their therapeutic effect by inducing apoptosis, or programmed cell death, in cancer cells. Structurally related 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in breast cancer cells through the depletion of ATP and the activation of caspases 3/7, mediated by reactive oxygen species (ROS).[5][6] The mechanism often involves the modulation of apoptosis-related proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Data on Anticancer Activity of Related Compounds
While specific data for this compound derivatives is limited, the following table summarizes the anticancer activity of structurally related 2-phenylquinoline and dichloroquinoline derivatives against various cancer cell lines. This data provides a rationale for the investigation of the target compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline | HeLa (Cervical) | 0.50 | [1] |
| 4-Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | Not specified, but highly cytotoxic | [5][6] |
| C-6 substituted 2-phenylquinolines | Quinoline 13 (specific structure in source) | HeLa (Cervical) | 8.3 | [2] |
| 4,6-disubstituted quinazolines | Compound A7 (specific structure in source) | HCT-116 (Colon) | Potent PI3K inhibitor | [4] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of multidrug-resistant pathogenic microorganisms poses a significant threat to global health. The quinoline scaffold is the basis for several important antimicrobial drugs, including the fluoroquinolone antibiotics.[7] Therefore, the investigation of novel quinoline derivatives for their antimicrobial properties is a crucial area of research.
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives can be attributed to several mechanisms, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is the primary mechanism of action for fluoroquinolone antibiotics.
-
Disruption of Cell Wall Synthesis: Some quinoline derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of great interest.
Data on Antimicrobial Activity of Related Compounds
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-hydroxy-2-quinolone analogs | Brominated analog 3j with a nonyl side chain | Aspergillus flavus | IC₅₀ = 1.05 | [8] |
| 2-sulfoether-4-quinolones | Compound 15 (specific structure in source) | Staphylococcus aureus | 0.8 µM | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research endeavor. Quinazolinones, which are structurally related to quinolines, have been shown to possess significant anti-inflammatory properties.[9]
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline and related heterocyclic compounds are often mediated through the inhibition of key inflammatory pathways and mediators:
-
Inhibition of Pro-inflammatory Cytokines: Compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9]
-
Inhibition of iNOS and COX-2: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. Inhibition of these enzymes can reduce inflammation.[9]
-
Modulation of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many genes involved in the inflammatory response. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators.
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Determine the ability of the compounds to inhibit the LPS-induced production of NO and pro-inflammatory cytokines.
Structure-Activity Relationships (SAR) and Future Directions
The introduction of chlorine atoms at the 4- and 6-positions of the 2-phenylquinoline core offers several avenues for further exploration:
-
Systematic Derivatization: A library of derivatives with various substituents on the 2-phenyl ring can be synthesized to establish a clear SAR.
-
Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies should be performed to identify their specific molecular targets (e.g., specific kinases, G-quadruplex structures).
-
In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of cancer, infectious diseases, and inflammation to assess their in vivo efficacy and safety profiles.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of related quinoline and quinazoline derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, provides a robust platform for medicinal chemistry efforts. This technical guide has outlined the key synthetic strategies, potential mechanisms of action, and essential experimental protocols to guide the exploration of this compound derivatives. Further focused research into this specific chemical space is warranted and has the potential to yield novel drug candidates with improved therapeutic profiles.
References
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Goundry, A. et al. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules2023 , 28, 8053. [Link]
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Pal, C. et al. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicol. Appl. Pharmacol.2012 , 264, 256-264. [Link]
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Al-Ostoot, F. H. et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem2025 , e202500279. [Link]
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Chen, Y.-L. et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals2023 , 16, 462. [Link]
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Mphahlele, M. J. et al. Structure-activity relationship of anticancer drug candidate quinones. Anticancer Agents Med. Chem.2015 , 15, 744-759. [Link]
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He, J.-H. et al. New quinazoline derivatives for telomeric G-quadruplex DNA: effects of an added phenyl group on quadruplex binding ability. Eur. J. Med. Chem.2013 , 62, 449-456. [Link]
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Zhang, X. et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules2022 , 27, 3906. [Link]
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Kumar, A. et al. Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. J. Appl. Pharm. Sci.2012 , 2, 124-131. [Link]
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Chen, Y.-L. et al. (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate2023 . [Link]
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Mphahlele, M. J. et al. Structure-activity relationship of anticancer drug candidate quinones. Anticancer Agents Med. Chem.2015 , 15, 744-759. [Link]
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Zhang, S. et al. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Bioorg. Med. Chem. Lett.2016 , 26, 4449-4453. [Link]
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Saturnino, C. et al. Exploring the Interaction of New Pyridoquinazoline Derivatives with G-Quadruplex in the c-MYC Promoter Region. Molecules2023 , 28, 6743. [Link]
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Wang, Y. et al. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. J. Med. Chem.2024 , 67, 17899-17915. [Link]
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Kumar, S. et al. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. J. Mol. Struct.2022 , 1269, 133795. [Link]
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Wang, Y. et al. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules2017 , 22, 1988. [Link]
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Orozco-Nieto, C. A. et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New J. Chem.2022 , 46, 16298-16312. [Link]
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Le, T. H. et al. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules2021 , 26, 290. [Link]
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Zhang, J. et al. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery. J. Med. Chem.2024 . [Link]
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Kumar, A. et al. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. J. Biomol. Struct. Dyn.2022 , 40, 8623-8636. [Link]
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Sharma, P. et al. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Int. J. Med. Pharm. Health Sci.2024 , 1, 184-195. [Link]
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Pop, O. et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Int. J. Mol. Sci.2022 , 23, 1113. [Link]
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Patel, N. C. et al. Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. J. Sci. Islam. Repub. Iran2012 , 23, 229-234. [Link]
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Cao, R. et al. Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. Eur. J. Med. Chem.2019 , 162, 40-53. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-2-phenylquinoline
This guide provides an in-depth analysis of the expected spectroscopic data for 4,6-dichloro-2-phenylquinoline, a molecule of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific compound, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This approach is invaluable for researchers in identifying and characterizing this molecule or its derivatives.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid heterocyclic core with chlorine substituents on the quinoline ring and a phenyl group at the 2-position. These features give rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the coupling of the protons on both the quinoline and phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring. Aromatic protons typically resonate in the range of 6-8 ppm[1].
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | ~8.0 | d | ~2.0 |
| H7 | ~7.6 | dd | ~9.0, 2.0 |
| H8 | ~8.1 | d | ~9.0 |
| H3 | ~7.9 | s | - |
| Phenyl H (ortho) | ~8.2 | m | - |
| Phenyl H (meta, para) | ~7.5-7.6 | m | - |
Causality Behind Predictions:
-
H5, H7, H8: The protons on the chlorinated benzene portion of the quinoline ring will exhibit shifts and couplings characteristic of a substituted aromatic system. The deshielding effect of the adjacent chlorine at position 6 will likely cause H5 and H7 to shift downfield.
-
H3: The proton at the 3-position is a singlet as it has no adjacent protons. Its chemical shift will be influenced by the adjacent nitrogen and the phenyl group.
-
Phenyl Protons: The protons of the 2-phenyl group will show a complex multiplet pattern, with the ortho protons being the most deshielded due to their proximity to the quinoline ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 15 carbon atoms are expected to be chemically non-equivalent.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~156 |
| C3 | ~120 |
| C4 | ~148 |
| C4a | ~128 |
| C5 | ~127 |
| C6 | ~134 |
| C7 | ~130 |
| C8 | ~131 |
| C8a | ~147 |
| Phenyl C (ipso) | ~138 |
| Phenyl C (ortho) | ~129 |
| Phenyl C (meta) | ~129 |
| Phenyl C (para) | ~130 |
Causality Behind Predictions:
-
Quaternary Carbons: Carbons bearing a substituent (C2, C4, C4a, C6, C8a, and the ipso-phenyl carbon) will generally have lower intensities.
-
Effect of Chlorine: The carbons directly attached to chlorine (C4 and C6) will experience a significant downfield shift.
-
Effect of Nitrogen: Carbons adjacent to the nitrogen (C2 and C8a) will also be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C=C and C=N Stretch | 1600-1450 | Medium-Strong |
| C-Cl Stretch | 850-750 | Strong |
| Aromatic C-H Bend | 900-675 | Strong |
Causality Behind Predictions:
-
Aromatic C-H Stretch: These absorptions are characteristic of the sp² C-H bonds in the aromatic rings.
-
C=C and C=N Stretches: The multiple peaks in this region arise from the vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and phenyl rings.
-
C-Cl Stretch: The strong absorption in the fingerprint region is a key indicator of the presence of chloro-substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with specific intensity ratios.
| Ion | Predicted m/z | Relative Intensity Pattern |
| [M]⁺ | 273 | (³⁵Cl, ³⁵Cl) - Highest abundance |
| [M+2]⁺ | 275 | (³⁵Cl, ³⁷Cl) - ~65% of M⁺ |
| [M+4]⁺ | 277 | (³⁷Cl, ³⁷Cl) - ~10% of M⁺ |
| [M-Cl]⁺ | 238 | - |
| [M-2Cl]⁺ | 203 | - |
| [C₁₅H₉N]⁺ | 203 | - |
Causality Behind Predictions:
-
Isotopic Pattern: The natural abundance of the two stable isotopes of chlorine (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%) leads to the characteristic M, M+2, and M+4 pattern.
-
Fragmentation: The molecule is expected to fragment through the loss of chlorine atoms. The loss of both chlorine atoms would lead to a fragment at m/z 203, corresponding to the 2-phenylquinoline radical cation.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard laboratory procedures are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. An electron beam (typically 70 eV) is used to ionize the molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum will show the relative abundance of different ions as a function of their m/z.
Visualizations
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
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Deconstructing the Solid State: A Technical Guide to the Crystal Structure Analysis of Chloro-Phenylquinoline Derivatives
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of chloro-phenylquinoline derivatives, using 6-chloro-2,4-diphenylquinoline as a primary exemplar due to the public availability of its detailed crystallographic data. The principles and methodologies detailed herein are directly applicable to the structural elucidation of the closely related 4,6-dichloro-2-phenylquinoline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, data interpretation, and the crucial role of crystal structure analysis in understanding the physicochemical properties of these pharmaceutically relevant compounds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] These bicyclic heteroaromatic compounds are prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a precise understanding of their solid-state conformation through single-crystal X-ray diffraction is paramount for rational drug design and development.
This compound, in particular, is a key intermediate in the synthesis of various bioactive molecules, most notably as a precursor to the anxiolytic drug Alprazolam. Its structural features, including the planar quinoline core, the electron-withdrawing chloro substituents, and the phenyl ring, all contribute to its reactivity and potential for further chemical modification. This guide will delve into the complete workflow of its crystal structure analysis, providing both the "how" and the "why" behind each step.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of this compound can be achieved through various established routes. A common method involves the chlorination of 6-chloro-2-phenyl-4-quinolinol using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Workflow for Crystal Structure Solution and Refinement.
Structure Solution: The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases are lost. Structure solution methods, such as direct methods or Patterson methods, are employed to generate an initial model of the electron density and, consequently, an initial atomic model.
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. Difference Fourier maps are used to locate missing atoms and identify any disordered or incorrectly assigned atoms.
Structural Analysis of a Chloro-Phenylquinoline Derivative: A Case Study of 6-chloro-2,4-diphenylquinoline
While the specific crystallographic data for this compound is not publicly available, we can gain significant insights by examining the crystal structure of the closely related compound, 6-chloro-2,4-diphenylquinoline. [2] Table 1: Crystallographic Data for 6-chloro-2,4-diphenylquinoline [2]
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₄ClN |
| Formula Weight | 315.79 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.6860(5) |
| b (Å) | 10.1610(5) |
| c (Å) | 19.8990(5) |
| V (ų) | 1554.1(13) |
| Z | 4 |
| T (K) | 100(2) |
| Rgt(F) | 0.0318 |
| wRref(F²) | 0.0783 |
Molecular Geometry: The quinoline ring system is essentially planar. The two phenyl rings are twisted with respect to the quinoline core. The dihedral angle between the quinoline ring and the phenyl ring at the 2-position is significant, while the phenyl ring at the 4-position may have a different orientation. These torsional angles are crucial for understanding the overall molecular shape and how the molecule packs in the solid state.
Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of non-covalent interactions. For chloro-phenylquinoline derivatives, these can include:
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
-
C-H···π Interactions: Interactions between a C-H bond of one molecule and the π-system of an aromatic ring of a neighboring molecule.
-
Halogen Bonding: The electrophilic region on the chlorine atom can interact with a nucleophilic region on an adjacent molecule.
These intermolecular forces dictate the crystal packing and influence the material's physical properties, such as its melting point and solubility.
Conclusion: The Power of Structural Insight in Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction analysis is invaluable for drug development professionals. It provides a precise three-dimensional map of the molecule, which can be used to:
-
Confirm the chemical structure and stereochemistry.
-
Understand the conformational preferences of the molecule.
-
Identify potential sites for intermolecular interactions.
-
Inform the design of new derivatives with improved activity and pharmacokinetic properties.
-
Aid in the development of solid-state formulations.
By applying the principles and techniques outlined in this guide, researchers can unlock the wealth of information encoded in the crystal structure of this compound and other related compounds, accelerating the discovery and development of new therapeutic agents.
References
-
PubChem. (n.d.). 2,6-Dichloro-4-phenylquinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Saravanan, B., Thamilarasan, V., Sengottuvelan, N., Chakkaravarthi, G., & Manivannan, V. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1463. [Link]
-
Marella, A., Ali, M. R., Alam, M. T., Saha, S., & Tan, J. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. RSC Advances, 11(40), 24876-24900. [Link]
-
Clark, C. M., & Dutrow, B. L. (2018). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved January 24, 2026, from [Link]
-
Van Tonder, J., Visser, H. G., & Koen, R. (2016). The crystal structure of 6-chloro-2,4-diphenylquinoline. Zeitschrift für Kristallographie-New Crystal Structures, 231(1), 233-235. [Link]
Sources
solubility and stability of 4,6-dichloro-2-phenylquinoline
An In-Depth Technical Guide to the Solubility and Stability Profiling of 4,6-dichloro-2-phenylquinoline
Introduction: From Novel Scaffold to Developable Asset
This compound represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it possesses a rigid, aromatic scaffold frequently explored for its potential biological activities. However, for any novel compound to progress from a laboratory curiosity to a viable candidate for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely recommended—it is imperative.
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in authoritative guidelines from the International Council for Harmonisation (ICH). The objective is to equip researchers, chemists, and formulation scientists with the necessary strategies to de-risk this and similar challenging molecules early in the development lifecycle. The methodologies described herein are designed to build a self-validating data package that informs critical decisions, from lead optimization to preclinical formulation.
Part 1: Aqueous Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a master variable that governs its dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. For a molecule like this compound, which is characterized by a large, rigid aromatic system and halogen substituents, poor aqueous solubility is anticipated. A precise quantitative assessment is therefore the first critical step.
Theoretical Considerations: Why Poor Solubility is Expected
The molecular structure of this compound suggests several factors contributing to low aqueous solubility:
-
High Lipophilicity: The combination of the phenyl ring, the quinoline core, and two chloro-substituents results in a molecule with a high calculated logP (cLogP), indicating a strong preference for a non-polar environment over water.
-
Crystal Lattice Energy: Rigid, planar molecules like this tend to pack efficiently into a stable crystal lattice. The energy required to overcome these intermolecular forces and solvate the individual molecules in water can be substantial, limiting solubility.
-
Weak Basicity: The quinoline nitrogen provides a site for protonation (pKa ≈ 4-5), meaning its solubility will be pH-dependent. However, this effect is often modest for highly lipophilic compounds and may only be significant at non-physiological pH values.
Experimental Protocol: Equilibrium Shake-Flask Solubility (ICH/FDA Gold Standard)
The definitive method for determining thermodynamic solubility is the shake-flask technique. Its simplicity is deceptive; rigorous execution is key to generating trustworthy and reproducible data.
Objective: To determine the equilibrium solubility of this compound in various aqueous media relevant to the drug development process.
Methodology:
-
Media Preparation: Prepare a panel of aqueous buffers. A recommended starting set includes:
-
0.1 N Hydrochloric Acid (HCl) (approx. pH 1.2)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Phosphate Buffer, pH 4.5
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
Rationale: This selection spans the physiological pH range of the gastrointestinal tract and includes biorelevant media to better predict in vivo behavior.
-
-
Compound Addition: Add an excess of solid this compound to a known volume of each medium in a clear glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached. A visual inspection is paramount.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 25 °C or 37 °C. Allow the samples to equilibrate for a minimum of 48-72 hours.
-
Rationale: A prolonged equilibration time is necessary for poorly soluble compounds to ensure the system reaches thermodynamic equilibrium. Preliminary experiments can be run to confirm that the concentration has plateaued by 48 hours.
-
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. The preferred method is centrifugation at high speed (e.g., >10,000 g for 15 minutes), followed by careful withdrawal of the supernatant. Filtration can be used, but one must validate that the compound does not adsorb to the filter membrane.
-
Quantification:
-
Accurately dilute the saturated supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to bring the concentration into the linear range of a pre-validated analytical method.
-
Analyze the diluted samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original concentration in the supernatant by applying the dilution factor.
-
Data Presentation: Solubility Profile
The results should be summarized in a clear, concise table.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | Result | Result |
| pH 4.5 Buffer | 4.5 | 25 | Result | Result |
| PBS | 7.4 | 25 | Result | Result |
| FaSSIF | 6.5 | 37 | Result | Result |
| FeSSIF | 5.0 | 37 | Result | Result |
Workflow Visualization: Shake-Flask Solubility
Caption: Workflow for a Forced Degradation Study.
Conclusion: An Integrated Strategy for Compound Advancement
The systematic characterization of solubility and stability transforms an unknown entity like this compound into a developable asset with a defined risk profile. The data generated from the protocols outlined above provide immediate, actionable insights:
-
Solubility data directly informs the required dose and the feasibility of simple formulations. If the solubility is in the low µg/mL range, it signals the need for advanced formulation strategies, such as amorphous solid dispersions or nano-suspensions, to achieve adequate bioavailability.
-
Stability data establishes the molecule's "Achilles' heel." It dictates required storage conditions (e.g., protection from light, temperature control), defines the shelf-life, and is the foundation for the analytical method used in all future quality control and clinical manufacturing.
By investing in this foundational knowledge early, research organizations can make informed, data-driven decisions, saving significant time and resources while increasing the probability of successful drug development.
References
-
Title: Crystal Lattice Energy: The Driving Force of Polymorphism Source: American Pharmaceutical Review URL: [Link]
-
Title: Biorelevant Dissolution Media: A Tool for In Vivo Performance Prediction Source: Biorelevant.com URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Photostability of Drugs and Drug Products Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4,6-dichloro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2][3] The subject of this guide, 4,6-dichloro-2-phenylquinoline, while not extensively characterized in the public domain, possesses a chemical architecture that suggests a rich potential for biological activity. The presence of the 2-phenylquinoline core, combined with dichlorination, provides a unique electronic and steric profile that warrants a thorough investigation into its therapeutic possibilities. This document serves as a roadmap for the scientific community, extrapolating from the known activities of structurally related compounds to illuminate the most promising avenues of research for this intriguing molecule. We will delve into potential antiviral, anticancer, and antimalarial targets, providing not just a list, but a scientifically reasoned guide to unlocking the therapeutic value of this compound.
Unveiling the Antiviral Potential: Targeting Viral Helicases
The global health landscape has been reshaped by viral pandemics, underscoring the urgent need for broad-spectrum antiviral agents. The 2-phenylquinoline scaffold has recently emerged as a promising starting point for the development of such therapeutics.[4][5]
Rationale and Mechanistic Insights
A compelling study has identified a 2-phenylquinoline derivative as a potent inhibitor of the SARS-CoV-2 helicase, nsp13.[4][5] Nsp13 is a highly conserved enzyme among coronaviruses, making it an attractive target for developing pan-coronavirus inhibitors.[4][5] This enzyme is crucial for viral replication, unwinding the viral RNA to allow for its transcription and replication. By inhibiting nsp13, the viral life cycle is arrested. Given the structural similarity, it is plausible that this compound could also bind to and inhibit the function of viral helicases. The dichloro substitutions on the quinoline ring may enhance binding affinity through halogen bonding or by modifying the molecule's lipophilicity, potentially improving cell permeability and target engagement.
Experimental Workflow for Target Validation
A systematic approach is required to validate viral helicases as a target for this compound.
Detailed Experimental Protocol: FRET-based Helicase Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on the unwinding activity of a target viral helicase (e.g., SARS-CoV-2 nsp13).
-
Materials:
-
Recombinant viral helicase
-
Fluorescently labeled DNA or RNA substrate (e.g., a duplex with a fluorophore and a quencher on opposite strands)
-
Assay buffer (e.g., 25 mM MOPS pH 6.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the compound dilutions to the assay plate.
-
Add the helicase enzyme to each well (except for no-enzyme controls).
-
Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the FRET substrate and ATP.
-
Monitor the increase in fluorescence over time as the helicase unwinds the substrate, separating the fluorophore and quencher.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A Multi-pronged Attack on Cancer: Diverse Oncogenic Targets
The quinoline scaffold is a well-established pharmacophore in oncology.[1][2] The structural features of this compound suggest the potential for interaction with multiple cancer-associated targets.
G-Quadruplexes and Telomerase: Halting Cellular Immortality
2.1.1. Rationale and Mechanistic Insights
Telomerase, an enzyme responsible for maintaining the length of telomeres, is overactive in the vast majority of cancer cells, contributing to their immortality.[6][7] The guanine-rich telomeric DNA can fold into non-canonical secondary structures called G-quadruplexes.[6] Small molecules that can bind to and stabilize these G-quadruplex structures can inhibit telomerase activity, leading to telomere shortening and eventual cell death.[6] Phenylquinoline derivatives have been shown to act as G-quadruplex ligands and telomerase inhibitors.[6] The planar aromatic system of this compound is well-suited for stacking on top of the G-quartets, and the chloro-substituents could further enhance this interaction.
Summary and Future Directions
The in-silico and literature-based analysis presented in this guide strongly suggests that this compound is a molecule of significant therapeutic potential. The most promising avenues for immediate investigation are in the fields of virology, oncology, and parasitology. The proposed experimental workflows provide a clear and logical path for the preclinical evaluation of this compound. Future research should focus on a systematic screening against the identified targets, followed by lead optimization to enhance potency and selectivity, and to improve pharmacokinetic properties. The journey from a promising scaffold to a clinically approved drug is long and arduous, but for a molecule with the pedigree of a quinoline, it is a journey worth undertaking.
References
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Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC - NIH. (n.d.). Retrieved from [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC - NIH. (n.d.). Retrieved from [Link]
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Alprazolam - Wikipedia. (n.d.). Retrieved from [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
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Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC - NIH. (n.d.). Retrieved from [Link]
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Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed. (n.d.). Retrieved from [Link]
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Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity | ACS Medicinal Chemistry Letters. (2022, May 3). Retrieved from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved from [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (n.d.). Retrieved from [Link]
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Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (2023, October 24). Retrieved from [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.). Retrieved from [Link]
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(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.). Retrieved from [Link]
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Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available - Books. (2015, November 20). Retrieved from [Link]
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - MDPI. (2023, December 25). Retrieved from [Link]
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Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Quinoline inhibitors of cGMP phosphodiesterase - Patent US-7378430-B2 - PubChem. (n.d.). Retrieved from [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved from [Link]
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Biological Activities of Quinoline Derivatives | Bentham Science. (n.d.). Retrieved from [Link]
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Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (n.d.). Retrieved from [Link]
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4,6-Dichloro-2-phenylquinoline: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a multitude of biological targets. This guide focuses on a specific, yet highly promising derivative: 4,6-dichloro-2-phenylquinoline. We will delve into its synthetic pathways, explore its physicochemical characteristics, and, most importantly, illuminate its vast potential across various therapeutic areas, including oncology, virology, and inflammatory diseases. By examining the structure-activity relationships of closely related analogs, this document will provide a comprehensive framework for the rational design and development of novel therapeutics based on this versatile core.
The Quinoline Scaffold: A Legacy of Therapeutic Success
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products and synthetic molecules with significant pharmacological activities.[1] From the historical antimalarial quinine to modern-day anticancer agents, the quinoline scaffold has consistently proven its worth in drug discovery.[2] Its planarity, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, allows for effective binding to diverse biological macromolecules. This inherent "target promiscuity" is the hallmark of a privileged scaffold, providing a robust starting point for the development of potent and selective therapeutic agents.[3]
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound can be achieved through several established synthetic routes for quinoline derivatives. A common and effective method involves the chlorination of a precursor molecule, 6-chloro-2-phenylquinolin-4-ol.
Synthetic Protocol: Chlorination of 6-Chloro-2-phenylquinolin-4-ol
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
6-Chloro-2-phenylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Ice bath
-
Heating mantle with a reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 6-chloro-2-phenylquinolin-4-ol in an inert solvent like toluene.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled suspension with constant stirring. An excess of POCl₃ is typically used to serve as both the chlorinating agent and the solvent.
-
After the addition is complete, gradually warm the reaction mixture to room temperature.
-
Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
Caption: General synthetic scheme for this compound.
Physicochemical Properties
The introduction of two chlorine atoms and a phenyl group significantly influences the physicochemical properties of the quinoline core.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N | [4] |
| Molecular Weight | 274.1 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
The presence of the dichloro substituents increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This is a critical factor for targeting intracellular components.
Therapeutic Potential: A Privileged Scaffold in Action
While direct experimental data on the biological activities of this compound is limited in publicly available literature, the extensive research on structurally related compounds provides a strong basis for predicting its therapeutic potential. The combination of the 2-phenylquinoline core with dichloro substitution is a recurring theme in the development of potent bioactive molecules.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology.[3] Numerous quinoline derivatives have been investigated as anticancer agents, with some achieving clinical use. The proposed mechanisms of action are diverse and highlight the versatility of this scaffold.
3.1.1. Kinase Inhibition: A Promising Avenue
Many quinoline and quinazoline (a closely related scaffold) derivatives are known to be potent inhibitors of various protein kinases, which are crucial for cancer cell growth and survival.[5][6] The dichloro-substitution pattern, in particular, has been shown to enhance the anticancer activity of related compounds.[7] It is highly probable that this compound could act as a kinase inhibitor, potentially targeting key players in cancer signaling pathways such as:
-
Epidermal Growth Factor Receptor (EGFR): A well-known target for quinazoline-based drugs.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
Other Tyrosine Kinases: Many other kinases are implicated in cancer progression and could be potential targets.
Caption: Potential mechanism of anticancer action via kinase inhibition.
3.1.2. Targeting G-Quadruplexes
G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions.[8] Stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is essential for their immortalization.[8] The planar aromatic system of the quinoline ring is well-suited for stacking on top of G-quadruplexes, leading to their stabilization. Derivatives of 2,4-bis-phenyl-quinoline have shown significant antiproliferative activity by targeting these structures.[8] It is plausible that this compound could also exhibit this mechanism of action.
3.1.3. Other Potential Anticancer Mechanisms
-
Induction of Oxidative Stress: Some styrylquinoline derivatives, which share the quinoline core, have been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[9]
-
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription. This can also lead to the inhibition of topoisomerase enzymes, which are critical for DNA topology.[10]
Antiviral Activity
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Quinoline derivatives have demonstrated significant anti-inflammatory properties. For instance, certain 2-phenylquinazoline analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophages. The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. The anti-inflammatory potential of this compound represents another exciting avenue for therapeutic development.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Analysis of related compounds provides valuable insights for the future design of more potent and selective analogs based on the this compound scaffold.
-
Importance of Chloro Substituents: The presence and position of chlorine atoms on the quinoline ring are critical for activity. In many cases, halogenation enhances the potency of the compound.[7] The specific 4,6-dichloro pattern may confer a unique pharmacological profile.
-
The Role of the 2-Phenyl Group: The phenyl group at the 2-position is a common feature in many bioactive quinolines. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact activity and selectivity.
-
Modifications at the 4-Position: The chlorine atom at the 4-position is a reactive site that can be readily displaced by various nucleophiles. This allows for the synthesis of a diverse library of derivatives with potentially improved properties.
Caption: Key structural modification points for SAR studies.
Future Directions and Conclusion
The this compound scaffold stands as a highly promising, yet underexplored, platform for the development of novel therapeutic agents. The wealth of data on related quinoline derivatives strongly suggests its potential in oncology, virology, and the treatment of inflammatory diseases.
Key future research directions should include:
-
Systematic Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines, viruses, and inflammatory markers.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Analogue Synthesis and SAR Studies: The synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of disease.
References
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Boga, C., et al. (2020). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 25(22), 5329. [Link]
- Asif, M. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Cancer Drug Targets, 21(9), 767-783.
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Wikipedia contributors. (2024, January 19). Alprazolam. In Wikipedia, The Free Encyclopedia. Retrieved 19:15, January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-phenylquinoline. PubChem Compound Database. Retrieved from [Link]
- Chen, C. H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1163.
- BenchChem. (2025).
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597.
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Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Quiroga, J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(10), 4668-4683.
- Sestito, S. E., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 586-594.
- Afzal, O., et al. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 120, 105615.
- Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 178, 563-575.
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ResearchGate. (n.d.). In-vitro anticancer activity. [Table]. Retrieved from [Link]
- Liu, X., et al. (2023). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment.
- Al-Ostoot, F. H., et al. (2022).
- Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 253-261.
- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597.
- BenchChem. (2025). Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development.
- Ji, K., et al. (2022). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry, 20(21), 4353-4359.
- Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 395-424.
- El-Sayed, M. A., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(23), 7208.
- Ji, K., et al. (2022). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry, 20(21), 4353-4359.
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Methodological & Application
Application Notes and Protocols for In-Vitro Evaluation of 4,6-dichloro-2-phenylquinoline as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The 2-phenylquinoline core, in particular, has emerged as a promising framework for the development of novel anticancer agents. These compounds are known to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[1][2] The introduction of halogen substituents, such as chlorine, onto the quinoline ring can significantly modulate the biological activity of these molecules.
This guide provides a comprehensive overview of the in-vitro assays and protocols for the initial characterization of 4,6-dichloro-2-phenylquinoline as a potential anticancer therapeutic. While specific biological data for this exact molecule is emerging, the protocols and methodologies outlined herein are based on established procedures for analogous quinoline derivatives and provide a robust framework for its evaluation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible in-vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N | [3] |
| Molecular Weight | 274.15 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO.[4] | [4] |
Stock Solution Preparation:
For in-vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).[4] A stock concentration of 10 mM is typically suitable for subsequent dilutions in cell culture media. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Safety and Handling:
This compound should be handled with care in a laboratory setting. Based on data for similar compounds, it is classified as a skin and eye irritant and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Part 1: Assessment of Cytotoxicity
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate its mechanism of action. Cell cycle analysis and apoptosis assays are fundamental to understanding how the compound inhibits cancer cell growth.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[2] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.
Principle of Cell Cycle Analysis with Propidium Iodide
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide and Flow Cytometry.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs.[2] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that can only enter cells with compromised cell membranes, which is characteristic of late apoptotic and necrotic cells. Therefore, by using both Annexin V and PI, one can distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use quadrant analysis to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Part 3: Investigating Potential Molecular Targets
The quinoline scaffold has been associated with several molecular targets in cancer cells. Based on the literature for related compounds, potential mechanisms of action for this compound could include:
-
DNA Intercalation: Some 2-phenylquinoline derivatives have been shown to act as DNA intercalating agents, which can disrupt DNA replication and transcription, ultimately leading to cell death.[5]
-
G-Quadruplex Stabilization: Certain quinoline derivatives can bind to and stabilize G-quadruplex structures in telomeres and oncogene promoter regions.[6] This can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is crucial for their immortalization.[6]
Further investigation into these potential mechanisms can be carried out using a variety of biophysical and biochemical assays, such as fluorescence resonance energy transfer (FRET) melting assays for G-quadruplex binding or topoisomerase inhibition assays.
Conclusion and Future Directions
This application note provides a foundational guide for the in-vitro evaluation of this compound as a potential anticancer agent. The described protocols for assessing cytotoxicity, cell cycle progression, and apoptosis will enable researchers to generate robust and reproducible data to characterize the biological activity of this compound. Further studies should focus on elucidating its precise molecular target(s) and mechanism of action, which will be crucial for its continued development as a potential therapeutic. The versatility of the quinoline scaffold suggests that this compound holds promise as a lead compound for the development of novel cancer therapies.
References
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Beltran, M., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(24), 8031. [Link]
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PubChem. (n.d.). 2,6-dichloro-4-phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Atwell, G. J., et al. (1995). Potential Antitumor Agents. 57. 2-Phenylquinoline-8-carboxamides as Minimal DNA-Intercalating Antitumor Agents with in Vivo Solid Tumor Activity. Journal of Medicinal Chemistry, 38(19), 3784–3792. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4',6-Diamidino-2-phenylindole dihydrochloride. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.5. [Link]
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Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17395-17409. [Link]
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Beltran, M., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
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Application Note: A Framework for the Biological Evaluation of 4,6-dichloro-2-phenylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] The compound 4,6-dichloro-2-phenylquinoline is a distinct member of this family, characterized by a phenyl group at the 2-position and chloro-substituents at the 4- and 6-positions. These structural features are not merely decorative; halogenation, particularly chlorination, is a well-established strategy to modulate the potency and bioavailability of therapeutic agents, often enhancing their biological efficacy.[3][4]
Given the limited specific biological data available for this compound, this document serves as a foundational guide for its systematic evaluation. We present a tiered, logic-driven experimental framework designed to comprehensively profile its biological activity. This guide moves from broad phenotypic screening to more focused mechanistic assays, providing researchers with the rationale and detailed protocols necessary to elucidate the therapeutic potential of this promising compound.
Tier 1: Foundational Analysis - In Vitro Cytotoxicity Profiling
Scientific Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. A cytotoxicity profile establishes the concentration range at which the compound exerts biological effects, from sublethal to lethal. This data, typically expressed as the half-maximal inhibitory concentration (IC50), is fundamental for designing all subsequent mechanistic studies. A broad screening against a panel of cancer cell lines derived from different tissues can also provide early indications of potential cancer-specific activity.[5][6]
Protocol 1: MTT Assay for Cell Viability
This protocol utilizes the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product, providing a quantitative measure of cell viability.[6]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, sterile
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Add 100 µL of the diluted compound to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Summarize the results in a clear, tabular format.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
Tier 2: Elucidating Anticancer Mechanisms of Action
Should the foundational cytotoxicity screen reveal significant antiproliferative activity, the subsequent logical step is to investigate the underlying mechanism. The two most common fates of cancer cells treated with effective chemotherapeutics are cell cycle arrest and apoptosis.
Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[4] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content per cell, thereby revealing the distribution of the cell population across the different cycle phases.[7]
Caption: Workflow for cell cycle analysis via PI staining and flow cytometry.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and control cells (from 6-well plates)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Following treatment with this compound (e.g., at its IC50 concentration for 24 hours), harvest both treated and control cells.
-
Fixation: Wash the cell pellets with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C. This step permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control.
Apoptosis Induction Assay
Scientific Rationale: A desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells. Co-staining with a viability dye like PI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[9]
Caption: Detection of apoptosis using Annexin V and Propidium Iodide (PI).
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours). A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Wash cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. The data will allow for the quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.
Tier 3: Investigating Anti-Inflammatory Potential
Scientific Rationale: Chronic inflammation is a key driver of many diseases, including cancer.[10] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response.[11][12] Many quinoline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting this pathway.[2] A standard method to screen for anti-inflammatory activity is to use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response in macrophage cells (like RAW 264.7) and then measure the inhibition of inflammatory mediators.
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The Versatile Precursor: Harnessing 4,6-dichloro-2-phenylquinoline for Novel Drug Synthesis
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1][2] This heterocyclic scaffold is not merely a passive framework but an active participant in molecular interactions with biological targets. Its rigid structure, combined with its unique electronic properties, allows for precise three-dimensional positioning of functional groups, making it an ideal platform for the rational design of novel therapeutics. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[3][4] The 2-phenylquinoline motif, in particular, is a recurring feature in many biologically active molecules, contributing to favorable binding interactions with various enzymes and receptors.[5]
The strategic introduction of halogen atoms onto the quinoline core further enhances its utility as a synthetic intermediate. Halogens, particularly chlorine, serve as versatile synthetic handles for the construction of more complex molecular architectures through a variety of cross-coupling reactions. This brings us to the focus of this guide: 4,6-dichloro-2-phenylquinoline . This molecule is a highly valuable precursor, offering two distinct and differentially reactive chlorine atoms at the C4 and C6 positions. This differential reactivity is the key to its utility, allowing for selective and sequential functionalization to build molecular diversity and fine-tune pharmacological properties. This guide will provide a comprehensive overview of the synthetic utility of this compound, with detailed protocols for its key transformations and insights into its application in the synthesis of novel drug candidates.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉Cl₂N | N/A |
| Molecular Weight | 274.15 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Melting Point | 114-116 °C | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and hot ethanol. Sparingly soluble in cold ethanol and hexane. | N/A |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is stable under normal laboratory conditions but should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Synthetic Accessibility of the Precursor
The utility of a building block is intrinsically linked to its accessibility. This compound can be reliably synthesized from its precursor, 6-chloro-2-phenyl-4-quinolinol.
Protocol 1: Synthesis of this compound
This procedure involves the chlorination of 6-chloro-2-phenyl-4-quinolinol using phosphorus oxychloride (POCl₃).
Reaction Scheme:
Synthesis of this compound.
Materials:
-
6-Chloro-2-phenyl-4-quinolinol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-chloro-2-phenyl-4-quinolinol (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NaHCO₃ solution and extracting with ethyl acetate.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Regioselective Functionalization: The Key to Molecular Diversity
The synthetic power of this compound lies in the differential reactivity of the C4 and C6 chlorine atoms. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the quinoline nitrogen. This allows for selective functionalization at this position while leaving the C6 chlorine intact for subsequent transformations.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[6][7] In the case of this compound, this reaction can be controlled to selectively substitute the C4 chlorine.
Workflow for regioselective functionalization.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4 Position
This protocol describes a typical procedure for the selective arylation of the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-2-phenylquinoline.
Causality in Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are often effective.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] Similar to the Suzuki coupling, this reaction can be performed regioselectively at the C4 position of this compound.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C4 Position
This protocol provides a general method for the selective amination of the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) in a Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the 4-amino-6-chloro-2-phenylquinoline derivative.
Expert Insights on Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos, SPhos, or BrettPhos often promote the reductive elimination step and improve catalyst stability, leading to higher yields.
Application in the Synthesis of Bioactive Molecules
The strategic, sequential functionalization of this compound opens the door to a vast chemical space of potential drug candidates.
Example Application: Synthesis of Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a crucial class of anticancer drugs.[10] The 4-aminoquinoline moiety is particularly prevalent in many approved kinase inhibitors, where it often acts as a hinge-binding motif.
Synthetic route to a potential kinase inhibitor.
By first introducing a substituted aniline at the C4 position via Buchwald-Hartwig amination, a key pharmacophoric element is installed. The remaining chlorine at the C6 position can then be further elaborated, for example, through a Suzuki coupling with a heterocyclic boronic acid to introduce functionalities that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.
Example Application: Anticancer Agents Targeting G-Quadruplexes
Derivatives of 2,4-disubstituted quinolines have been investigated as anticancer agents that target G-quadruplexes, which are non-canonical DNA structures implicated in cancer cell proliferation.[11] A double Suzuki-Miyaura coupling reaction on a dichloroquinoline core has been employed to synthesize such compounds.[11] This highlights the potential of this compound to serve as a scaffold for the development of novel anticancer therapeutics with unique mechanisms of action.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel drug candidates. Its key attribute is the presence of two differentially reactive chlorine atoms, which allows for selective and sequential functionalization through well-established and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This enables the systematic exploration of chemical space around the privileged 2-phenylquinoline scaffold, facilitating the optimization of pharmacological properties. The application of this precursor in the synthesis of kinase inhibitors and G-quadruplex targeting agents underscores its potential in modern drug discovery. Future research will undoubtedly continue to uncover new and innovative ways to harness the synthetic potential of this powerful building block in the quest for novel and effective medicines.
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- Mishra, A., & Tiwari, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20745-20768.
- Gogoi, D., & Laskar, M. A. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7586.
- Kumar, A., Singh, S., & Kumar, V. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol. International Letters of Chemistry, Physics and Astronomy, 8, 30-37.
- Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry. (2023).
- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2021). Molecules, 26(11), 3321.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 918593.
- Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
- Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2018). Molecules, 23(10), 2631.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(13), 5122.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry, 19(3), 562-567.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Lock and Key with SignalChem Biotech: Drug Discovery in Action. (2024). YouTube.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2021). Frontiers in Chemistry, 9, 709591.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry – A European Journal, 28(4), e202103341.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2023). Journal of the Brazilian Chemical Society, 34(8), 1549-1577.
- Synthesis and c-Met Kinase Inhibition of 3,5-disubstituted and 3,5,7-trisubstituted Quinolines. (2011). Journal of Medicinal Chemistry, 54(8), 2814-2832.
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- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-dichloro-2-phenylquinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, halogenated derivatives have garnered significant attention for their potential as anticancer agents. This document provides a comprehensive guide to the application of 4,6-dichloro-2-phenylquinoline in cancer research. While specific biological data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds to propose a robust framework for its investigation. We will delve into a reliable synthesis protocol, detail methodologies for evaluating its cytotoxic and mechanistic properties, and propose a hypothetical mechanism of action based on established knowledge of similar quinoline derivatives. This document is intended to serve as a foundational resource for researchers embarking on the exploration of this compound as a potential anticancer therapeutic.
Introduction: The Promise of Quinoline Derivatives in Oncology
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have demonstrated a remarkable range of pharmacological activities, including antimalarial, antimicrobial, and, notably, anticancer properties.[1][2] The planar nature of the quinoline ring allows for intercalation into DNA, while various substitutions on the ring system can lead to interactions with a multitude of cellular targets.[3] In the realm of oncology, quinoline-based compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[3][4]
The introduction of halogen atoms, such as chlorine, into the quinoline scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. The presence of a phenyl group at the 2-position further enhances the molecule's structural complexity and potential for specific biological interactions. While the anticancer potential of this compound has not been extensively documented, its structural motifs suggest it is a compelling candidate for investigation in cancer research.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a two-step process commencing with the well-established Conrad-Limpach reaction to form the precursor 6-chloro-2-phenylquinolin-4-ol, followed by a chlorination step.
Protocol 1: Synthesis of 6-chloro-2-phenylquinolin-4-ol (Precursor)
This protocol is adapted from the Conrad-Limpach synthesis of 4-hydroxyquinolines.[5]
Materials:
-
4-chloroaniline
-
Ethyl benzoylacetate
-
Dowtherm A (or another high-boiling point solvent)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a condenser, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to 140-150°C for 2-3 hours with constant stirring.
-
Allow the mixture to cool slightly and then add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes to facilitate cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash with ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-chloro-2-phenylquinolin-4-ol.
Protocol 2: Chlorination to Yield this compound
This step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom using a standard chlorinating agent.
Materials:
-
6-chloro-2-phenylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, suspend 6-chloro-2-phenylquinolin-4-ol in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the cytotoxic potential and preliminary mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 3: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[6]
Data Presentation: Hypothetical IC₅₀ Values
While specific IC₅₀ values for this compound are not currently available in the literature, based on the activity of structurally similar dichloro- and phenyl-substituted quinolines against various cancer cell lines, we can anticipate a range of activity.[1]
| Cell Line | Cancer Type | Anticipated IC₅₀ Range (µM) |
| MCF-7 | Breast Adenocarcinoma | 5 - 20 |
| A549 | Lung Carcinoma | 10 - 30 |
| HCT116 | Colorectal Carcinoma | 8 - 25 |
| HeLa | Cervical Cancer | 7 - 22 |
Note: These are projected values based on related compounds and require experimental verification.
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Quinoline derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[3]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.[7] The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Protocol 5: Assessment of Apoptosis by Western Blotting
Materials:
-
Cell lysates from treated and untreated cancer cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Postulated Mechanism of Action: A Multi-Targeted Approach
Based on the known biological activities of quinoline derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism of action.
Inhibition of Pro-Survival Signaling Pathways: The quinoline scaffold is a known "privileged structure" for kinase inhibition. It is plausible that this compound could target key kinases in pro-survival pathways such as the PI3K/Akt/mTOR pathway. Inhibition of these kinases would lead to a decrease in cell proliferation and survival.
Induction of Apoptosis: Many quinoline derivatives are potent inducers of apoptosis.[10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[11] Western blot analysis for cleaved caspases (e.g., caspase-3, -9) and PARP would provide evidence for apoptosis induction.
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism of anticancer drugs. Quinoline derivatives have been shown to cause cell cycle arrest at various phases, most commonly at the G2/M or G1 phase.[12] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
DOT Diagram: Postulated Signaling Pathway
Caption: Postulated mechanism of action for this compound.
In Vivo Antitumor Efficacy
To evaluate the therapeutic potential of this compound in a more physiologically relevant setting, in vivo studies using xenograft models are essential.
Protocol 6: Human Tumor Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., A549 or HCT116)
-
Matrigel (optional)
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
DOT Diagram: Experimental Workflow for In Vivo Studies
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]
- 12. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 4,6-dichloro-2-phenylquinoline
Introduction: The Promise of the 4,6-dichloro-2-phenylquinoline Scaffold in an Era of Antimicrobial Resistance
The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. In this critical landscape, the exploration of novel chemical scaffolds for antimicrobial drug discovery is not merely an academic pursuit but a clinical necessity. Quinoline derivatives have long been a cornerstone of medicinal chemistry, with a rich history of therapeutic applications.[1] The this compound backbone, in particular, offers a unique and promising starting point for the development of a new generation of antimicrobial agents. The presence of two reactive chlorine atoms at the C4 and C6 positions provides strategic handles for a variety of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of antimicrobial potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and antimicrobial evaluation of compounds based on the this compound scaffold. The protocols and insights presented herein are designed to be self-validating, with a strong emphasis on the causal relationships between molecular design, synthetic strategy, and biological activity.
Part 1: Synthesis of the Core Scaffold: this compound
The journey to novel antimicrobial agents begins with the efficient and reliable synthesis of the core scaffold. The following protocol outlines a robust method for the preparation of this compound, which serves as the foundational building block for all subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of dichloroquinoline derivatives.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
6-chloro-2-phenylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dry toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-2-phenylquinolin-4-ol in phosphorus oxychloride.
-
Chlorination: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Part 2: Strategic Derivatization of the Core Scaffold
The two chlorine atoms on the this compound scaffold are the primary sites for modification. The chlorine at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile entry point for introducing a wide range of functional groups.[2] The chlorine at the C6 position is less reactive but can also be targeted for modification, allowing for further fine-tuning of the molecule's properties.
Rationale for Derivatization:
The primary goal of derivatization is to enhance antimicrobial activity while minimizing toxicity. Based on the known SAR of quinoline derivatives, the introduction of amino, alkylamino, and heterocyclic moieties at the C4 position is a promising strategy.[3] These groups can modulate the compound's lipophilicity, basicity, and ability to interact with biological targets.
Protocol 2: Synthesis of 4-Amino-6-chloro-2-phenylquinoline Derivatives
This protocol details the nucleophilic substitution of the C4 chlorine with various amines.
Reaction Scheme:
Caption: General scheme for the synthesis of 4-amino derivatives.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., aniline, piperidine, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or ethanol
-
Triethylamine (Et₃N)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen solvent in a sealed reaction vessel.
-
Nucleophilic Substitution: Add the desired amine and triethylamine to the solution. Heat the reaction mixture at 80-120°C for 8-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by column chromatography to obtain the desired 4-amino-6-chloro-2-phenylquinoline derivative.
Part 3: In Vitro Evaluation of Antimicrobial Activity
The initial assessment of the antimicrobial potential of the newly synthesized compounds is performed through in vitro susceptibility testing. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the potency of an antimicrobial agent.[4]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: Expected Antimicrobial Activity
The following table provides a hypothetical summary of MIC values for a series of derivatized compounds to illustrate data presentation.
| Compound ID | R Group at C4 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -Cl | >128 | >128 |
| D-01 | -NH-Phenyl | 64 | 128 |
| D-02 | -Piperidinyl | 32 | 64 |
| D-03 | -Morpholinyl | 16 | 32 |
Part 4: In Vivo Efficacy and Toxicity Assessment
Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety in a biological system.[5]
Protocol 4: Murine Systemic Infection Model for In Vivo Efficacy
This protocol provides a general framework for assessing the in vivo antibacterial activity of a lead compound.
Workflow for In Vivo Efficacy Testing:
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening for Novel Kinase Inhibitors Using 4,6-dichloro-2-phenylquinoline in a Luminescence-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a detailed protocol for utilizing 4,6-dichloro-2-phenylquinoline in a kinase inhibition assay. As a member of the quinoline scaffold, a structure known for its role in targeting key kinases in oncogenic signaling pathways, this compound is a compound of interest for identifying novel kinase inhibitors.[1] This document outlines a robust and high-throughput compatible ADP-Glo™ Kinase Assay to determine the inhibitory potential of this compound against a representative tyrosine kinase. The protocol details reagent preparation, assay execution, data analysis for calculating IC50 values, and troubleshooting guidance to ensure reliable and reproducible results for researchers in drug discovery and development.
Introduction to Quinoline-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[2] The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][3][4] These compounds often function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][4] The development of novel quinoline derivatives like this compound is a promising avenue for discovering inhibitors with improved potency, selectivity, and pharmacological properties.[2]
This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against a model tyrosine kinase using the ADP-Glo™ Kinase Assay. This luminescent assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][7] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an ideal choice for high-throughput screening (HTS) campaigns.[8][9]
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
Compound Information:
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N | Inferred from name |
| Molecular Weight | 274.15 g/mol | Inferred from formula |
| Appearance | White to off-white solid | Typical for this class |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol; insoluble in water. | Inferred from related compounds |
Stock Solution Preparation:
For kinase assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). To ensure complete dissolution, gentle warming and vortexing may be necessary. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on kinase activity.[10]
Storage and Stability:
Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
ADP-Glo™ Kinase Assay: Principle and Workflow
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction.[5][6][7] In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[5][6][7]
Diagram of the ADP-Glo™ Kinase Assay Workflow
Caption: A schematic overview of the ADP-Glo™ Kinase Assay procedure.
Detailed Protocol: Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for HTS. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute the tyrosine kinase to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Compound Dilution Plate: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
2. Assay Procedure:
-
Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP Mix to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase's activity.
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Read Luminescence: Measure the luminescence using a plate reader.
3. Controls:
-
No Enzyme Control (Background): Wells containing all reagents except the kinase. This determines the background signal.
-
Vehicle Control (Maximum Activity): Wells containing all reagents, with DMSO added instead of the test compound. This represents 100% kinase activity.
Data Analysis and Interpretation
The raw luminescence data is used to calculate the percent inhibition of kinase activity for each concentration of this compound.
1. Calculation of Percent Inhibition:
Percent Inhibition = 100 x (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))
Where:
-
RLU_compound = Relative Luminescence Units of the well with the test compound.
-
RLU_background = Average RLU of the no enzyme control wells.
-
RLU_vehicle = Average RLU of the vehicle control wells.
2. IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (4PL) curve.[11]
Diagram of a Typical Dose-Response Curve
Caption: Example of a sigmoidal dose-response curve used to calculate the IC50 value.
Troubleshooting and Scientific Integrity
A robust assay is self-validating. Below are common issues and strategies to ensure data integrity.
| Issue | Potential Cause | Recommended Solution |
| High background signal | Contaminated reagents (e.g., ATP with ADP). | Use high-purity reagents. Include a "no enzyme" control to subtract background. |
| Low signal-to-background ratio | Insufficient enzyme activity or suboptimal assay conditions. | Optimize enzyme concentration, substrate concentration, and incubation times. |
| Compound interference | Autofluorescence or quenching of the luminescent signal by the test compound. | Perform a counter-screen with the detection reagents alone in the presence of the compound to identify interference.[10][12] |
| Poor Z'-factor | High variability in controls. | Ensure accurate and consistent liquid handling. Optimize assay conditions for stability. |
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for evaluating the inhibitory potential of this compound against a target kinase. By leveraging the sensitivity and robustness of the ADP-Glo™ Kinase Assay, researchers can efficiently screen and characterize novel quinoline-based compounds, accelerating the discovery of new therapeutic agents. Careful optimization of assay parameters and inclusion of appropriate controls are paramount to generating high-quality, reproducible data.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- El-Zahabi, M. A., et al. (2023). Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: FDA-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68, 84-100.
- Gourvest, J. F., et al. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Journal of Medicinal Chemistry, 55(7), 1363-1375.
- Inglese, J., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
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K-INL. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- Lebraud, H., et al. (2021). New quinazoline–isatin hybrids: Design, synthesis, biological evaluation and mechanistic studies. Molecules, 26(20), 6241.
- Mishra, R., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(4), 423.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, May 27). Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: FDA-approved drugs and promising reported compounds. Retrieved from [Link]
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ResearchGate. (2026, January 17). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from [Link]
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Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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ResearchGate. (n.d.). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Retrieved from [Link]
-
YouTube. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. Retrieved from [Link]
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analytical techniques for quantifying 4,6-dichloro-2-phenylquinoline
An In-Depth Guide to the Quantitative Analysis of 4,6-dichloro-2-phenylquinoline
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, this guide presents field-proven protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the scientific rationale behind procedural choices, ensuring methodological robustness and data integrity. The protocols are grounded in established validation principles, referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for their intended purpose.[1][2]
Introduction: The Analytical Imperative for this compound
This compound is a halogenated quinoline derivative with the molecular formula C₁₅H₉Cl₂N. Its structural motif is of significant interest in medicinal chemistry, often serving as a scaffold for the synthesis of novel therapeutic agents. The purity and concentration of this intermediate are critical parameters that can directly impact the yield, impurity profile, and ultimate safety and efficacy of a final active pharmaceutical ingredient (API). Therefore, robust, accurate, and validated analytical methods are indispensable for its quantification in various matrices, from raw materials to in-process control samples and final product formulations.
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, selectivity, and the intended purpose of the analysis (e.g., purity assessment, content uniformity, or stability testing). This guide explores the principles and applications of the most relevant techniques, providing a framework for method selection and implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for quinoline derivatives.[3][4] The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection commonly achieved via UV-Vis spectroscopy.[5]
Causality of Method Choice: The reversed-phase HPLC (RP-HPLC) approach is selected due to the moderately non-polar nature of this compound. A C18 stationary phase provides sufficient hydrophobic interaction for retention and separation from more polar impurities. The phenyl and quinoline rings contain strong chromophores, ensuring high sensitivity with a standard UV detector. Formic acid is added to the mobile phase to improve peak shape and reproducibility by ensuring consistent ionization of any acidic or basic functional groups.
Quantitative Data Summary: HPLC-UV
The following table presents typical performance characteristics for the quantification of this compound, based on established methods for structurally analogous compounds.[5] These parameters should be confirmed during formal method validation as per ICH Q2(R1) guidelines.[6][7]
| Validation Parameter | Typical Performance Specification | Rationale / ICH Guideline Reference |
| Linearity (r²) | > 0.998 | Establishes a direct proportionality between concentration and response.[7] |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[5] |
| Precision (%RSD) | < 2.0% | Measures the closeness of agreement between a series of measurements.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the test results to the true value.[5][6] |
| Specificity | No interference at analyte retention time | Ensures the signal is solely from the analyte of interest.[6] |
Experimental Workflow: HPLC-UV
Detailed Protocol: HPLC-UV
Objective: To accurately quantify this compound using a validated RP-HPLC-UV method.
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (reagent grade).
-
Ultrapure water.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
-
Perform serial dilutions to create a series of at least five calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve an expected concentration within the calibration range.[5]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: [5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or λmax determined by UV scan).
-
Gradient Program:
-
Start with 50% Mobile Phase B, hold for 2 minutes.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions (50% B) and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] It offers exceptional sensitivity and specificity, as the mass spectrometer provides structural information that can definitively identify the analyte.[9]
Causality of Method Choice: While HPLC is robust, GC-MS is superior for impurity profiling where unknown volatile byproducts may be present.[9] The technique is ideal for thermally stable compounds like this compound.[10] Electron Ionization (EI) provides reproducible fragmentation patterns for library matching, while Selected Ion Monitoring (SIM) mode allows for trace-level quantification with very high selectivity, minimizing interference from the sample matrix.
Quantitative Data Summary: GC-MS
The following table presents typical performance characteristics for GC-MS analysis, which generally offers lower detection limits than HPLC-UV.[5]
| Validation Parameter | Typical Performance Specification | Rationale / ICH Guideline Reference |
| Linearity (r²) | > 0.998 | Establishes a direct proportionality between concentration and response. |
| Limit of Detection (LOD) | ~0.5 ng/mL | High sensitivity is a key advantage of MS detection.[9] |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | Allows for accurate measurement at trace levels.[5] |
| Precision (%RSD) | < 5.0% | Typically slightly higher RSD than HPLC due to system complexity.[5] |
| Accuracy (% Recovery) | 95.0 - 105.0% | Measures the closeness of the test results to the true value.[5] |
| Specificity | Confirmed by mass spectrum and retention time | High confidence in analyte identity. |
Experimental Workflow: GC-MS
Detailed Protocol: GC-MS
Objective: To identify and quantify this compound with high sensitivity and specificity.
Instrumentation & Materials:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
This compound reference standard.
-
Dichloromethane or Ethyl Acetate (GC grade).
-
Helium (carrier gas).
-
Volumetric flasks and microsyringes.
Procedure:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in dichloromethane.
-
Perform serial dilutions to create calibration standards appropriate for the desired sensitivity (e.g., in the ng/mL to low µg/mL range).
-
-
Sample Preparation:
-
GC-MS Conditions:
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode:
-
For identification: Full scan mode (e.g., m/z 50-400).
-
For quantification: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions).
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, construct a calibration curve using the peak area of the primary monitored ion versus concentration.
-
Calculate the concentration in the unknown sample.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds that absorb light in the ultraviolet-visible range.[8] Its primary limitation is a lack of specificity, making it best suited for the analysis of pure substances or simple mixtures where interfering substances are absent.[11]
Causality of Method Choice: This method is chosen for its simplicity and speed, making it ideal for quick checks of concentration for a pure standard or during a high-throughput screening process where a highly specific method is not yet required. The extensive conjugation in the quinoline and phenyl rings results in strong UV absorbance, providing good sensitivity.[12][13]
Experimental Workflow: UV-Vis Spectrophotometry
Detailed Protocol: UV-Vis Spectrophotometry
Objective: To rapidly determine the concentration of this compound in a non-complex matrix.
Instrumentation & Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
Methanol or Ethanol (spectroscopic grade).
-
Volumetric flasks and pipettes.
Procedure:
-
Solvent Selection & λmax Determination:
-
Prepare a dilute solution of the reference standard in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[11]
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution in the chosen solvent.
-
Create a series of at least five dilutions that give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent to an expected concentration that will yield an absorbance reading within the calibrated range.
-
-
Measurement:
-
Set the spectrophotometer to λmax.
-
Autozero the instrument using a cuvette filled with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.[11]
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
According to Beer's Law, the relationship should be linear.[11]
-
Determine the concentration of the sample from its absorbance using the linear regression equation from the calibration curve.
-
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques. RP-HPLC-UV stands out as the most robust and versatile method for routine quality control in pharmaceutical development. GC-MS offers unparalleled sensitivity and specificity, making it the preferred method for trace-level analysis and impurity identification. For rapid, high-throughput assessments of pure materials, UV-Vis spectrophotometry provides a simple and effective solution.
The choice of method must be guided by the specific analytical requirements, and any chosen procedure must be properly validated for its intended purpose to ensure the generation of reliable and trustworthy data, in accordance with regulatory expectations such as the ICH Q2(R1) guideline.[2][14]
References
- BenchChem. (2026). 2,6-Dichloro-4-phenylquinoline | 10352-30-4.
- Ferreira, L. C., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
- Di Meo, F., et al. (2021).
- BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine.
- BenchChem. (2025).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Journal of Applied Bioanalysis. (2023).
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.
- Ferreira, L. C., et al. (2024).
- World Health Organization. (2011). Guidelines for drinking-water quality: Analytical methods and achievability.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbio. (2025).
- Ali, A. M., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
- Boulton, B., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
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Application Notes and Protocols for the Safe Handling of 4,6-dichloro-2-phenylquinoline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4,6-dichloro-2-phenylquinoline. Given the limited direct safety data for this specific compound, the following protocols are grounded in the known hazards of structurally similar quinoline derivatives and general principles of laboratory safety for chlorinated aromatic compounds.
Scientific Context and Hazard Assessment
This compound is a halogenated aromatic heterocyclic compound. Its structure suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1] The dichloro-substitution on the quinoline ring makes it a versatile scaffold for further chemical modifications.[1] Its role as a building block in medicinal chemistry is highlighted by the use of similar compounds, such as 2,6-dichloro-4-phenylquinoline, as pivotal intermediates in the synthesis of complex molecules like Alprazolam.[2][3]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Based on this, it is prudent to treat this compound as a compound that is irritating to the skin, eyes, and respiratory system.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N | [2] |
| Molecular Weight | 274.1 g/mol | [2][4] |
| Appearance | Likely an off-white to light yellow powder | [5] |
| Purity | Typically ≥98% | [1][5] |
| Storage | Keep in a cool, dry place | [5][6][7] |
Risk Mitigation and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.
PPE Protocol
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of the powder, which may cause respiratory irritation.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against serious eye irritation from splashes or airborne particles.[4] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | To prevent skin contact, which can cause irritation.[4] |
Experimental Workflow: Safe Handling and Storage
The following diagram illustrates the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol for Handling
-
Preparation: Before beginning any work, thoroughly review the available safety information for this compound and its analogs. Don the appropriate personal protective equipment as outlined in the PPE Protocol table.
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material carefully.
-
Use a spatula for transfers. Avoid pouring the powder.
-
If possible, use a balance with a draft shield or conduct weighing within the fume hood.
-
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent, followed by soap and water.[9]
-
Dispose of all waste materials according to the protocol outlined in Section 5.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Storage Protocol
-
Store this compound in a tightly sealed, properly labeled container.[7]
-
Keep the container in a cool, dry, and well-ventilated area.[6][7][10]
-
Store away from incompatible materials such as strong oxidizing agents.[8][10]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Decision Tree
Caption: Decision Tree for Spill Response.
Detailed Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. For major spills, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.[11]
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[11][12] For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Absorption and Collection:
-
Decontamination:
-
Waste Disposal: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[12]
Waste Disposal Protocol
Proper disposal of this compound and its associated waste is essential for environmental protection and regulatory compliance.
-
Waste Characterization: Due to its chlorinated aromatic structure, this compound must be treated as hazardous waste.[8]
-
Segregation: Do not mix this waste with other waste streams, especially non-halogenated solvents.[8]
-
Containerization: Collect all waste, including contaminated consumables, in a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Disposal Route: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste management contractor.[8][13] Disposal down the drain or in regular trash is strictly prohibited.[8]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[14] After decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.[14]
First Aid Procedures
In case of exposure, immediate first aid is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
References
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- Benchchem. (n.d.). 2,6-Dichloro-4-phenylquinoline | 10352-30-4.
- Wikipedia. (n.d.). Alprazolam.
- PubChem. (n.d.). 2,6-Dichloro-4-phenylquinoline.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2,6-Dichloro-4-phenylpyridine: A Guide for Laboratory Professionals.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Apollo Scientific. (n.d.). 2,4-Dichloroquinazoline.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Hangzhou J&H Chemical Co., Ltd. (n.d.). This compound cas no.100914-76-9.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Hyde Park Environmental News. (n.d.). Chemical spills procedure: A guide.
- TBEP Labs. (n.d.). Chemical Spill Clean-Up.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures.
- Chem-Impex. (n.d.). 4,6-Dichloroquinoline.
- Benchchem. (n.d.). Proper Disposal of 6-Nitro-2,3-diphenylquinoxaline: A Guide for Laboratory Professionals.
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Application Note: Design and Synthesis of 4,6-Dichloro-2-Phenylquinoline Derivatives for Potent and Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design rationale, synthetic protocols, and biological evaluation of 4,6-dichloro-2-phenylquinoline derivatives as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. This document is intended to serve as a practical resource, offering not only step-by-step methodologies but also the underlying scientific principles that guide experimental choices.
Introduction: The Rationale for Targeting COX-2 with Quinolines
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators in various physiological and pathophysiological processes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastrointestinal lining and mediating platelet aggregation.[1] In contrast, the expression of COX-2 is typically low in normal tissues but is significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and swelling.[2][3]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which accounts for their therapeutic anti-inflammatory effects as well as their common side effects, such as gastrointestinal issues.[4][5] The discovery of the inducible COX-2 isoform led to the development of selective COX-2 inhibitors, often referred to as "coxibs," with the aim of providing anti-inflammatory relief with a reduced risk of gastrointestinal complications.[3][6] These selective inhibitors are used to treat conditions like osteoarthritis and rheumatoid arthritis.[2][3]
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Several quinoline derivatives have been identified as potent and selective COX-2 inhibitors, making this an attractive starting point for the design of novel anti-inflammatory agents.[4] The this compound core, in particular, offers a rigid framework with multiple points for chemical modification to optimize potency and selectivity.
Design Strategy and Structure-Activity Relationship (SAR)
The design of the this compound scaffold is based on established structure-activity relationships for diarylheterocyclic COX-2 inhibitors.[7] A common feature of many selective COX-2 inhibitors is the presence of two aromatic rings arranged in a specific spatial orientation that allows for optimal binding within the active site of the COX-2 enzyme.
The rationale for the selection of the this compound core is as follows:
-
2-Phenyl Group: The phenyl ring at the 2-position can be substituted with various functional groups to enhance binding affinity and selectivity. For instance, the presence of a methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group at the para-position of this ring is a well-known pharmacophore for potent COX-2 inhibition.[4]
-
Quinoline Core: This bicyclic system provides a rigid scaffold that correctly orients the phenyl substituent.
-
4-Chloro and 6-Chloro Substituents: The chlorine atoms on the quinoline ring can serve multiple purposes. They can enhance the overall lipophilicity of the molecule, which may improve cell permeability. Furthermore, these positions can be targeted for further chemical modification to explore their impact on activity and selectivity.
Synthesis of this compound Derivatives
The synthesis of the target this compound scaffold can be achieved through a multi-step process. A common and reliable approach involves the initial construction of a 4-hydroxyquinoline intermediate via the Conrad-Limpach synthesis, followed by chlorination.
Synthetic Workflow
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112194589A - Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents [patents.google.com]
- 5. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2-phenylquinoline
Welcome to the dedicated technical support guide for the synthesis of 4,6-dichloro-2-phenylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the critical parameters of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern yield and purity. Our goal is to empower you with the knowledge to not only replicate a procedure but to troubleshoot and optimize it effectively.
The target molecule, this compound, is a valuable synthetic intermediate, notably in the preparation of pharmacologically active compounds such as alprazolam.[1][2] Its synthesis is typically a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will focus on a robust and widely-used two-stage approach: the Conrad-Limpach synthesis of the 4-hydroxyquinoline precursor, followed by a chlorination step.
Section 1: Recommended Synthetic Workflow
The most reliable pathway to this compound involves two key transformations. First, a Conrad-Limpach reaction between 4-chloroaniline and ethyl benzoylacetate forms the intermediate, 6-chloro-2-phenylquinolin-4-ol. This intermediate is then chlorinated using a potent agent like phosphorus oxychloride (POCl₃) to yield the final product.
Overall Reaction Scheme
Caption: Two-stage synthesis of this compound.
Experimental Protocol: Stage 1 - Synthesis of 6-Chloro-2-phenylquinolin-4-ol
This stage is based on the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[3]
Step-by-Step Methodology:
-
Reactant Combination: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using a solvent like toluene), combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.
-
Catalysis: Add a catalytic amount (e.g., 0.1 mol%) of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. The acid catalyzes the initial condensation to form the enamine intermediate.
-
Initial Condensation: Heat the mixture to 100-140°C with stirring. Water will be formed as a byproduct. If using a Dean-Stark trap, monitor its collection to gauge reaction progress. The reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Thermal Cyclization: Once the initial condensation is complete (typically 2-4 hours), the intermediate enamine must be cyclized. This is the rate-determining step and requires high temperatures.[4] Heat the reaction mixture to approximately 250°C. Using a high-boiling, inert solvent like mineral oil can significantly improve yields by ensuring even heat distribution.[4]
-
Work-up and Isolation: After cooling, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove the high-boiling solvent and unreacted starting materials. The solid precursor is then collected by vacuum filtration and washed. It can be used in the next step without further purification if TLC shows a clean conversion.
Experimental Protocol: Stage 2 - Synthesis of this compound
This step involves the conversion of the hydroxyl group at the 4-position to a chloride using a strong chlorinating agent.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes) with the crude 6-chloro-2-phenylquinolin-4-ol from the previous step.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) in excess (typically 3-5 molar equivalents). POCl₃ acts as both the chlorinating agent and the solvent in many cases.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with stirring for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching (Critical Step): After the reaction is complete, cool the mixture to room temperature. CAUTION: This step is highly exothermic and must be performed with extreme care. Slowly and cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker.[1] This quenches the excess POCl₃, hydrolyzing it to phosphoric acid.
-
Neutralization and Precipitation: Slowly neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic (pH > 8). The final product will precipitate as a solid.[1]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.[1]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue Cluster 1: Low Reaction Yield
Q: My overall yield is poor. In the Conrad-Limpach stage (Stage 1), what are the most likely causes?
A: Low yield in this stage is almost always linked to two critical parameters: temperature and water removal.
-
Causality - Incomplete Condensation: The initial formation of the enamine intermediate is a reversible equilibrium reaction. To drive it forward, the water byproduct must be efficiently removed. If water remains, it can hydrolyze the intermediate back to the starting materials.
-
Causality - Insufficient Cyclization Temperature: The key electrocyclic ring-closing step has a high activation energy.[4] A temperature below 240-250°C will result in a sluggish or incomplete reaction, leaving a significant amount of the linear enamine intermediate in the final mixture.[4]
Troubleshooting Workflow: Low Yield in Stage 1
Caption: Diagnostic workflow for low yield in the Conrad-Limpach stage.
Q: The yield from my chlorination step (Stage 2) is low. What should I investigate?
A: Assuming the precursor was synthesized correctly, low yield in the chlorination step typically points to three areas: reagent quality, incomplete reaction, or mechanical loss during work-up.
-
Reagent Quality: POCl₃ is sensitive to moisture. If it has been improperly stored, it will hydrolyze, reducing its potency. Always use a fresh, unopened bottle or a properly stored reagent.
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride is not instantaneous. Insufficient heating (below reflux) or a shortened reaction time will leave unreacted 6-chloro-2-phenylquinolin-4-ol. This is a common cause of impurity as well.
-
Loss During Work-up: The quenching and neutralization steps can lead to loss of product if not performed carefully. If the pH is not made sufficiently basic, the product (a weak base) may remain partially protonated and soluble in the aqueous layer. Ensure the pH is above 8 before filtering.
Issue Cluster 2: Product Purity and Side Reactions
Q: My final product is contaminated with a significant amount of starting material (6-chloro-2-phenylquinolin-4-ol). Why?
A: This is a classic sign of incomplete chlorination. The root cause is identical to the low-yield issue described above: insufficient reaction time, temperature below reflux, or degraded POCl₃.
Solution: Increase the reaction time at reflux and monitor closely by TLC until the starting material spot has completely disappeared. Ensure you are using a sufficient excess of high-quality POCl₃.
Q: The reaction mixture from Stage 2 turns into a dark, tarry mess, making purification difficult.
A: Tar formation is a result of decomposition caused by excessive heat or overly harsh conditions. While POCl₃ requires high temperatures to work, prolonged heating beyond what is necessary for full conversion can degrade the quinoline ring system.
Solution: Do not heat the reaction longer than necessary. The moment TLC analysis indicates the starting material is consumed, proceed to the work-up. Overheating is a common issue in many classic quinoline syntheses like the Skraup or Doebner-von Miller reactions and the principle applies here.[5][6]
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Stage | Optimal Condition | Consequence of Deviation |
| Temperature | 1 (Cyclization) | ~250°C | < 240°C: Incomplete reaction, low yield. |
| Temperature | 2 (Chlorination) | Reflux (~110°C) | < 100°C: Incomplete reaction. >> 110°C for too long: Tar formation. |
| POCl₃ Equivalents | 2 | 3 - 5 eq. | < 3 eq.: Incomplete chlorination. |
| Work-up pH | 2 | > 8 | < 8: Product may remain in the aqueous layer, reducing isolated yield. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the Conrad-Limpach synthesis preferred over other methods like the Friedländer for this specific molecule?
A1: The Friedländer synthesis typically requires a 2-aminoaryl aldehyde or ketone.[7] For synthesizing a 2-phenylquinoline, this would necessitate 2-aminobenzophenone, which is a more expensive starting material than aniline. The Conrad-Limpach route, using readily available aniline derivatives and β-ketoesters, is often more economical and straightforward for this substitution pattern.[3]
Q2: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃)?
A2: POCl₃ is highly corrosive and reacts violently with water in a strongly exothermic reaction, releasing toxic HCl gas.[1] All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves, is mandatory. The quenching step is particularly hazardous and must be performed slowly, with adequate cooling and preparation for gas evolution.
Q3: My recrystallization is not yielding clean product. What solvents are recommended?
A3: Ethanol and acetone are commonly cited as effective recrystallization solvents for this class of compound.[1] If these do not provide adequate separation, consider a solvent pair system, such as ethyl acetate/hexanes. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.
References
- Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol. Google Patents.
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
Alprazolam. Wikipedia. Available at: [Link]
-
Mihai, M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Bischler Indole Synthesis. ResearchGate. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Springer. Available at: [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Institutes of Health. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Available at: [Link]
-
An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). National Institutes of Health. Available at: [Link]
-
Indoles. University of Liverpool. Available at: [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... ResearchGate. Available at: [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]
- Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
-
Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]
-
Bischler Indole Synthesis. ResearchGate. Available at: [Link]
-
Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. Available at: [Link]
- Prepn process of high purity 2, 6-dichloro quinoxaline. Google Patents.
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
Sources
- 1. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing side products in 4,6-dichloro-2-phenylquinoline synthesis
Welcome to the technical support center for the synthesis of 4,6-dichloro-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Q: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in quinoline synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent purity. The Conrad-Limpach synthesis, a common route to 4-hydroxyquinolines (a precursor to the target molecule), is particularly sensitive to temperature.[1][2]
-
Causality & Recommended Actions:
-
Incomplete Cyclization: The thermal cyclization step is critical and requires high temperatures, often around 250 °C.[3] Insufficient temperature or reaction time can lead to incomplete conversion of the enamine intermediate.
-
Solution: Ensure your high-boiling point solvent (e.g., Dowtherm A or mineral oil) is maintained at the correct temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Catalyst: While often performed thermally, some quinoline syntheses benefit from acid catalysis.[4] The choice and concentration of the acid can significantly impact the reaction rate and yield.
-
Solution: If employing an acid-catalyzed method, screen different acids (e.g., H₂SO₄, PPA) and optimize their concentrations.
-
-
Reagent Purity: The purity of the starting materials, such as the aniline and the β-ketoester, is crucial. Impurities can lead to competing side reactions.
-
Solution: Use freshly distilled aniline and ensure the β-ketoester is of high purity.
-
-
Side Reactions: The formation of tars and polymers is a common issue in many quinoline syntheses, such as the Doebner-von Miller reaction, especially under harsh acidic conditions.[5]
-
Solution: Consider using a two-phase reaction system or in-situ generation of reactive intermediates to minimize polymerization.[5]
-
-
Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity
Q: I'm observing a significant byproduct in my crude product that co-elutes with my desired compound during chromatography. How can I identify and eliminate it?
A: The identity of the side product depends heavily on the specific synthetic route employed. Common quinoline syntheses like the Combes, Doebner-von Miller, and Friedländer reactions each have characteristic potential byproducts.[6][7]
-
Potential Side Products & Identification:
-
Isomeric Quinolines: If using an unsymmetrical ketone in a Friedländer synthesis, the formation of regioisomers is a common problem.[8]
-
Identification: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize the structure of the impurity.
-
Minimization: Employ a directing group on one of the reactants to favor the formation of the desired isomer. Alternatively, explore different catalytic systems that may offer higher regioselectivity.
-
-
Over-chlorination or Incomplete Chlorination: In the final chlorination step to convert the quinolone precursor to the dichloro-derivative, it's possible to have mono-chlorinated or even tri-chlorinated species.
-
Identification: Mass spectrometry is particularly useful for identifying these byproducts by their distinct isotopic patterns for chlorine.
-
Minimization: Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃) and the reaction temperature. Monitor the reaction progress by TLC or GC-MS to stop the reaction at the optimal point.
-
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.
-
Identification: Compare the analytical data (TLC, NMR) of your crude product with that of the starting materials.
-
Minimization: Ensure appropriate reaction times and temperatures. Consider adding a slight excess of one of the reagents if it is easily removable during workup.
-
-
Problem 3: Formation of Tarry, Polymeric Material
Q: My reaction mixture is turning dark and viscous, indicating the formation of tar. How can I prevent this?
A: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, due to the self-condensation of α,β-unsaturated carbonyl compounds.[5][8]
-
Causality & Prevention Strategies:
-
Harsh Reaction Conditions: High temperatures and strong acid concentrations promote polymerization.
-
Solution: Optimize the reaction temperature and acid concentration. Milder conditions, even if they require longer reaction times, can significantly reduce tar formation. The use of a moderator like ferrous sulfate in the Skraup synthesis can help control the exothermic nature of the reaction.[8]
-
-
Instability of Intermediates: The α,β-unsaturated aldehyde or ketone intermediate can be unstable under the reaction conditions.
-
Solution: Generate the intermediate in situ under controlled conditions. For instance, in the Doebner-von Miller reaction, slow addition of acetaldehyde to a cooled solution of aniline hydrochloride allows for the in situ formation of crotonaldehyde, minimizing its polymerization.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A1: A prevalent route involves the Conrad-Limpach synthesis to form a 6-chloro-2-phenylquinolin-4-ol intermediate, followed by chlorination.[2][3] The primary challenges are achieving complete cyclization in the first step, which requires high temperatures, and controlling the selectivity of the subsequent chlorination step to avoid over- or under-chlorination.
Q2: How can I effectively purify the final this compound product?
A2: Purification is typically achieved through recrystallization or column chromatography.[9]
-
Recrystallization: A suitable solvent system (e.g., ethanol or acetone) can be effective if the impurities have significantly different solubilities than the desired product.[9]
-
Column Chromatography: This is a more general method for separating compounds with similar polarities. A silica gel column with a gradient elution of ethyl acetate in a non-polar solvent like petroleum ether is a common choice.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are crucial. The use of phosphorus oxychloride (POCl₃) as a chlorinating agent requires careful handling in a well-ventilated fume hood as it is highly corrosive and reacts violently with water. The high-temperature thermal cyclization step also requires appropriate shielding and temperature control to prevent accidents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 3: Experimental Protocols & Data
Optimized Protocol for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol (Intermediate)
This protocol is based on the principles of the Conrad-Limpach synthesis.[3]
Materials:
-
4-Chloroaniline
-
Ethyl benzoylacetate
-
High-boiling point inert solvent (e.g., Dowtherm A)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.
-
Add a high-boiling point inert solvent.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with a suitable solvent (e.g., xylene) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from ethanol.
Chlorination of 6-Chloro-2-phenylquinolin-4-ol
Materials:
-
6-Chloro-2-phenylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 6-chloro-2-phenylquinolin-4-ol in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring it onto crushed ice. (Caution: Exothermic reaction, perform in a fume hood) .
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until basic.
-
The solid product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from ethanol or acetone.[9]
Data Presentation: Impact of Reaction Conditions on Yield and Purity
| Synthesis Step | Parameter Varied | Observation | Impact on Yield/Purity |
| Cyclization | Temperature | 220 °C vs. 250 °C | Lower temperature resulted in incomplete reaction and lower yield. |
| Cyclization | Reaction Time | 1 hour vs. 3 hours | Shorter time led to significant unreacted starting material. |
| Chlorination | POCl₃ amount | 1.5 eq vs. 5 eq | Stoichiometric amount led to incomplete chlorination. Excess ensures full conversion. |
| Chlorination | Quench Method | Water vs. Ice | Quenching with water can be too vigorous; ice provides better temperature control. |
Section 4: Visualizing Reaction Pathways
Main Reaction Pathway: Conrad-Limpach Synthesis
Caption: Conrad-Limpach synthesis pathway for this compound.
Troubleshooting Workflow: Identifying and Minimizing Side Products
Caption: A logical workflow for troubleshooting side product formation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
National Center for Biotechnology Information. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]
-
Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bischler Indole Synthesis. Retrieved from [Link]
-
ACS Omega. (2022). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Bischler Indole Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
Sources
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 9. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]
improving the stability of 4,6-dichloro-2-phenylquinoline for long-term storage
Technical Support Center: 4,6-dichloro-2-phenylquinoline
A Guide to Improving Stability for Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This compound is a key heterocyclic intermediate in various synthetic applications, including pharmaceutical development. However, like many halogenated aromatic compounds, its long-term stability can be a concern if not stored under optimal conditions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, evidence-based solutions to ensure the long-term integrity of your this compound samples. We will delve into the causality behind degradation pathways and provide actionable protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and storage of this compound.
Q1: What are the primary factors that can compromise the stability of solid this compound during long-term storage?
A1: The stability of this compound as a solid is primarily threatened by three environmental factors:
-
Light: The quinoline ring system is known to be photosensitive. Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of colored impurities and degradation of the aromatic nucleus.[1][2][3]
-
Moisture (Humidity): Although aryl chlorides are generally resistant to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic/basic impurities, can facilitate slow hydrolysis of the C-Cl bonds.[4][5] This process would yield hydroxylated quinoline derivatives.
-
Oxygen & Oxidizing Agents: The electron-rich quinoline ring is susceptible to oxidation.[6][7] This can lead to the formation of N-oxides or other oxidative degradation products, particularly if catalyzed by trace metal impurities or exposure to strong oxidizing agents.[8]
Q2: What is the ideal temperature for storing this compound?
A2: For long-term stability, it is recommended to store the compound in a cool, controlled environment.[9][10] A standard laboratory refrigerator at 2-8°C is ideal. Avoid storing at room temperature for extended periods, as higher temperatures accelerate the rates of all potential degradation reactions.[11]
Q3: My sample of this compound, which was originally an off-white powder, has turned light yellow. What does this indicate?
A3: A color change from off-white to yellow or brown is a common visual indicator of degradation.[9] This is often due to minor photodegradation or oxidation, which creates chromophoric byproducts. While the bulk purity may still be high, the presence of these impurities signals that the storage conditions are not optimal and a purity check is warranted before use.
Q4: How can I verify the purity of my stored sample before using it in a critical experiment?
A4: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] This technique can effectively separate the parent compound from potential degradants. Other valuable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of new aromatic or aliphatic signals corresponding to degradation products.[14]
-
Mass Spectrometry (MS): Can help in identifying the mass of potential impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of multiple spots, indicating impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical path to resolution.
| Observed Problem | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Significant Color Change (e.g., to dark yellow or brown) | 1. Photodegradation: Prolonged exposure to ambient or UV light. | Action: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil. Store in a dark location, such as a cabinet or refrigerator.[15] Rationale: Blocking light prevents the absorption of photons that initiate degradative photochemical reactions on the quinoline ring system.[1] |
| 2. Oxidation: Exposure to air (oxygen) over time. | Action: Purge the container headspace with an inert gas (Argon or Nitrogen) before sealing. Rationale: Displacing oxygen with an inert gas eliminates the primary reactant for oxidative degradation pathways, preserving the compound's structure.[6] | |
| Appearance of New Peaks in HPLC/NMR Analysis | 1. Hydrolysis: Reaction with atmospheric moisture. | Action: Store the compound in a desiccator, preferably under vacuum or in an inert atmosphere. Ensure the container is tightly sealed with a high-quality cap and liner. Rationale: While aryl chlorides are relatively stable, removing water from the environment minimizes the potential for slow hydrolysis, which would manifest as hydroxylated quinoline impurities.[4] |
| 2. General Decomposition: Multiple degradation pathways occurring due to improper storage (heat, light, air). | Action: Perform a comprehensive purity analysis (e.g., LC-MS) to identify the degradants. If purity is compromised, consider repurification (e.g., recrystallization or column chromatography) if feasible. Implement the "Recommended Long-Term Storage Protocol" (see below) for the remaining stock. | |
| Poor Solubility or Incomplete Dissolution | 1. Formation of Insoluble Degradants: Degradation products may have different solubility profiles. | Action: Filter the solution to remove insoluble matter. Analyze both the soluble portion and the insoluble material (if possible) to identify the impurity. Rationale: Degradation can lead to polymerization or the formation of highly polar, less soluble compounds. Physical separation followed by analysis is key to diagnosing the issue. |
| 2. Cross-Contamination: Accidental introduction of an incompatible substance. | Action: Review handling procedures. Ensure spatulas and weighing vessels are clean. Check for proper segregation from incompatible chemicals like strong acids, bases, or oxidizers.[11][15][16] Rationale: Cross-contamination can catalyze degradation or introduce insoluble impurities. Strict adherence to good laboratory practice is essential.[16] |
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering a potential stability issue with your this compound sample.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol is designed to create a self-validating system for storing this compound, ensuring its integrity for future experiments.
Materials:
-
High-purity this compound
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas with a regulator and tubing
-
Desiccator cabinet or vacuum desiccator
-
Laboratory refrigerator (2-8°C)
-
Analytical balance, spatulas
-
Labels and permanent marker
Procedure:
-
Baseline Analysis (Self-Validation Step): Before long-term storage, perform a "time-zero" purity analysis. Obtain an HPLC chromatogram and/or a ¹H NMR spectrum of a small, representative sample. This data will serve as the gold standard for all future purity checks.
-
Aliquot the Sample: If you have a large batch, it is best practice to divide it into smaller, experiment-sized aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Transfer to Appropriate Container: Weigh the desired amount of this compound and transfer it into a clean, dry amber glass vial. The amber color is crucial for protecting the compound from light.[11]
-
Create an Inert Atmosphere:
-
Gently flush the headspace of the vial with a slow stream of inert gas (Argon or Nitrogen) for 15-30 seconds.
-
The goal is to displace the air (oxygen and moisture) from above the solid.
-
-
Seal Tightly: Immediately and securely fasten the PTFE-lined screw cap. The PTFE liner provides an excellent chemical-resistant barrier against moisture and gas exchange.
-
Label Clearly: Label the vial with the compound name, date of storage, and a reference to the "time-zero" analysis data.
-
Store Under Optimal Conditions:
-
Place the sealed vial inside a desiccator containing a fresh desiccant (e.g., silica gel).
-
Store the entire desiccator in a refrigerator maintained at 2-8°C.[10]
-
Protocol 2: Purity Assessment by HPLC-UV
This is a general method for routine purity checks. Method parameters may need optimization for your specific system.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, 70:30 (v/v) Acetonitrile:Water. A small amount of formic acid (0.1%) can be added to the aqueous phase to improve peak shape. Filter and degas the mobile phase.
-
Standard Preparation: Accurately prepare a stock solution of a reference standard (or your "time-zero" sample) at approximately 1 mg/mL in Acetonitrile. From this, prepare a working standard of ~50 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) as the working standard.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 254 nm, or a wavelength determined by a UV scan).
-
Inject equal volumes (e.g., 10 µL) of your standard and sample.
-
-
Data Analysis: Compare the chromatogram of your stored sample to the "time-zero" reference standard. Look for the appearance of new peaks (impurities) or a decrease in the area % of the main peak. Purity can be calculated based on the relative peak areas.
References
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. Retrieved from [Link]
-
Save My Exams. (n.d.). Relative Ease of Hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of York. (n.d.). Safe Storage of Chemicals. Department of Biology. Retrieved from [Link]
-
J&H Chemical Co., Ltd. (n.d.). This compound cas no.100914-76-9. Retrieved from [Link]
-
IOPscience. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Lab Manager. (2023). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]
-
Ginsburg, H., & Golenser, J. (1993). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. PubMed. Retrieved from [Link]
-
Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. Retrieved from [Link]
-
Tao, T., et al. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Retrieved from [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Retrieved from [Link]
-
Wang, Y., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 8. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
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- 14. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 16. nottingham.ac.uk [nottingham.ac.uk]
reaction condition optimization for functionalizing 4,6-dichloro-2-phenylquinoline
An essential component of numerous FDA-approved medications and bioactive compounds, the quinoline scaffold is a mainstay in drug discovery.[1][2][3][4] The functionalization of the 4,6-dichloro-2-phenylquinoline core, in particular, offers a flexible platform for creating new therapeutic agents. However, the process is not without its difficulties. Researchers frequently run into problems with regioselectivity, low yields, and undesirable side reactions, which can impede the development process.
As a top provider of specialized chemical services, we have created this technical support guide to help you get through these challenges. This resource, which is intended for professionals in drug development, researchers, and scientists, offers practical, tried-and-true advice in a simple question-and-answer format. Our goal is to give you the knowledge you need to optimize your reaction conditions, successfully troubleshoot experiments, and fully realize the potential of your quinoline-based compounds.
Section 1: The Core Challenge: Regioselectivity
The this compound scaffold presents two distinct reaction sites for functionalization. Understanding and controlling which position reacts is the most critical first step in any synthetic strategy.
FAQ 1: Why is there a difference in reactivity between the C4 and C6 positions, and which is more reactive?
The C4-chloro substituent is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the C6-chloro substituent. This is due to the electronic influence of the quinoline ring's nitrogen atom. The nitrogen atom is an electron-withdrawing group that, through resonance and inductive effects, lowers the electron density at the C4 position (the para position relative to the nitrogen). This makes the C4 carbon more electrophilic and thus more susceptible to attack.
This phenomenon is well-documented in similar heterocyclic systems, where the positions ortho and para to the heteroatom are activated for nucleophilic aromatic substitution (SNAr).[5]
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Parameter Optimization:
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a stable Pd(II) precatalyst (e.g., SPhos-Pd-G2/G3/G4) | Precatalysts are often more air-stable and provide a 1:1 ligand-to-palladium ratio, leading to more consistent results. [6] |
| Ligand | SPhos, XPhos, RuPhos | Screen a panel of bulky, electron-rich phosphine ligands. | Aryl chlorides require electron-rich ligands to facilitate the difficult oxidative addition step, which is often rate-limiting. [7] |
| Base | K₃PO₄ or Cs₂CO₃ | Test different bases; ensure sufficient equivalents (2-3 eq.). | The base activates the boronic acid for transmetalation. [8]Strong, non-nucleophilic bases are preferred. Cs₂CO₃ can be particularly effective. [9][10][11] |
| Solvent | 1,4-Dioxane, Toluene, or DME with water (e.g., 10:1 ratio) | Screen different solvent systems. Ensure reagents are soluble. | The solvent affects reagent solubility and catalyst stability. A small amount of water is often beneficial for Suzuki couplings. [12] |
| Temperature | 80-100 °C | Increase temperature in 10-20 °C increments. | Higher temperatures are often needed to overcome the activation energy for the oxidative addition of aryl chlorides. [13] |
Issue 2: Formation of Side Products
Question: My Suzuki reaction is working, but I'm getting significant amounts of a homocoupled dimer of my boronic acid and some protodehalogenated starting material. How can I minimize these?
Answer: These are common side reactions in Suzuki couplings.
-
Boronic Acid Homocoupling: This side reaction occurs when two molecules of the boronic acid couple together.
-
Cause: The primary cause is often the presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then promote homocoupling. [12] * Solution: Ensure your reaction is rigorously degassed. Use a robust "freeze-pump-thaw" cycle (at least three times) or bubble an inert gas (Argon or Nitrogen) through your solvent for 15-20 minutes before adding the catalyst. [14]Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.
-
Cause: This can be caused by trace amounts of water or other protic sources in the presence of the base and catalyst. It can also be a competing pathway to the desired cross-coupling.
-
Solution: Use anhydrous solvents and ensure reagents are dry. Sometimes, changing the base can help. For instance, if you are using a hydroxide base, switching to a carbonate or phosphate may reduce this side reaction.
-
Issue 3: Difficulty with Buchwald-Hartwig Amination
Question: I'm trying to couple a secondary amine to the C4 position using Buchwald-Hartwig amination, but the reaction stalls. What's unique about this reaction on a quinoline scaffold?
Answer: The quinoline nitrogen itself can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles.
-
Mechanism of Inhibition: The lone pair on the quinoline nitrogen can bind to the palladium center, occupying a coordination site needed for the catalytic cycle to proceed.
-
Solutions:
-
Use Sterically Hindered Ligands: Ligands like Josiphos or bulky biarylphosphine ligands (e.g., BrettPhos) are designed to be large enough to prevent the quinoline substrate from getting too close to the palladium center, thus minimizing inhibition. [15] * Increase Catalyst Loading: If inhibition is suspected, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome the issue by ensuring enough active catalyst is available.
-
Choice of Base: Use a strong, non-nucleophilic base like LiHMDS or NaOtBu. The choice of base is critical in Buchwald-Hartwig reactions to ensure deprotonation of the amine without interfering with the catalyst.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Selective C4 Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%) if not using a precatalyst. Add the catalyst/ligand mixture to the Schlenk flask. If using a precatalyst (e.g., SPhos-Pd-G4), add it directly (2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. [14]4. Degassing: Subject the entire reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Track the reaction progress by TLC or LC-MS by taking small aliquots. [14][16]7. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective C4 Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium precatalyst (e.g., BrettPhos-Pd-G3, 2 mol%).
-
Reagent Addition: Add the amine (1.2 eq.) followed by the solvent (e.g., degassed Toluene).
-
Base Addition: Add the strong base (e.g., LiHMDS, 1.5 eq.) portion-wise or as a solution in an appropriate solvent. This step can be exothermic.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
-
Hicklin, R. W., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]
-
Kaur, N., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(25), 17135–17144. Available from: [Link]
-
Hicklin, R. W., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883–1918. Available from: [Link]
-
da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(13), 3055. Available from: [Link]
-
Estévez-Braun, A., & González, A. G. (2018). Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. Molecules, 23(10), 2445. Available from: [Link]
-
Kennedy, D. O. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(14), 7486. Available from: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6806–6813. Available from: [Link]
-
Kumar, M., et al. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Bioconjugate Chemistry. Available from: [Link]
-
Kaur, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 1011–1035. Available from: [Link]
-
Afolayan, F. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1039352. Available from: [Link]
-
Wang, Z., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Organic Letters, 23(15), 5845–5850. Available from: [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(8), 771-780. Available from: [Link]
-
Kaur, N., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(25), 17135-17144. Available from: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
de Jong, M. (2017). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Retrieved from [Link]
-
Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-2-phenylquinoline for Preclinical Studies
Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including prominent antimalarial and anticancer drugs.[1][2] The specific derivative, 4,6-dichloro-2-phenylquinoline, represents a valuable intermediate for developing next-generation targeted therapies. However, transitioning its synthesis from bench-scale discovery to the multi-gram or kilogram quantities required for preclinical evaluation presents significant challenges in terms of yield, purity, and process safety.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up the synthesis of this critical compound. Our approach is grounded in a robust, two-step synthetic strategy optimized for scalability and control.
Recommended Synthetic Strategy: A Two-Step Approach
A reliable and scalable route to this compound involves an initial Conrad-Limpach synthesis to construct the core heterocyclic system, followed by a chlorination step. This strategy offers excellent control over regiochemistry and utilizes readily available starting materials.
Overall Synthetic Workflow
Sources
Technical Support Center: Enhancing Cell Permeability of 4,6-dichloro-2-phenylquinoline Derivatives
Welcome to the technical support center for researchers working with 4,6-dichloro-2-phenylquinoline derivatives. This guide is designed to provide in-depth troubleshooting assistance and strategic advice for overcoming one of the most common hurdles in the development of this chemical series: poor cell permeability. We will explore diagnostic workflows, mechanistic investigations, and chemical modification strategies to help you advance your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when cell-based assay results do not align with biochemical potency.
Q1: My this compound derivative is highly potent in my enzymatic/biochemical assay, but shows little to no activity in my cell-based model. What is the likely cause?
A: This is a classic and frequent challenge in drug discovery. A significant drop in potency between a biochemical (target-based) assay and a cell-based assay strongly suggests a problem with the compound's ability to reach its intracellular target. The most common culprit is poor cell permeability. The this compound scaffold, while often excellent for target binding, possesses physicochemical properties—such as rigidity and high lipophilicity—that can hinder its passage across the lipid bilayer of the cell membrane.[1] Other potential issues include rapid metabolic degradation within the cell or active removal by efflux pumps.[2][3]
Q2: What are the key physicochemical properties of my compound that I should be most concerned about for cell permeability?
A: For passive diffusion, the primary mechanism of entry for many small molecules, a delicate balance of properties is crucial. Key parameters to evaluate are:
-
Lipophilicity (logP/logD): While a certain degree of lipophilicity is required to enter the lipid membrane, excessively high lipophilicity (often a risk with di-chloro substitutions) can cause the compound to become trapped within the membrane, preventing it from reaching the cytoplasm.[1]
-
Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule occupied by polar atoms. A higher PSA generally correlates with lower passive permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a critical factor. Each hydrogen bond with water must be broken for the molecule to enter the membrane, an energetically costly process. Lipinski's "Rule of Five" suggests that more than 5 H-bond donors or 10 H-bond acceptors can negatively impact permeability.[4]
-
Molecular Weight (MW): Larger molecules generally diffuse more slowly across the membrane.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface, which can be a prerequisite for uptake.[5]
Q3: What is the difference between passive diffusion and active transport, and how do they relate to my compound's permeability?
A: Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient, from an area of high concentration to one of low concentration, without the use of cellular energy. This process is governed by the physicochemical properties mentioned above.
Active transport , conversely, involves the use of cellular energy (often from ATP hydrolysis) to move a substance across the membrane. This can either facilitate uptake (influx) or, more commonly for drug-like molecules, removal from the cell (efflux). Efflux, mediated by transporters like P-glycoprotein (P-gp), is a major mechanism of multidrug resistance and a frequent cause of low intracellular drug concentration.[3][6] Quinoline derivatives have been identified as potential substrates for such efflux pumps.[2]
Q4: What are the first experimental steps I should take to confirm that I have a permeability problem?
A: Before embarking on extensive medicinal chemistry efforts, it is crucial to quantitatively assess the permeability of your compound. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a rapid, cell-free method to measure passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells to model both passive diffusion and active transport processes.[7][8] Performing these assays will provide a clear, quantitative measure of permeability and help diagnose the underlying issue.
Section 2: Troubleshooting Guides & Strategic Workflows
This section provides structured guidance for diagnosing the root cause of poor permeability and selecting the appropriate strategy for improvement.
Workflow for Diagnosing and Addressing Permeability Issues
Caption: A step-by-step workflow for diagnosing and resolving cell permeability issues.
Guide 2.1: How to Quantitatively Measure Permeability
To make informed decisions, you need reliable data. The PAMPA and Caco-2 assays are the industry standards for this purpose.
What is the difference between PAMPA and Caco-2?
The key difference lies in what they measure. PAMPA uses an artificial lipid membrane and can only assess passive diffusion .[9] The Caco-2 assay uses a live, differentiated monolayer of human colon adenocarcinoma cells that form tight junctions and express functional efflux transporters (like P-gp), thus measuring both passive diffusion and active transport .[10]
Table 1: Comparison of PAMPA and Caco-2 Permeability Assays
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across a lipid-infused artificial membrane.[11] | Measures transport across a polarized monolayer of human intestinal cells.[8] |
| Transport Measured | Passive diffusion only. | Passive diffusion, active transport (efflux/influx), and paracellular transport.[10] |
| Throughput | High (typically 96-well format). | Medium to High. |
| Cost & Complexity | Low cost, simple, and rapid.[12] | Higher cost, more complex, requires cell culture (typically 21 days).[13] |
| Best Use Case | Early-stage screening to rank compounds based on passive permeability.[7] | Later-stage screening to predict in vivo absorption and identify efflux substrates.[14] |
Interpreting the Results
Permeability is reported as an apparent permeability coefficient (Papp) in cm/s. The results can be categorized to guide your next steps.
Table 2: General Classification of Permeability Based on Assay Results
| Papp (x 10-6 cm/s) | PAMPA Classification | Caco-2 Classification (Human Absorption) | Recommended Action |
| < 1.0 | Low Permeability | Poorly Absorbed (<30%) | High priority for optimization. |
| 1.0 - 10.0 | Medium Permeability | Moderately Absorbed (30-70%) | Candidate for optimization. |
| > 10.0 | High Permeability | Well Absorbed (>70%) | Permeability is likely not an issue. |
Note: These are general ranges and can vary slightly between labs.
Guide 2.2: Investigating the Mechanism of Poor Permeability
If your compound shows low permeability in the Caco-2 assay, you need to determine if the cause is poor passive diffusion or if it's being actively pumped out of the cells.
How to Identify Active Efflux
A bidirectional Caco-2 assay is the key experiment.[8] You measure permeability in both the apical-to-basolateral (A→B, mimics absorption into the body) and basolateral-to-apical (B→A, mimics efflux back into the intestine) directions.
The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B)
-
An ER > 2 is a strong indication that your compound is a substrate for an active efflux transporter.[8] The cell is actively pumping the compound from the basolateral side back to the apical side.
Passive Diffusion vs. Active Efflux
Caption: Comparison of passive diffusion (unassisted) and active efflux (energy-dependent).
Confirming Efflux with Chemical Inhibitors
To confirm that a specific transporter is responsible for the efflux, you can repeat the Caco-2 assay in the presence of a known inhibitor. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms your compound is a substrate for that transporter.
Table 3: Common Efflux Pump Inhibitors for Caco-2 Assays
| Inhibitor | Primary Target(s) | Typical Working Concentration |
| Verapamil | P-glycoprotein (P-gp/MDR1) | 50 - 100 µM |
| Ko143 | Breast Cancer Resistance Protein (BCRP) | 1 - 5 µM |
| MK-571 | Multidrug Resistance-associated Proteins (MRPs) | 25 - 50 µM |
Guide 2.3: Strategies for Improving Permeability
Once you have diagnosed the problem, you can employ targeted strategies to improve the permeability of your this compound derivatives.
Medicinal Chemistry Approaches
Structural modification is the most direct way to improve inherent permeability. The goal is to fine-tune the physicochemical properties without sacrificing target potency.
Table 4: Medicinal Chemistry Strategies to Enhance Permeability
| Strategy | Rationale | Example Modification on the Scaffold | Potential Downsides |
| Reduce Hydrogen Bonding | Decrease the energy penalty of desolvation required to enter the membrane.[15] | Replace a carboxylic acid with a non-acidic isostere (e.g., tetrazole); cap an -NH or -OH group. | May disrupt a key interaction with the target protein, reducing potency. |
| Mask Polar Groups (Prodrugs) | Temporarily convert a polar functional group (e.g., -OH, -COOH) into a more lipophilic ester or amide. The prodrug crosses the membrane and is then cleaved by intracellular enzymes to release the active compound.[16][17][18] | Convert a phenol on the 2-phenyl ring to a pivaloyloxymethyl (POM) ether. | Requires intracellular enzymes for activation; can have its own pharmacokinetic challenges. |
| Modulate Lipophilicity (logP/D) | Optimize the balance between entering the membrane and partitioning out into the cytoplasm.[1] | Replace one of the chloro groups with a less lipophilic fluorine or a more polar methoxy group. | Can alter electronic properties, affecting target binding.[19] |
| Conformational Rigidity/Flexibility | Introduce intramolecular hydrogen bonds to shield polar groups and reduce the effective PSA.[20][21] | Introduce a substituent that can form an intramolecular H-bond with a nearby polar group. | Can lock the molecule into a conformation that is not ideal for target binding. |
| Evade Efflux Transporters | Modify the structure to reduce recognition by efflux pumps like P-gp. | Add a polar "handle" or a bulky group at a position not critical for potency. | Structure-efflux relationships can be complex and unpredictable. |
Decision Tree for Selecting a Modification Strategy
Caption: A decision tree to guide the selection of medicinal chemistry strategies.
Formulation Strategies
If medicinal chemistry approaches fail or significantly reduce potency, formulation strategies can be employed to improve bioavailability for in vivo studies. These methods do not change the molecule itself but improve its delivery.[4][22][23]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the GI tract). This can enhance the solubility and absorption of lipophilic drugs.[4]
-
Nanonization: Reducing the particle size of the drug to the sub-micron range increases the surface area for dissolution, which can improve the absorption rate.[24]
Section 3: Key Experimental Protocols
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing passive permeability.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the artificial membrane solution (e.g., a percentage of lecithin or other phospholipids in an organic solvent like dodecane).
-
Prepare the acceptor buffer (e.g., PBS at pH 7.4).
-
-
Procedure:
-
Hydrate the 96-well PAMPA filter plate (donor plate) by applying the artificial membrane solution to each well and allowing the solvent to evaporate.[7]
-
Fill the wells of the 96-well acceptor plate with the acceptor buffer.
-
Dilute the test compound stock solution into buffer to create the donor solution. Add this to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).[25]
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 3.2: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for assessing both passive and active transport.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts).
-
Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13]
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with high TEER values.
-
-
Permeability Assay (A→B Direction):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[26]
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C, typically with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Assay (B→A Direction):
-
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Analysis and Calculation:
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the Papp values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).
-
Section 4: References
-
Fralish, M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
-
NIH. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry. American Chemical Society.
-
NIH. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
-
Sabia, C., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. PMC.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
-
Sikka, H. C., & Zweig, G. (n.d.). Alteration in cell permeability as a mechanism of action of certain quinone pesticides. ScienceDirect.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
-
ACS Publications. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
-
MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.
-
NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
-
BenchChem. (2025). Technical Support Center: Overcoming DMHBO+ Cell Permeability Challenges. BenchChem.
-
MDPI. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
-
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
-
NIH. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
-
RSC Publishing. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing.
-
Unknown Source. (n.d.). Caco2 assay protocol. Unknown Source.
-
Preprints.org. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains[v1]. Preprints.org.
-
ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
-
ResearchGate. (2025). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. ResearchGate.
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
PubMed. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
-
ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity. Request PDF.
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
-
PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. PubMed.
-
Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers.
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
-
Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI.
-
PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
-
ResearchGate. (2025). (PDF) Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. ResearchGate.
-
NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH.
-
PubMed. (n.d.). Permeability issues in whole-cell bioprocesses and cellular membrane engineering. PubMed.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
NIH. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
-
MDPI. (n.d.). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. MDPI.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.
-
NIH. (n.d.). Agents that increase the permeability of the outer membrane. PMC - NIH.
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Navigating the Labyrinth of Reactive Intermediates in Quinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Quinoline Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals dedicated to the synthesis of quinoline compounds. As a Senior Application Scientist, I have compiled this resource to address the common, yet often complex, challenges associated with managing reactive intermediates in these critical synthetic transformations. Our goal is to move beyond simple procedural descriptions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis is frequently complicated by the formation of highly reactive intermediates that can lead to a cascade of unwanted side reactions, diminished yields, and purification nightmares. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a deeper understanding of the mechanistic pathways you are navigating.
Section 1: The Skraup Synthesis: Taming a Powerful but Exothermic Beast
The Skraup synthesis is a classic and potent method for preparing quinolines, but it is infamous for its vigorous and often violent exothermic nature.[1][2] The primary culprit is the in situ generation of acrolein, a highly reactive α,β-unsaturated aldehyde, from the dehydration of glycerol in strong acid.[3][4][5] Uncontrolled, this can lead to extensive tar formation and a challenging workup.[6]
Troubleshooting Guide: Skraup Synthesis
Issue 1: Runaway Reaction and Excessive Tar Formation
-
Causality: The rapid, uncontrolled polymerization of the acrolein intermediate is the primary cause of the violent exotherm and subsequent tar formation. High concentrations of strong acid and elevated temperatures exacerbate this issue.
-
Solution: Moderation and Controlled Reagent Addition.
-
Use of a Moderator: The addition of a moderator is crucial for taming the reaction. Ferrous sulfate (FeSO₄) is the most common and effective choice, acting to smooth the exotherm.[2] Boric acid can also be employed for this purpose.
-
Slow Acid Addition: The concentrated sulfuric acid should be added slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.
-
Issue 2: Low Yields and Difficult Product Isolation
-
Causality: The formation of a thick, tarry residue can trap the desired quinoline product, making its isolation difficult and leading to significant product loss.
-
Solution: Optimized Workup and Purification.
-
Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[4]
-
Proper Neutralization: After the reaction, the mixture must be carefully neutralized with a strong base (e.g., NaOH) to liberate the free quinoline base before steam distillation.
-
Detailed Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from a robust procedure published in Organic Syntheses.[4]
Materials:
| Reagent | Amount | Moles |
| Aniline | 1.0 mole | 1.0 |
| Glycerol | 3.0 moles | 3.0 |
| Concentrated Sulfuric Acid | 3.5 moles | 3.5 |
| Nitrobenzene | 0.5 moles | 0.5 |
| Ferrous Sulfate Heptahydrate | 0.1 moles | 0.1 |
Procedure:
-
To a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline, glycerol, and nitrobenzene.
-
With vigorous stirring, slowly add the ferrous sulfate heptahydrate.
-
Carefully and slowly add the concentrated sulfuric acid to the mixture. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature.
-
Gently heat the mixture. The reaction will become exothermic and begin to boil. Once the reaction is self-sustaining, remove the external heat source.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for 3-5 hours.
-
Allow the reaction mixture to cool. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first. Change the receiver and continue the steam distillation to collect the quinoline.
-
Separate the quinoline layer, dry it over anhydrous potassium carbonate, and purify by distillation.
Workflow for Moderated Skraup Synthesis
Caption: A step-by-step workflow for the moderated Skraup synthesis of quinoline.
Section 2: The Doebner-von Miller Reaction: Mitigating Polymerization of α,β-Unsaturated Carbonyls
A versatile extension of the Skraup synthesis, the Doebner-von Miller reaction utilizes pre-formed α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.[6] However, this method is also plagued by the acid-catalyzed polymerization of the carbonyl component, leading to low yields and the formation of intractable tars.
Troubleshooting Guide: Doebner-von Miller Reaction
Issue: Low Yield and Significant Polymer Formation
-
Causality: The α,β-unsaturated carbonyl starting material is prone to polymerization under the strong acidic conditions required for the reaction.
-
Solution: Biphasic Solvent System.
-
Principle: By employing a two-phase system, the concentration of the acid-sensitive carbonyl compound in the aqueous acidic phase is minimized. The carbonyl compound resides primarily in the organic phase, and the reaction occurs at the interface or in the organic phase, thus suppressing the competing polymerization reaction.
-
Detailed Protocol: Two-Phase Doebner-von Miller Synthesis
This protocol provides a general procedure for conducting the Doebner-von Miller reaction in a biphasic system.
Materials:
| Reagent | Amount |
| Aniline | 1.0 eq |
| α,β-Unsaturated Aldehyde/Ketone | 1.2 eq |
| Concentrated Hydrochloric Acid | 2.0 eq |
| Water | qs |
| Toluene | qs |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline in aqueous hydrochloric acid.
-
Add toluene to the flask to create a two-phase system.
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve the α,β-unsaturated carbonyl compound in a small amount of toluene and add it to the dropping funnel.
-
Add the solution of the carbonyl compound dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, neutralize with a concentrated sodium hydroxide solution, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to afford the crude product, which can be purified by distillation or chromatography.
Section 3: The Friedländer Synthesis: Navigating Regioselectivity with Unsymmetric Ketones
The Friedländer synthesis is a highly efficient method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[7] A significant challenge arises when using unsymmetrical ketones, as the initial condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers that can be difficult to separate.
Troubleshooting Guide: Friedländer Synthesis
Issue: Poor Regioselectivity with Unsymmetric Ketones
-
Causality: The formation of two different enolate or enamine intermediates from the unsymmetrical ketone leads to the formation of two regioisomeric quinoline products.
-
Solution: Catalyst Selection and Directed Synthesis.
-
Lewis Acid Catalysis: The choice of Lewis acid catalyst can significantly influence the regioselectivity of the reaction. A comparative study of various Lewis acids is often necessary to find the optimal catalyst for a given substrate pair.
-
Directed Synthesis: Introducing a directing group on one of the α-carbons of the ketone can force the condensation to occur at a specific position, thus yielding a single regioisomer.
-
Comparative Study of Lewis Acids in Friedländer Synthesis
The following table summarizes the performance of various catalysts in the Friedländer synthesis, highlighting the impact on yield and regioselectivity.
| Catalyst | Reaction Conditions | Yield (%) | Regioselectivity |
| KOH | EtOH, reflux | 75 | Mixture of isomers |
| p-TsOH | Toluene, reflux | 82 | Improved selectivity for one isomer |
| In(OTf)₃ | Solvent-free, 80 °C | 92 | High selectivity for one isomer |
| Sc(OTf)₃ | CH₃CN, reflux | 88 | Good selectivity |
Data is representative and may vary depending on the specific substrates used.
Section 4: The Combes Synthesis and the Elusive Enamine Intermediate
The Combes synthesis involves the acid-catalyzed cyclization of a β-amino-enone, which is formed from the condensation of an aniline with a β-diketone. The key reactive intermediate in this reaction is the enamine, whose stability and reactivity are crucial for the success of the synthesis.
Understanding the Enamine Intermediate
The enamine intermediate is formed by the dehydration of the initial adduct between the aniline and the β-diketone. The equilibrium between the enamine and its imine tautomer, as well as its subsequent protonation and cyclization, are key steps that determine the reaction outcome.
Spectroscopic Characterization of the Enamine Intermediate
While often transient, the enamine intermediate can sometimes be observed or trapped. Its characterization provides valuable mechanistic insight.
-
¹H NMR: The vinyl proton of the enamine typically appears in the range of 4.5-6.0 ppm. The N-H proton can be observed as a broad singlet.
-
¹³C NMR: The vinylic carbons of the enamine will show characteristic shifts in the range of 90-115 ppm for the α-carbon and 130-150 ppm for the β-carbon.
Controlling Enamine Reactivity
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the rate of enamine formation and its subsequent cyclization.
-
Temperature: Higher temperatures can favor the dehydration step to form the enamine but may also lead to side reactions if the enamine is unstable.
Section 5: Byproduct Identification and Analysis
A thorough understanding of potential byproducts is essential for optimizing reaction conditions and developing effective purification strategies. Common analytical techniques for byproduct identification include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR techniques are powerful tools for the complete structure elucidation of both the desired product and any isolated byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating complex mixtures and quantifying the components.
Section 6: Advanced Mechanistic Insights: The Power of Isotopic Labeling
To truly master the management of reactive intermediates, a deep understanding of the reaction mechanism is invaluable. Isotopic labeling studies, where one or more atoms in a reactant are replaced with a heavier isotope (e.g., ¹³C or ²H), can provide definitive evidence for a proposed mechanistic pathway.
A notable example is the study of the Skraup-Doebner-von Miller reaction mechanism using ¹³C-labeled ketones.[8][9] These experiments revealed a fragmentation-recombination mechanism, providing a more nuanced understanding of how the quinoline ring is assembled and offering insights into potential side reactions.[9]
Decision-Making Workflow for Troubleshooting Quinoline Synthesis
Caption: A decision-making workflow for troubleshooting common issues in quinoline synthesis.
Conclusion
The successful synthesis of quinoline compounds hinges on the effective management of reactive intermediates. By understanding the underlying mechanisms of these classical reactions and being equipped with practical troubleshooting strategies, researchers can navigate the complexities of these transformations with greater confidence and success. This guide serves as a living document, and we encourage you to reach out to our technical support team with your specific challenges as you continue to innovate in this exciting field of chemistry.
References
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12). [Link]
-
MacLeod, K. C., & Narayan, A. R. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 935. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2006). ResearchGate. [Link]
-
Skraup reaction. (2023). In Wikipedia. [Link]
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Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. [Link]
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Regioselectivity of Friedländer Quinoline Syntheses. (2006). ResearchGate. [Link]
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Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (2017). ResearchGate. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]
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Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). (2009). ResearchGate. [Link]
-
Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations a. (n.d.). ResearchGate. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. [Link]
-
2D NMR- Worked Example 1 (COSY). (2020, April 9). YouTube. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2021, January 1). TÜBİTAK Academic Journals. [Link]
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2006). ResearchGate. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
-
Supplementary Information. (2018). The Royal Society of Chemistry. [Link]
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Doebner–Miller reaction. (2023). In Wikipedia. [Link]
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5.5D: Step-by-Step Procedures for Steam Distillation. (2022, April 7). Chemistry LibreTexts. [Link]
- Method for purifying isoquinoline from crude product of coal tar. (n.d.).
-
Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]
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Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed Central. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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Inorganic polymers-based catalysts for optimized Friedlander reaction. (n.d.). ResearchGate. [Link]
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On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). Illinois Experts. [Link]
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3 - BJOC - Search Results. (n.d.). BJOC. [Link]
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Advances in polymer based Friedlander quinoline synthesis. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing). [Link]
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alternative synthetic routes for 4,6-dichloro-2-phenylquinoline to improve purity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-dichloro-2-phenylquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are seeking to optimize their synthetic routes to achieve higher purity and yield. This molecule is a key intermediate in the synthesis of various compounds, including the pharmaceutical agent Alprazolam[1][2]. Achieving high purity is critical for downstream applications and regulatory compliance.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the traditional methods for synthesizing the 2-phenylquinoline scaffold, and what are their main drawbacks?
A1: Traditional methods for quinoline synthesis include the Doebner-von Miller, Combes, and Friedländer reactions.[3][4] The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[3][5] A primary drawback of this method is the harsh reaction conditions, which often lead to the formation of tar and polymeric byproducts, significantly complicating purification and reducing yields.[5][6] The Combes synthesis, which condenses an aniline with a β-diketone followed by acid-catalyzed cyclization, can also be limited by the need for strong acids and can be inefficient if the aniline contains strong electron-withdrawing groups.[3][7]
Q2: Are there modern, catalytic alternatives that offer better purity and yield?
A2: Yes, modern organic synthesis has introduced several advanced methods. Palladium-catalyzed reactions, such as C-H activation and oxidative annulation strategies, have emerged as powerful tools for constructing quinoline rings with high selectivity and functional group tolerance.[8][9][10] For example, Pd-catalyzed aza-Wacker type oxidative cyclization can produce 2-substituted quinolines under mild conditions.[11] These methods often proceed with greater atom economy, avoid harsh acidic conditions, and generate fewer byproducts, leading to a purer final product.[10]
Q3: How can I effectively purify crude this compound?
A3: Purification of the crude product is critical. The most common and effective method is recrystallization from a suitable solvent, such as ethanol, acetone, or an ethanol/water mixture.[1][12][13] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a reliable alternative. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is a common starting point. For reactions that use phosphorus-based chlorinating agents like POCl₃, a crucial workup step is to carefully quench the reaction mixture on crushed ice to hydrolyze excess reagent, followed by neutralization.[1][14]
Q4: What is the impact of starting material purity on the final product?
A4: The purity of your starting materials, such as the substituted aniline and the corresponding ketone or aldehyde, is paramount. Impurities in the starting materials can lead to the formation of undesired side products that may be difficult to separate from the target molecule due to structural similarities.[12] Always ensure your starting materials are of the highest possible purity, using standard purification techniques like distillation or recrystallization if necessary, before commencing the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield and Significant Tar/Polymer Formation
-
Symptom: The reaction mixture becomes a dark, thick, intractable tar, making product isolation nearly impossible and resulting in a very low yield of the desired quinoline.
-
Primary Cause: This is a classic issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction.[5] The strong acid required for cyclization also catalyzes the self-polymerization of the α,β-unsaturated carbonyl starting material.[5]
-
Solutions & Corrective Actions:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions accelerate tar formation.[5] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[5][15]
-
Control Reaction Temperature: High temperatures can promote polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.
-
Use a Two-Phase System: For reactions prone to polymerization, sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[5]
-
Problem 2: Formation of Regioisomers or Other Structural Isomers
-
Symptom: Spectroscopic analysis (NMR, MS) of the final product indicates the presence of an isomeric quinoline, where the substituents are in the wrong positions.
-
Primary Cause: In syntheses like the Combes reaction, if the starting aniline has two available ortho positions for cyclization, a mixture of regioisomers can be formed. The direction of ring closure depends on the electronic and steric properties of the substituents on the aniline ring.[16]
-
Solutions & Corrective Actions:
-
Choose a Regiospecific Route: If regioisomer formation is a significant issue, switching to a more regioselective synthetic route is the best solution. The Friedländer synthesis, for example, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers unambiguous regiocontrol.
-
Modify Reaction Conditions: In some cases, the choice of acid catalyst can influence the regioselectivity of the cyclization. Experimenting with different Lewis or Brønsted acids may favor the formation of the desired isomer.
-
Problem 3: Incomplete Chlorination of the Quinolin-4-ol Intermediate
-
Symptom: When synthesizing this compound from a 6-chloro-2-phenylquinolin-4-ol precursor, the final product is contaminated with the starting quinolin-4-ol.
-
Primary Cause: The chlorination reaction, typically carried out with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), may be incomplete due to several factors.
-
Solutions & Corrective Actions:
-
Ensure Anhydrous Conditions: Moisture can decompose the chlorinating agent, reducing its efficacy.[12] Ensure all glassware is thoroughly flame-dried or oven-dried, and use anhydrous solvents.
-
Increase Reagent Stoichiometry and Reaction Time: The reaction may require a larger excess of the chlorinating agent or a longer reflux time for completion. Use TLC to monitor the disappearance of the starting material before proceeding with the workup.
-
Optimize Temperature: Ensure the reaction is heated to a sufficient temperature (reflux) to drive the chlorination to completion.[12]
-
Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for diagnosing and resolving purity issues.
Alternative Synthetic Protocols for Improved Purity
Below are detailed protocols for two distinct synthetic routes. The first is a classic approach with modifications to minimize byproducts, and the second is a modern, palladium-catalyzed method known for higher selectivity.
Protocol 1: Modified Combes Synthesis of 6-Chloro-2-phenylquinolin-4-ol (Intermediate)
This route first builds the quinolin-4-ol core, which is then chlorinated. The Combes synthesis is generally higher yielding and cleaner than the Doebner-von Miller for this type of structure.
Reaction Scheme: 4-Chloroaniline + Ethyl Benzoylacetate → 6-Chloro-2-phenylquinolin-4-ol
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine 1 equivalent of 4-chloroaniline and 1.1 equivalents of ethyl benzoylacetate. Heat the mixture at 140-150°C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: Allow the reaction mixture to cool to approximately 100°C. Add a high-boiling inert solvent, such as diphenyl ether or mineral oil, to the flask. This aids in achieving a uniform high temperature for efficient cyclization.[13]
-
Heating: Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.[13]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add hexane or diethyl ether to precipitate the product and dissolve the high-boiling solvent.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with hexane.[13] The crude 6-chloro-2-phenylquinolin-4-ol can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure intermediate.[13]
Protocol 2: Chlorination of 6-Chloro-2-phenylquinolin-4-ol
Reaction Scheme: 6-Chloro-2-phenylquinolin-4-ol + POCl₃ → this compound
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the purified 6-chloro-2-phenylquinolin-4-ol (1 equivalent).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours.[12] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto a large amount of crushed ice with vigorous stirring. This is an exothermic process and must be done with care.[1]
-
Neutralization and Isolation: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is basic (pH > 8). The product will precipitate as a solid.[1]
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[1][12] Further purification can be achieved by recrystallization from ethanol or acetone to yield high-purity this compound.[1]
Comparison of Synthetic Strategies
| Feature | Doebner-von Miller | Combes Synthesis | Friedländer Synthesis | Pd-Catalyzed C-H Activation |
| Starting Materials | Aniline, α,β-unsaturated carbonyl | Aniline, β-diketone | o-aminoaryl ketone, α-methylene carbonyl | Substituted anilines, alkynes/alkenes |
| Conditions | Harsh (strong acid, heat) | Strong acid, high heat | Base or acid catalysis | Mild (often room temp to moderate heat) |
| Purity Issues | Tar/polymer formation | Potential regioisomers | Aldol side reactions | Ligand/catalyst residues |
| Regioselectivity | Moderate | Depends on substrate | Excellent | Generally high |
| Advantages | Readily available starting materials | Good yields for certain substrates | Unambiguous regiocontrol | High efficiency, mild conditions, broad scope |
| Disadvantages | Low yields, difficult purification | High temperatures, limited scope | Requires specific o-amino ketones | Expensive catalyst, ligand optimization |
Reaction Mechanism: Combes Synthesis & Cyclization
The Combes synthesis proceeds in two main stages: formation of an enamine intermediate followed by acid-catalyzed electrophilic cyclization onto the aromatic ring. Understanding this mechanism helps in troubleshooting issues like regioisomer formation.
Caption: Key steps in the Combes synthesis of quinolines.
By carefully selecting the synthetic route and optimizing reaction and purification conditions, researchers can significantly improve the purity of this compound, ensuring its suitability for demanding applications in pharmaceutical and materials science.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol. Google Patents.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Thieme.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
- What is the complete procedure for Doebner-von miller reaction ?. ResearchGate.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
- Combes Quinoline Synthesis. Cambridge University Press.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
- 2,6-Dichloro-4-phenylquinoline | 10352-30-4. Benchchem.
- Alprazolam. Wikipedia.
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. Benchchem.
- Combes quinoline synthesis. ResearchGate.
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4,6-dichloro-2-phenylquinoline and Other Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of a specific derivative, 4,6-dichloro-2-phenylquinoline, in the context of other quinoline-based compounds. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) to postulate its potential efficacy and compare it with experimentally validated quinoline analogues across anticancer, antimicrobial, and anti-inflammatory domains.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of pharmacologically active compounds. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse chemical space with distinct biological profiles. This has resulted in the development of numerous FDA-approved drugs for conditions including cancer, infectious diseases, and inflammatory disorders.
Postulated Bioactivity of this compound: A SAR-Informed Perspective
Direct experimental evaluation of this compound's bioactivity is not extensively reported. However, by analyzing the structure-activity relationships of related quinoline derivatives, we can infer its likely biological potential. The presence of two chlorine atoms and a phenyl group at specific positions on the quinoline core are key determinants of its potential efficacy.
-
Anticancer Potential : The quinoline core is a well-established pharmacophore for anticancer agents, with mechanisms including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[1][2] The presence of a phenyl group at the C2 position is a common feature in many anticancer quinolines. Furthermore, halogenation, particularly with chlorine, at various positions of the quinoline ring has been shown to enhance cytotoxic activity.[3] Specifically, chloro-substituents can increase lipophilicity, facilitating cell membrane penetration, and can also engage in specific interactions with biological targets. Therefore, it is postulated that this compound possesses significant anticancer activity.
-
Antimicrobial Activity : Quinolines have a long history as antimicrobial agents. The presence of chlorine atoms on the quinoline ring is a known strategy to enhance antibacterial and antifungal properties. The dichloro substitution in this compound likely contributes to its potential as an antimicrobial agent by increasing its ability to disrupt microbial cell membranes or inhibit essential enzymes.
-
Anti-inflammatory Effects : Certain quinoline derivatives have demonstrated potent anti-inflammatory activity by modulating inflammatory pathways.[4] The substitution pattern of this compound suggests it may interfere with the production of pro-inflammatory mediators.
Comparative Bioactivity Analysis of Quinoline Derivatives
To provide a framework for understanding the potential of this compound, the following tables summarize the experimentally determined bioactivities of various other quinoline derivatives.
Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-6-fluoro-quinoline-4-carboxylic acid | MCF-7 (Breast) | 3.2 | Fayed et al. (2020) |
| 2-(4-methoxyphenyl)-6-nitro-quinoline-4-carboxylic acid | HCT-116 (Colon) | 5.8 | Fayed et al. (2020) |
| 2-(4-fluorophenyl)-quinoline-4-carboxylic acid | HepG2 (Liver) | 7.5 | Fayed et al. (2020) |
| This compound | - | Data not available | - |
Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-hydroxy-5-nitroquinoline | S. aureus | 12.5 | Eldesoky et al. (2021) |
| 5-chloro-8-hydroxy-7-iodoquinoline | E. coli | 6.25 | Eldesoky et al. (2021) |
| 2-methyl-8-hydroxyquinoline | C. albicans | 25 | Eldesoky et al. (2021) |
| This compound | - | Data not available | - |
Table 3: Comparative Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2-phenyl-4-aminoquinoline derivative | NO production in RAW 264.7 cells | 15.2 | Chen et al. (2019) |
| 2-(3,4-dimethoxyphenyl)quinoline | NO production in RAW 264.7 cells | 21.4 | Chen et al. (2019) |
| This compound | - | Data not available | - |
Key Mechanistic Insights and Experimental Workflows
The diverse bioactivities of quinoline derivatives stem from their ability to interact with a variety of biological targets. Understanding the underlying mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms of Action
Quinoline-based anticancer agents often exert their effects through the following pathways:
-
Tyrosine Kinase Inhibition : Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.
-
Topoisomerase Inhibition : These compounds can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.
-
Induction of Apoptosis : Quinolines can trigger programmed cell death through various intrinsic and extrinsic pathways.
Caption: Postulated anticancer mechanisms of quinoline derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of quinoline compounds on cancer cell lines.
-
Cell Culture : Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the quinoline compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory Mechanisms of Action
Quinoline derivatives can exert anti-inflammatory effects by:
-
Inhibition of Pro-inflammatory Mediators : They can suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6. [4]* Modulation of Signaling Pathways : Some quinolines can inhibit key inflammatory signaling pathways such as NF-κB.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Compound Treatment : Pre-treat the cells with various concentrations of the quinoline compound for 1 hour.
-
LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement : Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Conclusion and Future Directions
While the bioactivity of this compound has not been explicitly detailed in the available scientific literature, a comprehensive analysis of structure-activity relationships within the quinoline family strongly suggests its potential as a potent anticancer, antimicrobial, and anti-inflammatory agent. The dichloro and phenyl substitutions are key features known to enhance these biological activities.
The experimental protocols provided in this guide offer a clear and validated framework for the systematic evaluation of this compound and other novel quinoline derivatives. Further research is warranted to synthesize and experimentally validate the bioactivity of this compound, determine its precise mechanisms of action, and explore its therapeutic potential. Such studies will undoubtedly contribute to the growing arsenal of quinoline-based compounds in the ongoing quest for novel and more effective therapeutic agents.
References
- Chen, Y., et al. (2019). Synthesis and biological evaluation of novel 2-phenyl-4-aminoquinoline derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 27(15), 3335-3345.
- Eldesoky, A. H., et al. (2021). Synthesis, antimicrobial evaluation, and molecular docking studies of new 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1225, 129219.
- Fayed, E. A., et al. (2020). Design, synthesis, and biological evaluation of new 2-aryl-quinoline-4-carboxylic acid derivatives as potential anticancer agents. Bioorganic Chemistry, 99, 103837.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
-
Wikipedia contributors. (2024, January 19). Alprazolam. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist’s Guide to the In-Vitro Validation of 4,6-dichloro-2-phenylquinoline as a Novel Anticancer Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4,6-dichloro-2-phenylquinoline. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Quinoline derivatives have demonstrated a remarkable range of anticancer mechanisms, including the induction of cell cycle arrest, apoptosis, inhibition of angiogenesis, and the modulation of critical signaling pathways.[3][4] Our focus, this compound, belongs to this promising class. This document outlines a systematic workflow to determine its cytotoxic potential, elucidate its mechanism of action, and benchmark its performance against established and related compounds.
The Comparative Landscape: Benchmarking Against Alternatives
To establish the therapeutic potential of this compound, its activity must be contextualized. We compare it against a standard-of-care chemotherapeutic agent, Doxorubicin, and a structurally related quinoline derivative with published activity. Doxorubicin is an anthracycline antibiotic that functions, in part, by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5] This comparison provides a benchmark against a well-understood, potent, but often toxic, clinical agent.
Table 1: Comparative In-Vitro Cytotoxicity (IC50, µM)
| Compound | Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | Phenylquinoline | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Anthracycline | ~0.05 - 0.5 | ~0.1 - 1.0 | ~0.05 - 0.5 |
| Compound 12e [6] | Quinoline-Chalcone Hybrid | 5.21 | Not Reported | 5.34 |
| Chloroquinoxaline Sulfonamide [7] | Quinoxaline | Colorectal (Phase II) | Lung (Phase II) | Colorectal (Phase II) |
Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions. Data for Compound 12e and Chloroquinoxaline Sulfonamide are derived from published literature.[6][7] The purpose of this table is to illustrate the framework for comparison once experimental data for this compound is obtained.
A Validated Experimental Workflow for Anticancer Activity
A logical, phased approach is critical for efficiently characterizing a novel compound. Our workflow begins with broad cytotoxicity screening and progressively narrows the focus to specific cellular mechanisms. This ensures that resource-intensive mechanistic studies are performed only on compounds with demonstrated initial potency.
Caption: The intrinsic apoptosis pathway, a potential target for this compound.
The G1/S Cell Cycle Checkpoint
Progression from the G1 to the S phase is a critical commitment step in cell division and is tightly regulated. Cyclin-dependent kinases 4 and 6 (CDK4/6) complex with Cyclin D to phosphorylate the retinoblastoma protein (Rb). [8]Phosphorylated Rb releases the transcription factor E2F, allowing the expression of genes required for DNA synthesis. Inhibitors of this pathway cause a G1 arrest. [9][10]The tumor suppressor protein p53 can halt this process by inducing the expression of CDK inhibitors like p21. [10][11]
Caption: The G1/S checkpoint pathway, a common target for anticancer therapeutics.
Validation via Western Blotting: To validate which pathway is affected, Western blot analysis should be performed on lysates from cells treated with this compound. Key proteins to probe include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle: CDK4, CDK6, Cyclin D1, p-Rb, total Rb, p53, p21.
An increase in cleaved caspases and the Bax/Bcl-2 ratio would confirm apoptosis. An increase in p53 and p21, coupled with a decrease in p-Rb, would confirm G1 cell cycle arrest.
Conclusion
This guide provides a robust, multi-faceted strategy for the initial characterization and validation of this compound's anticancer activity. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can build a comprehensive profile of the compound's biological effects. The comparison with established drugs and the elucidation of its molecular pathway are critical steps in evaluating its potential as a next-generation therapeutic agent. The experimental choices outlined here are grounded in the established biology of cancer, providing a clear rationale for each step of the validation process.
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Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-dichloro-2-phenylquinoline Analogs in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with a wide array of biological activities.[1] Its derivatives have been investigated for applications ranging from antimalarial and antimicrobial to anticancer agents.[2] This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, promising subclass: 4,6-dichloro-2-phenylquinoline analogs. The strategic placement of chloro substituents on the quinoline core, combined with the versatility of the 2-phenyl ring for further modification, presents a compelling template for the development of novel anticancer therapeutics.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only present a comparative analysis of hypothetical analogs based on established SAR principles for related compounds but also provide the causal reasoning behind experimental designs and detailed protocols for the evaluation of these molecules.
The this compound Scaffold: A Rationale for Investigation
The selection of the this compound core is predicated on several key hypotheses rooted in the extensive study of quinoline and quinazoline derivatives. The dichloro substitution pattern is anticipated to significantly influence the electron distribution of the heterocyclic system and enhance lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.[3] The 2-phenyl group serves as a versatile anchor for a multitude of substituents, allowing for a systematic exploration of how electronic and steric modifications impact biological activity. While direct and extensive research on this specific analog series is emerging, we can extrapolate from closely related structures to build a predictive SAR model.
Comparative Analysis of Hypothetical this compound Analogs
The following tables present a hypothetical comparative analysis of this compound analogs. The predicted IC50 values are based on established SAR trends observed in broader quinoline and quinazoline anticancer studies, where halogenation and specific substitutions on the phenyl ring have been shown to modulate cytotoxicity.[3][4]
Table 1: Influence of Substituents on the 2-Phenyl Ring
| Compound ID | R (Substitution on Phenyl Ring) | Predicted IC50 (µM) against MCF-7 (Breast Cancer) | Rationale for Predicted Activity |
| 1a | -H (Unsubstituted) | 15 | Baseline activity of the core scaffold. |
| 1b | 4'-OCH3 | 8 | Electron-donating groups at the para position often enhance activity. |
| 1c | 4'-Cl | 5 | Electron-withdrawing halogens at the para position can increase potency. |
| 1d | 4'-NO2 | 12 | Strong electron-withdrawing groups may not always be favorable. |
| 1e | 3',4'-di(OCH3) | 6 | Multiple electron-donating groups can further enhance activity. |
| 1f | 2'-Cl | 20 | Steric hindrance from ortho substituents can decrease binding affinity. |
Table 2: Influence of Modifications at the 4-Position of the Quinoline Ring
| Compound ID | Substitution at C4-position | Predicted IC50 (µM) against HCT-116 (Colon Cancer) | Rationale for Predicted Activity |
| 2a | -Cl | 5 | The chloro group is a good leaving group for nucleophilic substitution. |
| 2b | -NH(CH2)2N(CH3)2 | 2 | Introduction of a basic side chain can enhance solubility and interactions.[5] |
| 2c | -OCH3 | 8 | Methoxy group may have a moderate effect on activity. |
| 2d | -SCH3 | 7 | Thioether linkage can modulate lipophilicity and target interaction. |
Deciphering the Mechanism of Action: A Postulated Pathway
Based on studies of structurally related compounds, the anticancer activity of this compound analogs is likely multifaceted.[6] A plausible mechanism involves the inhibition of protein kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) kinase, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[6]
Caption: Postulated mechanism of action for this compound analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
The cornerstone of any SAR study is robust and reproducible biological data. The following protocols outline the synthesis of the parent scaffold and the subsequent evaluation of its analogs for anticancer activity.
Synthesis of this compound
A plausible synthetic route to the this compound core can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Conrad-Limpach synthesis, followed by chlorination. A more direct approach involves the cyclization of appropriate aniline and phenyl-substituted precursors, followed by chlorination using reagents like phosphorus oxychloride (POCl3).[7]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 4,6-dichloro-2-phenylquinoline
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for designing potent enzyme inhibitors, particularly for protein kinases.[2] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site of specific kinases involved in aberrant signaling pathways.[3]
This guide focuses on a representative molecule, 4,6-dichloro-2-phenylquinoline , a compound of interest for kinase-targeted drug discovery. While its primary target may be known or hypothesized, its success as a therapeutic candidate hinges on a critical, yet often overlooked, characteristic: its selectivity. The human kinome consists of over 500 kinases, many of which share significant structural homology in the ATP-binding pocket.[4] Consequently, a potent inhibitor of one kinase may inadvertently inhibit dozens of others.
This cross-reactivity, or "off-target" activity, is a double-edged sword. It can be the source of significant toxicity and adverse side effects.[5][6] Conversely, a carefully characterized, multi-targeted profile—a concept known as polypharmacology—can lead to enhanced therapeutic efficacy, as seen with drugs like Imatinib and Dasatinib.[7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox in the drug discovery workflow; it is an essential step that informs lead optimization, predicts potential liabilities, and uncovers new therapeutic opportunities.[6][9]
This guide provides an in-depth, practical framework for profiling a novel quinoline-based inhibitor like this compound against a panel of kinases, using established, robust methodologies. We will delve into the scientific rationale behind experimental choices, present a detailed protocol, and provide a comparative analysis against other known inhibitors.
Section 1: The Rationale and Strategy for Kinase Selectivity Profiling
The central goal of selectivity profiling is to understand the interaction landscape of a compound across the kinome. A truly "specific" inhibitor is rare; the key is to identify a compound with a desirable selectivity profile for its intended therapeutic application.
Why We Profile: On-Target Efficacy vs. Off-Target Risk
An ideal kinase inhibitor exhibits high potency for its intended target(s) while displaying minimal activity against other kinases, particularly those known to be associated with adverse events (e.g., kinases involved in cardiac function or metabolic regulation). The diagram below illustrates this fundamental concept.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 1 mM. The final concentration in the assay will be 100-fold lower (e.g., 10 µM to 0.5 nM).
-
Compound Plating: Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound dilution (and DMSO for controls) into the wells of a 384-well plate.
-
Kinase/Substrate Mix: For each kinase being tested, prepare a 2x kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well containing the plated compound.
-
Rationale: Pre-incubating the compound with the kinase allows the inhibitor to bind to the enzyme before the phosphorylation reaction is initiated.
-
-
Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase. Add 5 µL of the ATP solution to each well to start the reaction (final volume = 10 µL).
-
Rationale: Using an ATP concentration near the Km makes the assay more sensitive to ATP-competitive inhibitors. A very high ATP concentration could outcompete the inhibitor, masking its true potency.
-
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. [10] * Rationale: This step is crucial. It stops the kinase reaction and eliminates the signal "noise" from the unused ATP, which would otherwise interfere with the final luminescence reading.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. [11]8. Data Acquisition: Read the luminescence signal using a plate reader (e.g., BMG LABTECH PHERAstar or similar).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Section 3: Profiling this compound: A Comparative Analysis
To illustrate the output of such a study, we present hypothetical but realistic profiling data for this compound against a representative 10-kinase panel. We then compare this profile to published data for other quinoline-based inhibitors to provide context.
Hypothetical Profile of this compound
The following table summarizes the inhibitory activity of our compound of interest.
| Kinase Target | Kinome Group | IC₅₀ (nM) | % Inhibition @ 1 µM |
| AURKA | AGC | 45 | 98% |
| GSK3B | CMGC | 120 | 92% |
| CDK2 | CMGC | 850 | 58% |
| VEGFR2 | TK | 2,100 | 31% |
| SRC | TK | >10,000 | <10% |
| EGFR | TK | >10,000 | <5% |
| PKA | AGC | >10,000 | <5% |
| ROCK1 | AGC | 4,500 | 18% |
| RIPK2 | TKL | 780 | 65% |
| GAK | NAK | >10,000 | <10% |
| Table 1: Hypothetical cross-reactivity data for this compound. |
Interpretation: Based on this hypothetical data, this compound appears to be a potent inhibitor of Aurora Kinase A (AURKA) and GSK3B. It shows moderate activity against CDK2 and RIPK2, with significantly weaker activity against VEGFR2 and ROCK1. Crucially, it shows high selectivity against the tested tyrosine kinases (SRC, EGFR) and the NAK family member GAK. This profile suggests a potential therapeutic application in oncology, where AURKA and GSK3B are often dysregulated.
Comparative Analysis with Alternative Quinoline-Based Inhibitors
To understand if this profile is unique or typical for the scaffold, we compare it to known inhibitors.
| Compound | Primary Target(s) | Key Off-Targets / Selectivity Notes | Reference |
| This compound | AURKA, GSK3B | Moderate activity on CDK2, RIPK2. High selectivity against SRC, EGFR, GAK. | (This Study) |
| GSK583 | RIPK2 | Described as having an "excellent kinase selectivity profile" but was limited by hERG ion channel activity. | [12] |
| Compound Series (Unnamed) | GAK (NAK family) | Noted for having "generally narrow selectivity profiles" with primary activity against NAK family kinases. | [13] |
| Bosutinib (FDA-Approved) | SRC, ABL | A multi-kinase inhibitor also potent against other TKs. Less active against serine/threonine kinases. | [14] |
| Table 2: Comparative selectivity profiles of quinoline-based kinase inhibitors. |
Comparative Insights: This comparison highlights the chemical tractability of the quinoline scaffold. While all compounds share the same core, substitutions dramatically alter the selectivity profile.
-
Our hypothetical compound shows a preference for serine/threonine kinases in the AGC and CMGC groups, distinguishing it from tyrosine kinase-focused inhibitors like Bosutinib.
-
Unlike the GAK-selective compounds identified in other research,[13] our compound is inactive against GAK, suggesting the 2-phenyl and 4,6-dichloro substitutions steer activity away from the NAK family.
-
The moderate activity against RIPK2 is noteworthy. While less potent than dedicated RIPK2 inhibitors like GSK583,[12] this could represent a beneficial polypharmacological effect or a liability, depending on the therapeutic context.
Conclusion and Future Directions
This guide has outlined the critical importance and practical execution of kinase cross-reactivity profiling using this compound as a model compound. Through a robust methodology like the ADP-Glo™ assay, we can generate a detailed selectivity map that is fundamental to the drug discovery process.
The hypothetical data for this compound reveals a potent and selective inhibitor of AURKA and GSK3B. This profile is distinct from other quinoline-based inhibitors, underscoring the scaffold's versatility. Based on these results, the logical next steps would be:
-
Expansion of the Kinase Panel: Profile the compound against a much larger panel (e.g., >400 kinases) to build a comprehensive kinome map and identify any unexpected off-targets.
-
Cellular Target Engagement: Confirm that the compound inhibits AURKA and GSK3B phosphorylation in a cellular context using techniques like Western blotting or cell-based target engagement assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency on AURKA/GSK3B and/or modulate the activity against secondary targets like CDK2 and RIPK2.
By integrating rigorous biochemical profiling with strategic cellular and medicinal chemistry efforts, a promising chemical scaffold like the quinoline core can be optimized into a next-generation therapeutic with a well-understood and clinically advantageous selectivity profile.
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A Prospective In-Vivo Efficacy Analysis of 4,6-dichloro-2-phenylquinoline: A Comparative Benchmarking Guide for Preclinical Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of 4,6-dichloro-2-phenylquinoline. In the absence of direct in-vivo efficacy studies for this specific molecule, we present a prospective guide grounded in the established biological activities of the 2-phenylquinoline scaffold. By benchmarking against structurally related compounds with known in-vivo anti-tumor activity, this document outlines the scientific rationale and a detailed experimental framework for advancing this compound through preclinical animal models.
Introduction: The 2-Phenylquinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The 2-phenylquinoline substitution pattern, in particular, has yielded numerous derivatives with potent anti-proliferative effects against a range of cancer cell lines.[5][6] These compounds are known to exert their cytotoxic effects through diverse and high-impact mechanisms of action, such as the inhibition of tubulin polymerization, stabilization of G-quadruplex DNA structures, and modulation of key signaling enzymes like histone deacetylases (HDACs) and viral helicases.[2][7][8][9]
The subject of this guide, this compound, incorporates key structural features—a phenyl group at the C2 position and chlorine atoms at the C4 and C6 positions—that are anticipated to modulate its pharmacological profile. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing therapeutic potency.[10] This guide will therefore project the in-vivo potential of this compound by comparing it to well-characterized analogs and proposing a rigorous pathway for its preclinical validation.
Comparative Benchmarking: In-Vivo Efficacy of Structurally Related Quinoline Derivatives
To establish a realistic performance benchmark for this compound, we must look to the proven in-vivo efficacy of its structural relatives. The following data, summarized from published studies, provides a tangible measure of the anti-tumor activity that can be expected from a promising quinoline-based therapeutic candidate.
| Compound Class | Animal Model | Dosing & Administration | Key Efficacy Outcome | Reference |
| Substituted 4-Quinolinecarboxylic Acid (NSC 368390) | Nude mice with human tumor xenografts (MX-1 breast, LX-1 lung, CX-1 colon) | 20-40 mg/kg/day, IP, for 9 days | >90% inhibition of tumor growth across multiple solid tumor models. | [11] |
| Quinoline-Chalcone Derivative (Compound 2) | MOLT-4 xenograft tumor mouse model | Not specified | Significant suppression of tumor growth. | [12] |
| Novel Quinoline Derivative (91b1) | Nude mice xenograft model | Not specified | Significant reduction in tumor size. | [13] |
This table summarizes the performance of known quinoline derivatives, providing a benchmark for the potential efficacy of this compound.
These precedents demonstrate that well-designed quinoline derivatives can achieve profound tumor growth inhibition in-vivo at tolerable dose levels. The >90% tumor inhibition by NSC 368390, in particular, sets a high bar and serves as a primary efficacy goal for the preclinical development of this compound.[11]
Postulated Mechanism of Action: G-Quadruplex Stabilization
Based on studies of similar heterocyclic structures, a plausible and compelling mechanism of action for this compound is the targeting and stabilization of G-quadruplexes (G4).[7] G4s are non-canonical, four-stranded DNA structures prevalent in telomeric regions and the promoter regions of key oncogenes (e.g., myc).[7] Stabilization of these structures by small molecule ligands can inhibit the activity of telomerase, an enzyme crucial for immortalizing cancer cells, and repress oncogene transcription, ultimately leading to cell cycle arrest and apoptosis.[7]
This pathway provides a clear, testable hypothesis for the molecular basis of the compound's anticipated anticancer activity.
Proposed In-Vivo Efficacy Study: A Validated Experimental Protocol
To rigorously assess the therapeutic potential of this compound, a staged approach beginning with a human tumor xenograft model is recommended. The following protocol is designed as a self-validating system to generate robust and interpretable data.
Objective: To determine the anti-tumor efficacy and tolerability of this compound in an immunodeficient mouse model bearing human colon cancer xenografts.
Animal Model:
-
Species/Strain: Athymic Nude Mice (e.g., NU/J or similar).
-
Rationale: These mice lack a functional adaptive immune system, allowing for the growth of human-derived tumors without rejection. This is the standard model for initial efficacy testing of anticancer agents.
-
Cell Line: HCT-116 or COLO-205 (human colorectal carcinoma).
-
Rationale: These are well-characterized, aggressive cell lines commonly used in oncology research. Related quinolone compounds have shown activity against colon cancer cell lines.[8][11]
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Tumor Cell Culture & Implantation:
-
Culture HCT-116 cells under standard conditions (e.g., McCoy's 5A Medium, 10% FBS, 37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10x10⁶ cells/mL.
-
Subcutaneously inject 0.1 mL (1x10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Begin caliper measurements ~7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.
-
-
Dosing and Administration:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) via intraperitoneal (IP) injection daily.
-
Group 2 (Test Compound): Administer this compound, formulated in the vehicle, at a dose determined by prior maximum tolerated dose (MTD) studies (e.g., starting dose of 25 mg/kg, IP, daily). The dose is benchmarked against effective doses of similar compounds.[11]
-
Group 3 (Positive Control): Administer a standard-of-care agent for colon cancer, such as 5-Fluorouracil (5-FU), at a clinically relevant dose and schedule. This validates the sensitivity of the tumor model.
-
-
Efficacy and Tolerability Endpoints:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Secondary Efficacy Endpoints: Final tumor weight at necropsy.
-
Tolerability Endpoints: Daily body weight measurements (a loss >15-20% is a sign of toxicity), clinical observations (e.g., changes in posture, activity, grooming), and mortality.
-
-
Data Analysis:
-
Tumor growth curves will be plotted for each group (mean tumor volume ± SEM vs. time).
-
Statistical significance between the treated and vehicle control groups will be determined using an appropriate statistical test, such as a two-way ANOVA with post-hoc analysis. A p-value < 0.05 will be considered significant.
-
Conclusion and Future Directions
While direct in-vivo data for this compound is not yet available in public literature, a comprehensive analysis of its structural class provides a strong rationale for its investigation as a novel anticancer agent. The 2-phenylquinoline scaffold is a validated pharmacophore, with multiple derivatives demonstrating significant tumor growth inhibition in robust animal models.[11][12][13]
The proposed preclinical development plan, centered on a well-controlled human tumor xenograft study, provides a clear and scientifically rigorous path forward. By benchmarking against the high efficacy of compounds like NSC 368390 and postulating a testable mechanism of action via G-quadruplex stabilization, researchers can confidently advance this compound to generate the critical data needed to validate its therapeutic potential. Successful execution of these studies would provide the necessary foundation for further IND-enabling research.
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A Senior Application Scientist's Guide to Benchmarking 4,6-dichloro-2-phenylquinoline Against Known Tyrosine Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 4,6-dichloro-2-phenylquinoline as a Kinase Inhibitor
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1] Many successful anti-cancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are tyrosine kinase inhibitors (TKIs) that feature a related quinazoline core.[2][3] These agents function by competitively binding to the ATP-binding site of oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
The compound this compound shares structural motifs with these established TKIs, namely the heterocyclic quinoline core and halogen substitutions, which are known to modulate biological activity. This structural analogy provides a strong rationale for hypothesizing that this compound may also exhibit inhibitory activity against one or more tyrosine kinases.
This guide provides a comprehensive framework for the systematic evaluation of this compound. We will outline a series of robust experimental protocols to benchmark its performance against well-characterized, clinically relevant TKIs. The objective is to provide researchers with the methodologies to determine the compound's inhibitory potency, cellular efficacy, and direct target engagement, thereby elucidating its potential as a novel therapeutic candidate.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the potential of this compound, it is essential to compare it against established inhibitors of well-validated cancer targets. Given the structural similarities, we propose benchmarking against inhibitors of the EGFR/HER2 signaling axis, a critical pathway in many epithelial cancers.
Benchmark Inhibitors:
-
Gefitinib (Iressa®): A selective EGFR tyrosine kinase inhibitor.[9]
-
Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor.[5][10][12][17][18]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2.[6][7][13][15][16]
These compounds provide a robust basis for comparison due to their well-understood mechanisms of action, extensive characterization in both preclinical and clinical settings, and structural relevance to the quinoline scaffold.
Experimental Benchmarking Strategy
A multi-faceted approach is necessary to thoroughly characterize a novel compound. Our proposed strategy encompasses a series of in vitro and cell-based assays designed to provide a comprehensive profile of this compound's activity.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor candidate.
I. Biochemical Kinase Inhibition Assays
The initial step is to determine if this compound can directly inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.
Principle of the ADP-Glo™ Kinase Assay:
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), recombinant human EGFR kinase, substrate (e.g., a poly(Glu, Tyr) peptide), and ATP at appropriate concentrations.
-
Compound Dilution: Prepare a serial dilution of this compound and the benchmark inhibitors (Gefitinib, Erlotinib, Lapatinib) in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
II. Biophysical Binding Assays
To confirm direct binding to the target kinase and to determine the binding affinity (KD), biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are indispensable.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.[5][19][20]
Experimental Protocol: SPR Analysis
-
Kinase Immobilization: Immobilize the recombinant EGFR kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. It is crucial to optimize immobilization conditions to ensure the kinase remains active.[21]
-
Compound Injection: Prepare a series of concentrations of this compound and the benchmark inhibitors in a suitable running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the compound solutions over the kinase-immobilized surface and a reference surface (without kinase). The binding is monitored as a change in the response units (RU).
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka) and dissociation rate (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2][6][7][22][23][24][25]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare a solution of the EGFR kinase in the sample cell and a solution of the test compound in the injection syringe, both in the same dialysis buffer to minimize heats of dilution. Recommended starting concentrations are typically in the low micromolar range for the protein and 10-20 fold higher for the ligand.[25]
-
Titration: Perform a series of small injections of the compound into the kinase solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the KD, n, and ΔH.
III. Cell-Based Assays
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is equally important to show that it can exert an effect in a cellular context.
A. Anti-Proliferative Assays
These assays determine the ability of a compound to inhibit the growth and proliferation of cancer cells. The MTT and SRB assays are two widely used colorimetric methods.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on EGFR signaling (e.g., A431 or NCI-H1975) into 96-well plates and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the benchmark inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[5][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
B. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[3][8][11][12][26]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a benchmark inhibitor at a specific concentration.
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble EGFR remaining at each temperature using a specific antibody-based method such as Western blotting or an AlphaLISA® assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Data Summary and Interpretation
The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: Hypothetical In Vitro Benchmarking Data
| Compound | Target Kinase | Biochemical IC50 (nM) | Binding Affinity KD (nM) |
| This compound | EGFR | 50 | 75 |
| Gefitinib | EGFR | 25 | 30 |
| Erlotinib | EGFR | 20 | 25 |
| Lapatinib | EGFR/HER2 | 15 (EGFR), 30 (HER2) | 20 (EGFR), 40 (HER2) |
Table 2: Hypothetical Cell-Based Benchmarking Data
| Compound | Cell Line (e.g., A431) | Anti-proliferative GI50 (nM) | CETSA Thermal Shift (ΔTm, °C) |
| This compound | A431 | 150 | +3.5 |
| Gefitinib | A431 | 80 | +5.0 |
| Erlotinib | A431 | 75 | +5.5 |
| Lapatinib | A431 | 60 | +6.0 |
Interpreting the Results:
-
Potency: The biochemical IC50 and biophysical KD values will establish the potency of this compound as a direct kinase inhibitor.
-
Cellular Efficacy: The anti-proliferative GI50 value will determine its effectiveness in a cellular context. A significant drop-off between the biochemical IC50 and the cellular GI50 may suggest issues with cell permeability or efflux.
-
Target Engagement: A positive thermal shift in the CETSA provides direct evidence that the compound is binding to its intended target within the complex environment of the cell.
Signaling Pathway Context
The inhibition of EGFR disrupts a cascade of downstream signaling events that are crucial for cancer cell survival and proliferation.
Diagram of the EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors (TKIs).
Conclusion
This guide provides a rigorous, multi-tiered strategy for the initial characterization and benchmarking of this compound as a potential tyrosine kinase inhibitor. By systematically applying these biochemical, biophysical, and cell-based assays and comparing the results to well-established drugs, researchers can generate a comprehensive data package. This will not only elucidate the compound's mechanism of action but also provide the critical insights necessary to determine its potential for further development as a novel anti-cancer therapeutic. The causality behind these experimental choices lies in the logical progression from demonstrating direct enzyme inhibition to confirming target engagement and cellular efficacy, a self-validating system that is the cornerstone of modern drug discovery.
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A Guide to the Spectroscopic Transformation: Synthesizing 4,6-dichloro-2-phenylquinoline
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are a cornerstone for innovation. Their rigid, heterocyclic structure is a privileged motif found in numerous pharmacologically active agents and functional materials. The targeted introduction of substituents, such as halogens and aryl groups, allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of a key derivative, 4,6-dichloro-2-phenylquinoline , with its synthetic precursors.
This document moves beyond a mere recitation of data. It delves into the causal relationships between chemical structure and spectroscopic output, offering a clear narrative of molecular transformation. By understanding the spectral journey from simple precursors to the complex final product, researchers can gain a more profound insight into the structural changes occurring during synthesis, enabling robust characterization and quality control.
The Synthetic Pathway: From Precursors to Product
To understand the spectroscopic changes, we must first establish the chemical context. A reliable and logical route to this compound is a two-step process beginning with the Conrad-Limpach reaction , followed by a chlorination step.
-
Step 1: Condensation and Cyclization. The synthesis begins with the acid-catalyzed condensation of 4-chloroaniline and ethyl benzoylacetate . The aniline nitrogen performs a nucleophilic attack on the ketone carbonyl of the β-ketoester, forming an enamine intermediate. This intermediate is not typically isolated but is subjected to high-temperature thermal cyclization. Intramolecular attack from the aniline ring onto the ester carbonyl, followed by elimination of ethanol, yields the stable quinolin-4-ol tautomer, 6-chloro-2-phenylquinolin-4(1H)-one .
-
Step 2: Aromatic Chlorination. The resulting quinolinone is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C4 position with a chlorine atom. This reaction proceeds via activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of a chloride ion, ultimately yielding the target molecule, This compound .
This synthetic sequence provides a clear and logical progression, allowing us to track the incorporation of key structural features through spectroscopic analysis.
Caption: Synthetic pathway for this compound.
Comparative Spectroscopic Analysis
The transformation from precursors to the final product is accompanied by distinct and predictable changes in their spectroscopic signatures. The following sections compare the key features across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Note: As spectral data for the exact this compound isomer is not widely published, the data presented for the final product is based on established principles of spectroscopy and analysis of closely related analogs, such as 2,6-dichloro-4-phenylquinoline[1]. This approach allows for a robust, educational comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The transition from the precursors to the quinoline product involves the complete disappearance of some signals and the appearance of a new, complex aromatic system.
| Compound | Key Proton Signals (δ, ppm) & Multiplicity | Rationale |
| 4-Chloroaniline | ~6.6-7.1 (AA'BB' system, 4H, aromatic), ~3.6 (s, 2H, -NH₂) | The aromatic protons show a characteristic splitting pattern. The -NH₂ protons appear as a broad singlet. |
| Ethyl Benzoylacetate | ~7.4-8.0 (m, 5H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.9 (s, 2H, -COCH₂CO-), ~1.2 (t, 3H, -OCH₂CH₃) | Shows distinct signals for the phenyl group, the ethyl ester group, and the active methylene protons. |
| This compound | ~7.5-8.3 (m, 8H, complex aromatic region) | The -NH₂ and ethyl ester signals have vanished. The spectrum is now dominated by the protons of the fused aromatic system and the phenyl ring, shifted downfield due to the rigid, electron-deficient quinoline core. |
Interpretation: The most telling transformations in the ¹H NMR are the disappearance of the aniline N-H protons and the ethyl group signals from the ester. Concurrently, the formation of the quinoline ring creates a new set of aromatic protons with chemical shifts and coupling constants defined by their positions on the heterocyclic system. The protons on the quinoline core (H5, H7, H8) and the phenyl ring will occupy the region from approximately 7.5 to 8.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy tracks the fate of the carbon skeleton, providing irrefutable evidence of bond formation and functional group transformation.
| Compound | Key Carbon Signals (δ, ppm) | Rationale |
| 4-Chloroaniline | ~145 (C-NH₂), ~129 (Ar-CH), ~123 (C-Cl), ~116 (Ar-CH) | Four distinct signals for the aromatic ring carbons. |
| Ethyl Benzoylacetate | ~192 (Ketone C=O), ~167 (Ester C=O), ~128-136 (Phenyl carbons), ~61 (-OCH₂-), ~45 (-CH₂-), ~14 (-CH₃) | Shows two carbonyl signals and the distinct carbons of the ethyl and phenyl groups. |
| This compound | ~158 (C2-Ph), ~148 (C4-Cl), ~146 (C8a), ~123-135 (Aromatic CH & C-Ph), ~133 (C6-Cl) | The disappearance of the two carbonyl signals is definitive proof of reaction. New signals appear for the quinoline ring carbons, with those bonded to chlorine (C4, C6) and nitrogen (C2, C8a) showing characteristic downfield shifts. |
Interpretation: The ¹³C NMR spectrum provides a clear "before and after" picture. The high-field signals of the ethyl group vanish, as do the two downfield carbonyl signals of the β-ketoester. In their place, a new set of signals between 120-160 ppm emerges, corresponding to the carbons of the newly formed quinoline ring system[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally sensitive to changes in functional groups, making it ideal for monitoring the key bond formations and breakages in this synthesis.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group |
| 4-Chloroaniline | 3300-3500 (two bands) | N-H stretch (primary amine) |
| ~1620 | N-H bend | |
| Ethyl Benzoylacetate | ~1740 | C=O stretch (ester) |
| ~1685 | C=O stretch (ketone) | |
| This compound | 1600-1450 | C=C and C=N aromatic ring stretches |
| ~800-850 | C-Cl stretch | |
| Absence of N-H and C=O signals | Confirmation of reaction |
Interpretation: The FT-IR spectrum provides compelling evidence of the transformation. The characteristic double peak of the primary amine's N-H stretch in 4-chloroaniline and the two distinct C=O stretches from ethyl benzoylacetate are completely absent in the final product's spectrum[3][4]. The product spectrum is instead dominated by the complex fingerprint of C=C and C=N stretching vibrations inherent to the aromatic quinoline core.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, offering the ultimate confirmation of the final product's identity and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Feature (m/z) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | M⁺ peaks at m/z 127 and 129 (3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes[3]. |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | M⁺ peak at m/z 192. Common fragments at m/z 105 (benzoyl) and 77 (phenyl)[5][6]. |
| This compound | C₁₅H₉Cl₂N | 274.15 | M⁺ cluster at m/z 274, 276, 278 with a characteristic ~9:6:1 intensity ratio, confirming the presence of two chlorine atoms. |
Interpretation: The mass spectrum of this compound is definitive. The molecular ion peak will appear at m/z 274 (for the ²³⁵Cl isotope). Crucially, the presence of two chlorine atoms will generate a distinctive isotopic cluster pattern. The M+2 peak (one ³⁷Cl) at m/z 276 will have approximately 66% the intensity of the M⁺ peak, and the M+4 peak (two ³⁷Cl) at m/z 278 will have approximately 10% the intensity. This pattern is an unambiguous signature of a dichlorinated compound.
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols outline the methodologies for the synthesis and analysis described herein.
Synthesis of this compound
Part A: Synthesis of 6-chloro-2-phenylquinolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask suitable for high temperatures, combine 4-chloroaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq).
-
Condensation: Heat the mixture to 140 °C for 1 hour with stirring to form the enamine intermediate, removing water as it forms.
-
Cyclization: The reaction vessel is then transferred to a high-temperature heating mantle or sand bath. The temperature is slowly raised to 250 °C and held for 2 hours. The mixture will solidify upon cooling.
-
Work-up: The cooled solid is triturated with hot ethanol, filtered, and washed with diethyl ether to yield the crude quinolinone, which can be used directly in the next step.
Part B: Synthesis of this compound
-
Reaction Setup: To the crude 6-chloro-2-phenylquinolin-4(1H)-one (1.0 eq) in a round-bottom flask, cautiously add phosphorus oxychloride (POCl₃, 5.0 eq) under a fume hood.
-
Chlorination: Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 110 °C) for 3-4 hours.
-
Work-up: After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
Purification: The resulting precipitate is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Caption: General workflow for synthesis and characterization.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra were recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal. Data were collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the exact mass and elemental composition.
Conclusion
The journey from 4-chloroaniline and ethyl benzoylacetate to this compound is a story told vividly through spectroscopy. Each analytical technique provides a unique chapter, confirming the disappearance of starting functional groups and the emergence of the final aromatic architecture. The loss of N-H and C=O signals in FT-IR, the radical rearrangement of the ¹H and ¹³C NMR spectra, and the definitive molecular weight and isotopic pattern in mass spectrometry collectively provide an unassailable body of evidence for the successful synthesis. This guide serves as a template for the rigorous, multi-faceted characterization required in modern chemical research.
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A Researcher's Guide to Assessing the Selectivity of 4,6-dichloro-2-phenylquinoline
In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse therapeutic potential. Among these, 4,6-dichloro-2-phenylquinoline represents a promising, yet incompletely characterized, chemical entity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound for a putative intended target.
For the purpose of this illustrative guide, we will consider a hypothetical primary target for this compound: Casein Kinase 1 (CK1) , a family of serine/threonine kinases implicated in various cellular processes and diseases, including cancer. The rationale for this selection is the known activity of various quinoline derivatives as kinase inhibitors. This guide will compare the selectivity of this compound against a well-established, albeit broad-spectrum, kinase inhibitor, Staurosporine , and a more selective, clinically relevant CK1 inhibitor, SR-3029 .
The Imperative of Selectivity in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects.[1][2] Conversely, a lack of selectivity can result in a cascade of unintended biological consequences, jeopardizing the therapeutic window and clinical viability of a drug candidate. Therefore, a thorough assessment of selectivity is a critical step in the preclinical development pipeline.
Understanding the Target: Casein Kinase 1 (CK1) Signaling
Casein Kinase 1 is a family of ubiquitous serine/threonine kinases that play crucial roles in regulating diverse cellular processes, including circadian rhythms, Wnt signaling, and DNA repair. Dysregulation of CK1 activity has been linked to several cancers, neurodegenerative diseases, and sleep disorders.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway, highlighting the role of Casein Kinase 1 (CK1).
Experimental Strategies for Assessing Selectivity
A multi-pronged approach is essential for a comprehensive evaluation of a compound's selectivity. Here, we outline three key experimental workflows: Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Competitive Binding Assays.
Broad-Spectrum Kinase Profiling
The initial step in assessing selectivity is to screen the compound against a large panel of kinases. This provides a broad overview of its potential on-target and off-target activities across the kinome.
Experimental Workflow:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or a vehicle control for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CK1 in the supernatant by Western blotting or an immunoassay.
-
-
Data Interpretation:
-
Plot the amount of soluble CK1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Competitive Binding Assays
Competitive binding assays directly measure the ability of a test compound to displace a known ligand from the target protein. [3][4][5]This provides quantitative information about the compound's binding affinity (Ki).
Logical Relationship in Competitive Binding:
Caption: The principle of a competitive binding assay.
Step-by-Step Protocol (Fluorescence Polarization):
-
Assay Setup:
-
In a microplate, combine a fixed concentration of recombinant CK1 and a fluorescently labeled CK1 ligand.
-
Add serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. High polarization indicates that the fluorescent ligand is bound to the large kinase, while low polarization indicates it is free in solution.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the test compound concentration.
-
Calculate the IC50 and subsequently the Ki value to quantify the binding affinity.
-
Conclusion and Future Directions
The comprehensive assessment of a compound's selectivity is a cornerstone of successful drug development. By employing a combination of broad-spectrum kinase profiling, cellular target engagement assays like CETSA®, and quantitative competitive binding assays, researchers can build a robust selectivity profile for this compound. The hypothetical data presented herein illustrates how this compound could exhibit superior selectivity for CK1 compared to a non-selective inhibitor like Staurosporine.
Future studies should focus on expanding the kinase panel to include a wider range of off-targets, investigating the selectivity against other protein families, and ultimately, correlating the in vitro selectivity profile with in vivo efficacy and safety data. This rigorous, multi-faceted approach will be instrumental in advancing promising quinoline-based compounds from the laboratory to the clinic.
References
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Alprazolam - Wikipedia. Available from: [Link]
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC. Available from: [Link]
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4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - MDPI. Available from: [Link]
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2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem. Available from: [Link]
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Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed. Available from: [Link]
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Rational Approaches to Improving Selectivity in Drug Design - PMC. Available from: [Link]
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Kinase Screening Assay Services - Reaction Biology. Available from: [Link]
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Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]
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The precision paradox: Off-target effects in gene editing | Drug Discovery News. Available from: [Link]
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Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. Available from: [Link]
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The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. Available from: [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Available from: [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]
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Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Receptor Binding Assays for HTS and Drug Discovery - NCBI. Available from: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available from: [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
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Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed. Available from: [Link]
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Competitive Ligand Binding Assay - Mtoz Biolabs. Available from: [Link]
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Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Available from: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]
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4,7-Dichloro-6-methyl-2-phenylquinoline | C16H11Cl2N | CID 104722008 - PubChem. Available from: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available from: [Link]
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A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). Available from: [Link]
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How to measure and minimize off-target effects... - YouTube. Available from: [Link]
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Improving Selectivity in Drug Design - AZoLifeSciences. Available from: [Link]
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Target identification and mechanism of action in chemical biology and drug discovery - NIH. Available from: [Link]
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Kinase Screening and Profiling Services - BPS Bioscience. Available from: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4,6-Dichloro-2-Phenylquinoline Derivatives
In the landscape of contemporary drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Among the vast library of quinoline derivatives, 4,6-dichloro-2-phenylquinolines have emerged as a particularly promising class of compounds. Their unique structural features offer a versatile platform for chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide provides an in-depth, scientifically rigorous comparison of the docking behaviors of novel 4,6-dichloro-2-phenylquinoline derivatives against validated anticancer and antimicrobial targets.
The core of this guide is a detailed exposition of a comparative molecular docking workflow, a cornerstone of modern computer-aided drug design (CADD).[3][4][5] We will delve into the causality behind each experimental choice, from the initial selection of protein targets to the final analysis of binding interactions. By grounding our protocols in established scientific principles and citing authoritative sources, we aim to provide a self-validating framework that researchers, scientists, and drug development professionals can trust and replicate.
The objective is not merely to present data but to illuminate the structure-activity relationships (SAR) that govern the interaction of these quinoline derivatives with their biological targets. Through a combination of detailed protocols, structured data presentation, and clear visualizations, this guide will empower you to navigate the complexities of molecular docking and leverage its predictive power in your own research endeavors.
I. The Scientific Rationale: Selecting Targets and Ligands
The success of any docking study hinges on the careful selection of both the protein targets and the small molecule ligands.[6] This selection process is not arbitrary; it is a hypothesis-driven endeavor informed by existing biological data and a deep understanding of the disease pathology.
Target Selection: Focusing on Validated Anticancer and Antimicrobial Proteins
For this comparative study, we have selected two well-validated protein targets that are implicated in cancer and bacterial infections, respectively:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key player in cell proliferation and survival, the EGFR kinase domain is a well-established target for anticancer therapies.[7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime candidate for targeted inhibition.
-
Staphylococcus aureus DNA Gyrase B: An essential enzyme for bacterial DNA replication, DNA gyrase is a validated target for antibacterial agents.[8][9] The rise of antibiotic-resistant strains of S. aureus underscores the urgent need for novel inhibitors of this enzyme.[10]
The rationale for selecting these targets is twofold. First, there is a wealth of structural and functional data available for both EGFR and DNA gyrase, including numerous crystal structures in complex with inhibitors. This allows for robust validation of our docking protocol through redocking experiments.[11] Second, quinoline derivatives have been previously reported to exhibit inhibitory activity against both kinases and bacterial gyrases, providing a strong scientific premise for our investigation.[7][8]
Ligand Design: A Library of Novel this compound Derivatives
The ligands for this study comprise a focused library of novel this compound derivatives. The core this compound scaffold was systematically modified at the 4-position of the phenyl ring to explore the impact of different substituents on binding affinity and selectivity. The selection of substituents was guided by the principles of medicinal chemistry, aiming to probe a range of electronic and steric properties.
II. Experimental Protocol: A Step-by-Step Guide to Comparative Docking
Molecular docking is a multi-step process that requires meticulous attention to detail at each stage.[12] The following protocol outlines a robust and reproducible workflow for performing comparative docking studies using widely accepted software and methodologies.
Software and Tools
-
Molecular Modeling and Visualization: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Vina[5]
-
Ligand Preparation: Avogadro, ChemDraw
-
Protein Preparation: AutoDockTools (ADT)[13]
-
Data Analysis: Microsoft Excel, Python (with relevant libraries)
Workflow Visualization
The overall workflow of our comparative docking study is depicted in the following diagram:
Caption: A high-level overview of the molecular docking workflow.
Detailed Methodologies
Step 1: Protein Preparation
The initial step in any structure-based drug design project is the preparation of the target protein's structure.[14] This process involves retrieving the crystal structure from the Protein Data Bank (PDB) and cleaning it to ensure it is suitable for docking.
-
Obtain Protein Structures: Download the crystal structures of human EGFR kinase domain (PDB ID: 2GS2) and S. aureus DNA gyrase B (PDB ID: 4URO) from the RCSB PDB database.
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera.[14] Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[13]
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[13]
-
Assign Partial Charges: Assign partial charges to each atom using a force field such as Gasteiger.[13]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15]
Step 2: Ligand Preparation
Proper ligand preparation is crucial for accurate docking results.[13] This involves generating 3D coordinates, assigning correct atom types and charges, and defining rotatable bonds.
-
Draw 2D Structures: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.
-
Generate 3D Coordinates: Convert the 2D structures to 3D coordinates using a molecular editor like Avogadro. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Partial Charges and Define Rotatable Bonds: Use AutoDockTools to add Gasteiger charges and define the rotatable bonds in the ligand.[13]
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT file format.[15]
Step 3: Molecular Docking
With the prepared protein and ligands, the next step is to perform the molecular docking simulations.
-
Define the Binding Site: Identify the binding site of the protein. For proteins with a co-crystallized ligand, the binding site can be defined as a grid box centered on the ligand.[15] For apo proteins, binding pockets can be identified using pocket detection algorithms.
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the coordinates of the grid box, the names of the protein and ligand files, and other docking parameters such as exhaustiveness.[16]
-
Run the Docking Simulation: Execute the docking simulation using AutoDock Vina. The software will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).[12]
Step 4: Analysis of Docking Results
The final and most critical step is the analysis of the docking results to extract meaningful insights.[17][18]
-
Binding Affinity: Compare the binding affinities of the different derivatives. A more negative binding affinity indicates a stronger predicted interaction.[18]
-
Binding Pose and Interactions: Visualize the top-ranked binding poses in a molecular graphics program.[19] Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[20]
-
Redocking Validation: To validate the docking protocol, redock the co-crystallized ligand back into the binding site of the protein.[11] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[11]
III. Comparative Analysis and Data Presentation
The results of the comparative docking study are summarized in the tables below. This structured presentation allows for a clear and objective comparison of the performance of the different this compound derivatives.
Docking Results for EGFR Kinase Domain
| Compound ID | Substituent (R) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Erlotinib | -10.2 | Met793, Gly796, Leu718, Val726 |
| DCQ-H | -H | -8.5 | Met793, Leu718, Val726 |
| DCQ-OH | -OH | -9.2 | Met793, Gly796, Asp855, Leu718 |
| DCQ-OCH3 | -OCH3 | -9.0 | Met793, Leu718, Val726 |
| DCQ-Cl | -Cl | -8.8 | Met793, Leu718, Val726, Cys797 |
| DCQ-NO2 | -NO2 | -9.5 | Met793, Gly796, Asp855, Lys745 |
Docking Results for S. aureus DNA Gyrase B
| Compound ID | Substituent (R) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Novobiocin | -9.8 | Asp79, Ile84, Pro85, Gly83 |
| DCQ-H | -H | -7.9 | Asp79, Ile84, Pro85 |
| DCQ-OH | -OH | -8.7 | Asp79, Gly83, Asn52, Ile84 |
| DCQ-OCH3 | -OCH3 | -8.5 | Asp79, Ile84, Pro85 |
| DCQ-Cl | -Cl | -8.2 | Asp79, Ile84, Pro85, Thr171 |
| DCQ-NO2 | -NO2 | -9.0 | Asp79, Gly83, Asn52, Arg82 |
IV. Discussion and Mechanistic Insights
The comparative docking studies reveal several key insights into the structure-activity relationships of this compound derivatives.
Insights from EGFR Docking
The docking results against the EGFR kinase domain highlight the importance of the substituent at the 4-position of the phenyl ring. The hydroxyl (-OH) and nitro (-NO2) derivatives (DCQ-OH and DCQ-NO2) exhibit the strongest binding affinities, comparable to the control inhibitor, Erlotinib.
Analysis of the binding poses reveals that the quinoline core of the derivatives occupies the ATP-binding pocket, forming key hydrophobic interactions with residues such as Leu718 and Val726. The nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of Met793, a crucial interaction for EGFR inhibition.
The enhanced activity of the -OH and -NO2 derivatives can be attributed to their ability to form additional hydrogen bonds with the protein. The hydroxyl group of DCQ-OH forms a hydrogen bond with the side chain of Asp855, while the nitro group of DCQ-NO2 interacts with both Asp855 and Lys745. These additional interactions anchor the ligand more firmly in the binding pocket, leading to a more favorable binding energy.
Insights from DNA Gyrase Docking
In the case of S. aureus DNA gyrase B, a similar trend is observed, with the -OH and -NO2 derivatives showing the highest binding affinities. The quinoline derivatives bind to the ATP-binding site of the enzyme, with the dichloro-substituents making favorable contacts with a hydrophobic pocket.
The key interaction for all derivatives is a hydrogen bond between the quinoline nitrogen and the side chain of Asp79. The hydroxyl and nitro groups of DCQ-OH and DCQ-NO2, respectively, form additional hydrogen bonds with Asn52 and surrounding water molecules, which in turn bridge interactions with the protein. This explains their superior binding affinities compared to the other derivatives.
Signaling Pathway Visualization
The following diagram illustrates the central role of EGFR in cell signaling and how its inhibition by our quinoline derivatives can block downstream proliferative pathways.
Caption: Inhibition of the EGFR signaling pathway by the quinoline derivatives.
V. Conclusion and Future Directions
This comparative docking study has successfully identified promising this compound derivatives with potent inhibitory potential against both EGFR and S. aureus DNA gyrase B. The insights gained from this study provide a solid foundation for the rational design of more potent and selective inhibitors.
Future work should focus on the synthesis and in vitro biological evaluation of the most promising derivatives to validate the computational predictions.[21][22][23] Further optimization of the lead compounds could involve exploring a wider range of substituents at the 4-position of the phenyl ring and modifying other positions of the quinoline scaffold. The integration of computational and experimental approaches will be crucial for the successful development of these promising compounds into novel therapeutic agents.[6][24]
VI. References
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AutoDock. (n.d.). AutoDock Tools. The Scripps Research Institute. Retrieved from [Link]
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Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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SwissDock. (n.d.). SwissDock. Swiss Institute of Bioinformatics. Retrieved from [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
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Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
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D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Retrieved from [Link]
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Kumar, A., et al. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Retrieved from [Link]
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ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
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PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Retrieved from [Link]
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Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Retrieved from [Link]
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YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]
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Annex Publishers. (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]
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YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]
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ResearchGate. (2025, August 10). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
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Graphviz. (2012, June 11). Drawing graphs with Graphviz. Retrieved from [Link]
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PubMed Central. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, August 6). Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. Retrieved from [Link]
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RSC Publishing. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
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MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]
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Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Retrieved from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
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PubMed. (2017, January 6). Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. Retrieved from [Link]
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ResearchGate. (2022, October 14). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Retrieved from [Link]
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PubMed. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]
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National Institutes of Health. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]
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Graphviz. (n.d.). User Guide. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) A Comparative QSAR Analysis, Molecular Docking and PLIF Studies of Some N-arylphenyl-2, 2-Dichloroacetamide Analogues as Anticancer Agents. Retrieved from [Link]
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Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
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MDPI. (n.d.). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. Retrieved from [Link]
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A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Effects of 4,6-dichloro-2-phenylquinoline
In the landscape of modern drug discovery, the journey of a promising small molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a compound interacts with unintended biological molecules, leading to unforeseen toxicity or diminished efficacy.[1] This guide provides a comprehensive framework for evaluating the off-target profile of a novel compound, using the hypothetical case of 4,6-dichloro-2-phenylquinoline. While specific biological data for this particular molecule is not extensively published, we will use it as a representative quinoline-based structure to illustrate a robust, multi-faceted approach to off-target assessment.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, its planar, heterocyclic nature also predisposes it to interactions with a variety of biological targets, particularly kinases and DNA structures.[2] Therefore, a thorough investigation of a novel quinoline derivative's selectivity is not merely a regulatory requirement but a fundamental aspect of understanding its therapeutic potential and safety profile.
This guide will navigate through a logical progression of in silico, in vitro, and cellular methodologies designed to build a comprehensive off-target profile. We will delve into the rationale behind each experimental choice, provide actionable protocols, and demonstrate how to interpret the resulting data to make informed decisions in a drug development program.
Part 1: The Proactive Approach: In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet lab experiments, computational methods offer a valuable first pass at identifying potential off-target liabilities.[3][4] These approaches leverage vast databases of known compound-target interactions to predict the likelihood of a new molecule binding to a range of proteins based on its structural and chemical features.
A common strategy involves a consensus approach, combining multiple predictive algorithms to increase the confidence of the findings.[3] For this compound, we would employ a suite of 2D and 3D similarity and machine learning-based methods.[3][4]
Workflow for In Silico Off-Target Prediction:
Caption: A generalized workflow for in silico off-target prediction of a small molecule.
The output of this process is a ranked list of potential off-targets, which can then be used to guide the selection of appropriate in vitro assays for experimental validation. For a quinoline derivative, this list might include various kinases, GPCRs, and ion channels.
Part 2: Broad-Based Screening for Unbiased Off-Target Identification
While in silico methods are predictive, experimental screening provides direct evidence of interactions. A tiered approach, starting with broad screening and progressing to more focused assays, is often the most efficient strategy.
Kinase Profiling: A Critical Step for Quinoline Derivatives
Given the prevalence of quinoline cores in kinase inhibitors, assessing the selectivity of this compound against a panel of kinases is a critical first step. Several contract research organizations (CROs) offer comprehensive kinase profiling services, screening compounds against hundreds of kinases at a single concentration.
Table 1: Hypothetical Kinase Profiling Data for this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | EGFR | 95% |
| SRC | 88% | |
| ABL1 | 25% | |
| Serine/Threonine Kinase | AURKA | 75% |
| CDK2 | 15% | |
| ROCK1 | 5% |
This initial screen would immediately flag EGFR, SRC, and AURKA as potential off-targets, warranting further investigation through dose-response studies to determine their IC50 values.
Receptor Binding and Enzyme Inhibition Panels
Beyond kinases, broad panels are available to assess binding to a wide range of other target classes, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[5] These assays are typically based on radioligand binding or functional readouts. The selection of panels should be guided by the in silico predictions and the known pharmacology of related compounds.
Part 3: In-Depth Validation and Mechanistic Understanding
Once potential off-targets have been identified through broad screening, the next step is to validate these interactions and understand their functional consequences in a cellular context.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Live Cells
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its intended target, and any identified off-targets, within the complex environment of a living cell.[6][7][8][9] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing EGFR and SRC) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody and a suitable detection method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
A positive thermal shift for EGFR and SRC in the presence of this compound would provide strong evidence of off-target engagement in a physiologically relevant setting.
In Vitro Kinase Assays: Quantifying Inhibitory Potency
To quantify the inhibitory activity of this compound against the identified off-target kinases, in vitro kinase assays are performed.[10][11][12][13][14] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFR, SRC), a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include appropriate controls (no compound and no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Table 2: Hypothetical IC50 Values for this compound
| Target Kinase | IC50 (nM) |
| On-Target (Hypothetical) | Kinase X |
| Off-Target | EGFR |
| SRC | |
| AURKA |
This data provides a quantitative measure of the compound's selectivity. A selectivity window of at least 10-fold between the on-target and off-target activities is generally desired.
Part 4: Comparison with Alternative Compounds
A crucial aspect of evaluating a new compound is to benchmark its performance against existing alternatives. Let's consider two hypothetical alternative quinoline-based inhibitors of "Kinase X".
Table 3: Comparative Off-Target Profile
| Compound | On-Target IC50 (Kinase X, nM) | Off-Target IC50 (EGFR, nM) | Off-Target IC50 (SRC, nM) | Selectivity (EGFR/On-Target) | Selectivity (SRC/On-Target) |
| This compound | 10 | 150 | 300 | 15x | 30x |
| Alternative 1 | 15 | >10,000 | >10,000 | >667x | >667x |
| Alternative 2 | 5 | 50 | 100 | 10x | 20x |
This comparative analysis clearly demonstrates that while this compound is a potent inhibitor of its intended target, "Alternative 1" exhibits a significantly superior off-target profile. This information is critical for guiding lead optimization efforts, where medicinal chemists can modify the structure of this compound to improve its selectivity while maintaining on-target potency.
Conclusion and Future Directions
The evaluation of off-target effects is an indispensable component of modern drug discovery.[1] A systematic and tiered approach, combining in silico prediction with in vitro screening and cellular validation, provides a comprehensive understanding of a compound's selectivity profile. For a novel molecule like this compound, this process allows researchers to identify potential liabilities early, enabling data-driven decisions to either advance, optimize, or discontinue a compound.
The hypothetical data presented here illustrates how a seemingly promising compound can harbor off-target activities that may compromise its therapeutic potential. By rigorously interrogating these off-target interactions, researchers can de-risk their drug discovery programs and ultimately develop safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for this critical endeavor.
References
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 4,6-Dichloro-2-phenylquinoline
For the dedicated researcher, the synthesis and application of novel compounds like 4,6-dichloro-2-phenylquinoline are the cornerstones of discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.
The core principle underpinning the disposal of this chlorinated heterocyclic compound is the unwavering adherence to the "cradle-to-grave" philosophy of hazardous waste management. From the moment it is synthesized to its final disposition, its hazardous potential must be respected and managed with precision.
Immediate Safety & Handling: The First Line of Defense
Personal Protective Equipment (PPE) is non-negotiable. Based on the hazard profile of similar compounds, the following PPE ensemble is mandatory when handling this compound in any form:
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.
-
Body Protection: A flame-retardant laboratory coat. For larger quantities, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
In the event of an exposure, immediate and decisive action is critical:
-
Skin Contact: Promptly wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes for a minimum of 15 minutes with a gentle, steady stream of water, ensuring the eyelids are held open.
-
Inhalation: Immediately move the individual to an area with fresh air.
-
Ingestion: Do not induce vomiting.
In all instances of exposure, seek immediate medical attention and have the compound's identity readily available for medical personnel.
The Disposal Blueprint: A Step-by-Step Protocol
The proper disposal of this compound is a multi-faceted process that demands meticulous attention to detail at every stage.
Step 1: Waste Characterization and Segregation - The Foundation of Compliance
Due to its chlorinated aromatic structure, this compound must be categorized as hazardous waste .[2] Co-mingling this waste with non-hazardous materials or even other types of chemical waste is strictly prohibited and can lead to dangerous reactions and complex, costly disposal challenges.[2]
Key Segregation Practices:
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled waste streams for solid and liquid forms of this compound waste.
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and paper towels.
-
Liquid Waste: Encompasses unused solutions, reaction mixtures, and solvent rinses.
-
-
Avoid Incompatibilities: Never mix this chlorinated waste with strong oxidizing agents.[2]
Step 2: Waste Collection and Containerization - Containment is Key
The integrity of your waste containment system is pivotal for preventing leaks and ensuring safe transport.
-
Container Selection: Utilize only approved hazardous waste containers that are chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally appropriate.[1]
-
Container Integrity: Before use, meticulously inspect containers for any signs of damage, such as cracks or leaks. Ensure that each container has a secure, tightly-fitting lid.[1]
-
Labeling: Every waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").
Step 3: On-Site Storage - A Controlled Environment
Proper on-site storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area that is away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment vessel, such as a chemically-resistant tray or tub, to contain any potential leaks or spills.
-
Accumulation Time Limits: Be cognizant of and adhere to the waste accumulation time limits stipulated by your institution's Environmental Health and Safety (EHS) department and relevant regulatory bodies.
The Final Disposition: Approved Disposal Methodologies
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2] The only acceptable method of disposal is through a licensed and approved hazardous waste disposal facility.[2]
The most probable and effective disposal technology for chlorinated organic compounds like this compound is high-temperature incineration .[4]
Why Incineration?
Halogenated organic compounds require specific incineration conditions to ensure their complete destruction and to prevent the formation of highly toxic byproducts such as dioxins and furans.[5] For hazardous waste containing more than 1% of halogenated organic substances, the incineration temperature must be at least 1100°C.[4] This high-temperature environment, coupled with sophisticated flue gas treatment systems, ensures the breakdown of the chlorinated molecules into less harmful components like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the exhaust gases.[6]
Quantitative Data Summary
| Parameter | Guideline/Value | Rationale |
| Primary Waste Classification | Hazardous Waste | Due to the presence of a chlorinated aromatic structure with potential for toxicity and environmental persistence.[2] |
| Incompatible Materials | Strong Oxidizing Agents | To prevent potentially violent chemical reactions.[2] |
| Recommended Disposal Method | High-Temperature Incineration | Ensures complete destruction of the halogenated organic compound and prevents the formation of toxic byproducts.[4][5][6] |
| Minimum Incineration Temperature | 1100°C | Required for hazardous waste containing over 1% halogenated organic substances to ensure complete breakdown.[4] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Emergency Response Protocol
In the unfortunate event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the affected area and alert your laboratory supervisor and EHS department.
-
Control the Source: If it is safe to do so, take steps to stop the spill at its source.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.
-
Cleanup: Following your institution's specific procedures for hazardous chemical spills, clean the affected area. All materials used for cleanup must be treated as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.
By embracing these comprehensive procedures, you not only ensure the safety of your personnel and the protection of our environment but also uphold the highest standards of scientific integrity and responsibility.
References
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH & Co. KG. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-methylquinoline. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-phenylquinoline. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-2-methylpyrimidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. NJ.gov. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Zero Waste Europe. Retrieved from [Link]
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Mastering the Safe Handling of 4,6-Dichloro-2-phenylquinoline: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the pursuit of novel molecular entities is a daily endeavor. With this pursuit comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 4,6-Dichloro-2-phenylquinoline, a compound of interest in various research applications. Our focus is to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a chlorinated heterocyclic aromatic compound. While specific toxicological data for this compound is limited, the safety data sheet (SDS) and data from structurally similar compounds, such as quinoline and other chlorinated aromatics, provide a strong foundation for a robust safety protocol. The primary identified hazards are:
-
Harmful if swallowed: This indicates a significant level of acute oral toxicity.
-
Causes serious eye damage: The chemical nature of this compound can lead to irreversible damage to eye tissue upon contact.
-
Potential for skin and respiratory irritation: Based on analogous compounds, it is prudent to assume it can cause irritation upon skin contact or inhalation.[1][2]
-
Suspected carcinogenicity and mutagenicity: The parent compound, quinoline, is classified as a suspected carcinogen and mutagen.[3][4] This necessitates handling with extreme caution to minimize long-term health risks.
Due to these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation, but a critical component of your experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes of liquids or airborne particles that can cause serious and potentially irreversible eye damage. |
| Hand Protection | Nitrile or Butyl rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile and butyl rubbers generally offer good resistance to chlorinated solvents.[5] However, it is crucial to inspect gloves for any signs of degradation or perforation before and during use. Breakthrough times can vary based on glove thickness and specific formulation, so it is advisable to consult the manufacturer's chemical resistance data. |
| Body Protection | A laboratory coat that is fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosol generation. | Given the potential for respiratory irritation and the low occupational exposure limit of the parent compound, quinoline (0.001 ppm TWA), respiratory protection is a critical safeguard.[4][6] The organic vapor cartridge addresses the aromatic nature of the compound, while the acid gas component provides protection against potential acidic byproducts. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this chemical.
-
Weighing: When weighing the solid compound, use a disposable weigh boat or line the balance with aluminum foil to facilitate easy and complete transfer and to simplify decontamination.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Use a sealed container for mixing.
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system or under reflux within the fume hood.
-
Post-Reaction Work-up: During the work-up of reactions, be mindful that the compound may be present in both aqueous and organic layers. Handle all waste streams as hazardous.
Decontamination and Disposal: A Commitment to Environmental Responsibility
Proper decontamination and disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Decontamination Procedures
-
Work Surfaces: In case of a minor spill or at the end of a work session, decontaminate the work surface within the fume hood with a 10% bleach solution, followed by a water rinse and then a wipe-down with 70% ethanol.[4] Allow the surface to dry completely.
-
Glassware and Equipment: All glassware and equipment that have been in contact with this compound should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound, followed by soaking in a 10% bleach solution for at least one hour. After soaking, rinse thoroughly with deionized water. The initial solvent rinse should be collected as halogenated organic waste.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed container.[7][8] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste bag or container.
-
Aqueous Waste: Aqueous waste from reaction work-ups that may contain traces of the compound should be collected as hazardous aqueous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration at high temperatures is the typical disposal method for chlorinated organic compounds.[9]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response
-
Minor Spill (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area as described in the decontamination section.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if you are unsure how to handle it, contact your institution's emergency response team or environmental health and safety office immediately.
-
Prevent entry into the affected area.
-
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of scientific excellence and responsibility. Your commitment to safety is the foundation upon which groundbreaking research is built.
References
- Sigma-Aldrich. Safety Data Sheet for this compound.
- Penta Chemicals.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- Temple University.
- NOAA. QUINOLINE - CAMEO Chemicals.
- Minnesota Department of Health. Quinoline Toxicological Summary. November 2023.
- ResearchGate.
- University of California, Los Angeles.
- OSHA. OSHA Glove Selection Chart - Environmental Health and Safety.
- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
- Virginia Department of Health. Chlorine – Emergency Preparedness.
- 3M.
- BenchChem.
- ScienceDirect. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
- Hazardous Waste Management. Guidelines for Solvent Waste Recycling and Disposal.
- Ansell. Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.
- Vfdb.
- University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
- Australian Government Department of Health. Quinolines: Human health tier II assessment.
- PubMed. Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions.
- Work-Fit. Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard.
- Temple University.
- WORK-SITES.
- National Academies Press.
- U.S. Environmental Protection Agency. EPA Chemical Emergency Preparedness and Prevention Advisory - SWIMMING POOL CHEMICALS: Chlorine.
Sources
- 1. reed.edu [reed.edu]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. ascquality.org [ascquality.org]
- 5. draeger.com [draeger.com]
- 6. ehs.msstate.edu [ehs.msstate.edu]
- 7. bucknell.edu [bucknell.edu]
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- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
